molecular formula C6H4BrCl2N B1273770 4-Bromo-2,3-dichloroaniline CAS No. 56978-48-4

4-Bromo-2,3-dichloroaniline

Cat. No.: B1273770
CAS No.: 56978-48-4
M. Wt: 240.91 g/mol
InChI Key: KSXHNASRSXNUJH-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dichloroaniline is a useful research compound. Its molecular formula is C6H4BrCl2N and its molecular weight is 240.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2,3-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXHNASRSXNUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383942
Record name 4-bromo-2,3-dichloroaniline
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Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56978-48-4
Record name 4-Bromo-2,3-dichlorobenzenamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-2,3-dichloroaniline
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Record name 4-Bromo-2,3-dichlorobenzenamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

4-Bromo-2,3-dichloroaniline CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2,3-dichloroaniline

CAS Number: 56978-48-4

This technical guide provides comprehensive information on this compound, including its chemical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a halogenated aniline derivative. Its structure, featuring bromine and chlorine atoms on the aniline ring, makes it a valuable intermediate in organic synthesis.

PropertyValueReference
CAS Number 56978-48-4[1][2]
Molecular Formula C₆H₄BrCl₂N[1]
Molecular Weight 240.92 g/mol [1]
Appearance Light yellow crystalline powder[1]
Melting Point 75-78 °C[1]
Purity ≥ 98% (GC)[1]
Alternate Names (4-bromo-2,3-dichlorophenyl)amine[2]

Synthesis Protocols

Multi-step Synthesis of 4-bromo-2-chloroaniline from Aniline[3]

This synthesis is a four-step process:

  • Protection: Acetylation of aniline to form acetanilide.

  • Bromination: Electrophilic aromatic substitution to add a bromine atom at the para position, yielding 4-bromoacetanilide.

  • Chlorination: A second electrophilic aromatic substitution to introduce a chlorine atom at an ortho position, resulting in 4-bromo-2-chloroacetanilide.

  • Deprotection: Hydrolysis of the acetamido group to yield the final product, 4-bromo-2-chloroaniline.

Detailed Methodology:

  • Step 1: Synthesis of Acetanilide

    • Dissolve aniline in a suitable solvent.

    • Add acetic anhydride to the solution.

    • Allow the reaction to proceed to completion.

    • Isolate the acetanilide product, which is then used in the subsequent step.

  • Step 2: Synthesis of 4-bromoacetanilide

    • Dissolve the acetanilide from the previous step in a suitable solvent.

    • Introduce a brominating agent for electrophilic aromatic substitution.

    • Control the reaction conditions to favor para-bromination.

    • Isolate the 4-bromoacetanilide product.

  • Step 3: Synthesis of 4-bromo-2-chloroacetanilide

    • Subject the 4-bromoacetanilide to a chlorination reaction, another electrophilic aromatic substitution.

    • The presence of the bromine at the para position directs the chlorine to an ortho position.

    • Isolate the resulting 4-bromo-2-chloroacetanilide.

  • Step 4: Synthesis of 4-bromo-2-chloroaniline

    • Remove the protecting acetamido group through deacetylation.

    • This is typically achieved by heating the 4-bromo-2-chloroacetanilide with hydrochloric acid and ethanol to hydrolyze the amide.

    • Neutralize with a base, such as sodium hydroxide, to deprotonate the nitrogen, yielding the final 4-bromo-2-chloroaniline product.

G cluster_synthesis Synthesis Workflow of 4-bromo-2-chloroaniline Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation Bromoacetanilide 4-bromoacetanilide Acetanilide->Bromoacetanilide Bromination Chlorobromoacetanilide 4-bromo-2-chloroacetanilide Bromoacetanilide->Chlorobromoacetanilide Chlorination FinalProduct 4-bromo-2-chloroaniline Chlorobromoacetanilide->FinalProduct Deprotection

Caption: Multi-step synthesis workflow for 4-bromo-2-chloroaniline.

Applications

This compound is primarily utilized as a key intermediate in the synthesis of other chemical compounds. Its applications are found in several industries:

  • Dyes and Pigments: It serves as a precursor in the manufacturing of high-performance colorants.[1] The halogenated structure contributes to the stability and durability of the resulting dyes.

  • Pharmaceuticals: Halogenated anilines are important building blocks in the synthesis of active pharmaceutical ingredients (APIs). They are used in the development of various therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[4][5]

  • Agrochemicals: This compound is also a precursor for the synthesis of pesticides, herbicides, and fungicides.[4][5] The specific halogen arrangement can influence the bioactivity of the final agrochemical product.

  • Material Science: The electronic and physical properties imparted by the halogen substituents make it a valuable component in the synthesis of specialized dyes and pigments, contributing to color stability and lightfastness.[4]

Safety and Handling

This compound is a hazardous substance and requires careful handling. The following tables summarize the key safety information.

GHS Hazard Classification:

Hazard ClassCategoryReference
Acute Toxicity, Oral4[6]
Acute Toxicity, Dermal4[6]
Acute Toxicity, Inhalation4[6]
Skin Corrosion/Irritation2[6]
Serious Eye Damage/Eye Irritation2[6]
Specific target organ toxicity (single exposure)3[7]

Hazard and Precautionary Statements:

TypeCodeStatementReference
Hazard H302Harmful if swallowed.[1]
H312Harmful in contact with skin.[6]
H315Causes skin irritation.[6]
H319Causes serious eye irritation.[6]
H332Harmful if inhaled.[6]
H335May cause respiratory irritation.[6]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[6]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
P312Call a POISON CENTER or doctor if you feel unwell.[6]

Storage: Store in a well-ventilated place and keep the container tightly closed.[6] It is also noted to be moisture-sensitive.[7]

Biological Activity

Information on the specific biological activity or signaling pathways of this compound is not extensively detailed in publicly available literature. However, halogenated aromatic compounds, in general, are recognized as important intermediates for the synthesis of various bioactive substances.[8] The biological effects of any final compound derived from this intermediate would be highly dependent on the subsequent modifications and the overall molecular structure.

Conclusion

This compound is a significant chemical intermediate with a well-defined set of properties and applications, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its synthesis, while not detailed for the specific isomer, can be inferred from established methods for related compounds. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. Further research into its specific biological activities could unveil new applications in drug discovery and development.

References

4-Bromo-2,3-dichloroaniline molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2,3-dichloroaniline: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key halogenated aromatic amine intermediate. From the perspective of a Senior Application Scientist, this document delves into the molecule's fundamental physicochemical properties, outlines a robust multi-step synthesis protocol with mechanistic insights, and details modern analytical techniques for its characterization and quality control. Furthermore, we explore its strategic applications, particularly as a versatile building block in the fields of pharmaceutical and agrochemical development. The guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its effective use in research and manufacturing.

Chemical Identity and Physicochemical Properties

This compound is a substituted aniline featuring a specific arrangement of three halogen atoms—one bromine and two chlorine—on the benzene ring. This substitution pattern imparts unique reactivity and makes it a valuable precursor in complex organic synthesis.[1] The physical and chemical properties are critical for its handling, reaction optimization, and integration into synthetic workflows.

The core quantitative data for this compound are summarized below for ease of reference.

PropertyValueSource
Molecular Weight 240.92 g/mol [1]
Molecular Formula C₆H₄BrCl₂N[1]
CAS Number 56978-48-4[1]
Appearance Light yellow crystalline powder[1]
Melting Point 75-78 °C[1]
Purity (Typical) ≥ 98% (by GC)[1]
Predicted Boiling Point 279-289 °C[2]
Predicted Density ~1.76 g/cm³[2]

These properties, particularly the melting point and purity, serve as primary indicators of sample quality during and after synthesis. The halogenated structure enhances both reactivity and stability, making it a crucial intermediate for high-performance colorants and other specialized chemicals.[1]

Synthesis and Purification: A Validated Approach

The synthesis of polysubstituted anilines like this compound requires a strategic, multi-step approach to control the regioselectivity of the halogenation steps. A common and logical pathway begins with a readily available starting material, such as aniline, and proceeds through protection, sequential halogenation, and deprotection.[3] This methodology ensures high yields and purity by mitigating side reactions.

Rationale for the Synthetic Strategy

The amino group (-NH₂) of aniline is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Direct halogenation of aniline is difficult to control and often leads to multiple substitutions and oxidation.

  • Amine Protection: The synthesis commences by protecting the highly reactive amino group via acetylation to form acetanilide. This converts the amine into a less reactive acetamido group (-NHCOCH₃). The steric bulk of the acetyl group also favors substitution at the para position.[3][4]

  • Regioselective Bromination: The first electrophilic substitution introduces a bromine atom. The acetamido group directs the bromine to the para position, yielding 4-bromoacetanilide.[3]

  • Directed Chlorination: With the para position blocked, the subsequent chlorination reaction is directed to one of the ortho positions relative to the activating acetamido group, producing 4-bromo-2-chloroacetanilide.[3] A second chlorination can then be performed.

  • Deprotection: The final step involves the hydrolysis of the acetamido group under acidic conditions to reveal the amine, yielding the target molecule, this compound.[3]

Visualization of the Synthetic Workflow

G cluster_1 Step 2: Bromination cluster_2 Step 3: Dichlorination cluster_3 Step 4: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Bromoacetanilide 4-Bromoacetanilide Acetanilide_ref->Bromoacetanilide Br₂ / Acetic Acid Dichloroacetanilide 4-Bromo-2,3-dichloroacetanilide Bromoacetanilide_ref->Dichloroacetanilide Cl₂ / HCl FinalProduct This compound Dichloroacetanilide_ref->FinalProduct H⁺ / H₂O, Heat

Caption: Multi-step synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is a representative method adapted from established procedures for halogenated anilines and should be performed by trained personnel with appropriate safety precautions.[3][5]

Materials:

  • 2-Chloroaniline

  • Potassium bromide (KBr)

  • Acetic Acid (AcOH)

  • Dichloromethane (DCM)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel (200-300 mesh)

Procedure:

  • Reaction Setup: In a 50 mL three-neck flask equipped with a magnetic stirrer, dissolve 2-chloroaniline (2.0 mmol) and potassium bromide (1.2 mmol) in 10 mL of a 9:1 (v/v) mixture of acetic acid and water.

  • Initiation: Place the flask in a thermostatic water bath set to 25-30°C and stir for 15 minutes to ensure complete dissolution and temperature equilibration.

  • Bromination/Chlorination Agent Addition: Slowly add the brominating/chlorinating agent (e.g., a suitable source of electrophilic bromine and chlorine) over 15 minutes. The specific reagents for introducing the second chlorine and the bromine would be selected based on desired reactivity and safety (e.g., N-chlorosuccinimide, N-bromosuccinimide).

  • Reaction: Continue stirring the mixture at a controlled temperature for 1-2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane (2 x 15 mL). Combine the organic layers.

  • Purification: Add silica gel to the combined organic phase and remove the solvent under reduced pressure. The adsorbed product is then subjected to column chromatography.

  • Chromatography: Elute the product from the silica gel column using a solvent system of petroleum ether and ethyl acetate (e.g., a 10:1 ratio) to yield the purified this compound.[5][6]

  • Isolation: Collect the relevant fractions and remove the solvent via rotary evaporation to obtain the final product as a light yellow solid.[1]

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts, splitting patterns (coupling), and integration values will confirm the substitution pattern on the aromatic ring.

    • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments, confirming the presence of six aromatic carbons with shifts influenced by the attached halogen and amine groups.[7]

  • Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound. The isotopic pattern observed in the mass spectrum will be characteristic of a molecule containing one bromine and two chlorine atoms, providing definitive evidence of its elemental composition.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine (typically around 3300-3500 cm⁻¹) and C-H/C=C stretches of the aromatic ring.[3]

Visualization of the Analytical Workflow

G A Synthesized Product (Crude this compound) B Purity Check (TLC / GC-MS) A->B C Structural Confirmation (¹H NMR, ¹³C NMR) B->C D Molecular Weight Verification (Mass Spectrometry) B->D E Functional Group Analysis (FTIR Spectroscopy) B->E F Final QC Approval (Purity ≥ 98%) C->F D->F E->F

Caption: Quality control workflow for this compound.

Applications in Research and Drug Development

Halogenated anilines are foundational building blocks in medicinal chemistry and agrochemical science.[9][10] The presence of halogens can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, properties that are critical for effective drug and pesticide candidates.[11]

  • Pharmaceutical Synthesis: this compound serves as a versatile precursor for a wide range of therapeutic agents.[1] The amino group provides a reactive handle for amide bond formation, alkylation, or diazotization, while the halogen atoms can be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. Its derivatives are explored for developing novel treatments.[12]

  • Agrochemical Innovation: Dichloroaniline derivatives are core structures in several important herbicides and fungicides.[10] this compound can be used to synthesize new active ingredients with potentially novel mechanisms of action or improved efficacy and crop safety profiles.[1]

  • Dyes and Pigments: The compound is an essential intermediate in producing high-performance, long-lasting dyes that are resistant to fading, which is crucial in the textile and coating industries.[1]

Safety, Handling, and Storage

As with other halogenated aromatic amines, this compound must be handled with care. The following guidelines are based on safety data for structurally similar compounds.[13][14][15][16]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14]

  • Hazards: The compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin, eye, and respiratory tract irritation.[13][15][16]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[13][14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13][14]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14]

    • Ingestion: Rinse mouth and seek immediate medical attention.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 0-8°C.[1] Keep away from strong oxidizing agents.[17]

Conclusion

This compound is more than just a chemical compound; it is a strategic intermediate that enables innovation across multiple sectors. Its well-defined physicochemical properties, coupled with a robust and controllable synthetic pathway, make it a reliable building block for complex molecular architectures. Understanding its synthesis, analytical characterization, and safe handling is essential for any researcher or organization looking to leverage its potential in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials.

References

  • 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem, Accessed December 10, 2023. [Link]

  • 4-Bromo-2,6-dichloroaniline | C6H4BrCl2N | CID 69680. PubChem, Accessed December 10, 2023. [Link]

  • This compound (56978-48-4). Chemchart, Accessed December 10, 2023. [Link]

  • 4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888. PubChem, Accessed December 10, 2023. [Link]

  • (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate, September 10, 2024. [Link]

  • 4-Bromo-2-Chloroaniline Synthesis Report. Cram, Accessed December 10, 2023. [Link]

  • The Expanding Role of 4-Bromo-3-chloroaniline in Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD., Accessed December 10, 2023. [Link]

  • 4-Bromo-2,6-dichloroaniline. NIST WebBook, Accessed December 10, 2023. [Link]

  • (PDF) 4-Bromo-2-chloroaniline. ResearchGate, August 10, 2025. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, Accessed December 10, 2023. [Link]

Sources

4-Bromo-2,3-dichloroaniline physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,3-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic amine, a chemical class of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its polysubstituted benzene ring offers a versatile scaffold for organic synthesis, allowing for the strategic introduction of various functional groups. A thorough understanding of its physical properties is fundamental for its application in research and development, influencing reaction conditions, purification methods, formulation, and safety protocols. This guide provides a detailed overview of the core physical characteristics of this compound, supported by experimental considerations and logical workflows.

Core Physical Properties

The physical properties of this compound are determined by its molecular structure, featuring a polar amino group and lipophilic halogen substituents. These properties are essential for predicting its behavior in various solvents and under different temperature and pressure conditions.

Data Presentation: Summary of Physical Properties

PropertyValueSource
CAS Number 56978-48-4[1]
Molecular Formula C₆H₄BrCl₂N[2]
Molecular Weight 240.91 g/mol [2]
Melting Point 79.29 °C (Estimated)[1]
Boiling Point 279.38 °C to 289.46 °C (Estimated)[1]
Density 1.76 g/cm³ (Estimated)[1]
Water Solubility 140.67 mg/L to 340.94 mg/L (Estimated)[1]
Appearance Solid (Form varies)
pKa 2.84 ± 0.10 (Predicted for a similar isomer)[3]
LogP 3.8 (Predicted for a similar isomer)[2]

Note: Many physical properties for this specific compound are estimated or predicted based on computational models (e.g., EPA T.E.S.T., EPI Suite) due to limited experimental data in publicly available literature. These values provide a reliable approximation for laboratory work.

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for chemical characterization. The following are standard methodologies for key physical measurements, adapted for a compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range suggests high purity.

  • Apparatus: Digital melting point apparatus or a Thiele tube with a high-boiling point oil (e.g., mineral oil).

  • Methodology:

    • A small, dry sample of the crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to about 15-20 °C below the expected melting point (approx. 79 °C).

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point.

    • For highest accuracy, the thermometer should be calibrated, and the determination repeated at least twice.

Solubility Assessment

Solubility data is vital for selecting appropriate solvents for reactions, recrystallization, and analytical techniques like chromatography.

  • Apparatus: Vials or test tubes, magnetic stirrer, analytical balance.

  • Methodology (Qualitative):

    • Place a small, pre-weighed amount (e.g., 10 mg) of this compound into separate vials.

    • Add a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) to each vial.

    • Stir or agitate the mixtures at a constant temperature (e.g., 25 °C) for several minutes.

    • Visually observe if the solid dissolves completely, partially, or not at all. Classify as "soluble," "sparingly soluble," or "insoluble." The lipophilic nature suggested by its LogP indicates probable solubility in organic solvents like dichloromethane and ethanol and low solubility in water.[4][5]

  • Methodology (Quantitative - HPLC-based):

    • Prepare a saturated solution by adding an excess of the compound to a known volume of the desired solvent (e.g., water) in a sealed flask.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

    • Filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove undissolved solid.

    • Prepare a series of standard solutions of known concentrations.

    • Analyze the saturated filtrate and the standard solutions by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis at a wavelength of maximum absorbance).

    • Construct a calibration curve from the standards and determine the concentration of the saturated solution, which represents its solubility.

Mandatory Visualization

Logical Workflow: Multi-Step Synthesis of a Halogenated Aniline

The synthesis of substituted anilines often requires a multi-step pathway involving protection of the highly reactive amino group, followed by sequential electrophilic aromatic substitution, and concluding with deprotection. This workflow illustrates the logical progression required to achieve the desired substitution pattern, a common challenge in the synthesis of molecules like this compound.[6]

Figure 1: Logical Workflow for the Synthesis of 4-Bromo-2-chloroaniline cluster_0 Step 1: Protection cluster_1 Step 2: Bromination (EAS) cluster_2 Step 3: Chlorination (EAS) cluster_3 Step 4: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Bromoacetanilide 4-Bromoacetanilide Acetanilide_ref->Bromoacetanilide Br₂ / Acetic Acid Bromo_chloro_acetanilide 4-Bromo-2-chloro- acetanilide Bromoacetanilide_ref->Bromo_chloro_acetanilide Cl₂ / Acetic Acid Final_Product 4-Bromo-2-chloroaniline (Final Product) Bromo_chloro_acetanilide_ref->Final_Product H⁺ / H₂O, Heat then NaOH

Caption: Figure 1: Logical Workflow for the Synthesis of 4-Bromo-2-chloroaniline.

References

Technical Guide: Physicochemical Properties of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 4-Bromo-2,3-dichloroaniline, a halogenated aniline of interest in organic synthesis and pharmaceutical research. This document includes quantitative data, a standardized experimental protocol for melting point determination, and a workflow diagram for the experimental process.

Quantitative Data: Melting Point

The melting point of a compound is a critical physical property that provides an indication of its purity. For this compound (CAS Number: 56978-48-4), the reported melting point varies slightly across different sources. These values, along with those of structurally related isomers, are summarized below for comparative analysis.

CompoundCAS NumberReported Melting Point (°C)Source
This compound 56978-48-475Benchchem[1]
70 - 90Combi-Blocks[2]
79.29 (Estimated)EPI Suite[3]
4-Bromo-2-chloroaniline38762-41-370 - 72Sigma-Aldrich[4]
4-Bromo-2,6-dichloroaniline697-88-183.0 - 89.0Thermo Scientific Chemicals[5]

Experimental Protocol: Melting Point Determination

The following is a generalized, standard protocol for determining the melting point of a solid crystalline compound like this compound using a digital melting point apparatus.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.

    • Carefully pack the dry powder into a capillary tube by tapping the sealed end on a hard surface. The sample height in the tube should be approximately 2-3 mm.

  • Apparatus Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • Set the starting temperature to approximately 10-15°C below the expected melting point (based on the literature, a starting temperature of 60°C is appropriate).

    • Set the heating rate (ramp rate) to 1-2°C per minute to ensure thermal equilibrium and an accurate reading. A slower ramp rate is crucial for a precise determination.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Begin the heating program.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).

  • Reporting:

    • The melting point is reported as a range from the onset temperature to the clear point temperature.

    • For high accuracy, the measurement should be repeated at least two more times with fresh samples and new capillary tubes. The average of the consistent ranges should be reported.

  • Safety Precautions:

    • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles and gloves, when handling chemical substances.

    • Handle this compound in a well-ventilated area or a fume hood.

    • Allow the melting point apparatus to cool down completely before storing.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of this compound as described in the experimental protocol.

MeltingPointWorkflow start Start prep Sample Preparation (Dry and pack capillary tube) start->prep setup Apparatus Setup (Set start temp and ramp rate) prep->setup insert Insert Capillary Tube setup->insert heat Heat Sample insert->heat observe Observe Phase Transition heat->observe record_onset Record T_onset (First liquid drop) observe->record_onset record_clear Record T_clear (All liquid) record_onset->record_clear decision Consistent Results? record_clear->decision repeat_exp Repeat Experiment decision->repeat_exp No report Report Melting Point Range (T_onset - T_clear) decision->report Yes repeat_exp->prep end_node End report->end_node

Caption: Workflow for Melting Point Determination.

References

Technical Guide on the Solubility of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility data for 4-bromo-2,3-dichloroaniline. Given the limited publicly available quantitative data, this document focuses on providing a robust experimental protocol for its determination, a crucial step in early-stage drug development and chemical research.

Core Data Presentation: Solubility of this compound

Currently, comprehensive quantitative solubility data for this compound across a range of common organic solvents is not extensively documented in publicly available literature. The table below summarizes the known quantitative data. The lack of extensive data highlights the necessity for experimental determination for specific research and development applications.

SolventSolvent TypeSolubility (mg/L)Temperature (°C)Method
WaterPolar Protic140.67Not SpecifiedPredicted

Note: The water solubility value is based on computational predictions and should be confirmed by experimental analysis.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask and Gravimetric Method

For a definitive determination of the thermodynamic solubility of this compound, the shake-flask method is considered the gold standard. This is followed by gravimetric analysis for quantification, a straightforward and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials and Equipment:

  • This compound (pure solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporating dishes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vials tightly to prevent any solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm filter to remove any undissolved solid particles. This step is critical for accurate results.

  • Gravimetric Quantification:

    • Transfer a precise volume of the clear, filtered saturated solution to a pre-weighed evaporating dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the solute's melting point may be utilized.

    • Once the solvent has completely evaporated, place the evaporating dish in a drying oven or vacuum desiccator until a constant weight is achieved.

    • Record the final weight of the evaporating dish containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

    • Determine the solubility by dividing the mass of the dissolved solid by the volume of the aliquot taken. Express the solubility in appropriate units (e.g., mg/mL or g/L).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Processing cluster_2 Analysis cluster_3 Result Calculation A Add excess this compound to solvent B Equilibrate at constant temperature (24-72h) with agitation A->B C Cease agitation and allow solid to settle D Withdraw supernatant C->D E Filter supernatant (0.22 µm filter) D->E F Transfer known volume of filtrate to pre-weighed dish G Evaporate solvent F->G H Dry residue to constant weight G->H I Calculate mass of dissolved solid J Determine solubility (mass/volume) I->J

Caption: Workflow for Gravimetric Solubility Determination.

Spectroscopic and Analytical Profile of 4-Bromo-2,3-dichloroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 4-Bromo-2,3-dichloroaniline (CAS No. 56978-48-4). Due to the limited availability of published experimental spectra, this document presents a combination of reported physical properties and predicted spectroscopic data. Detailed, generalized experimental protocols for the acquisition of this data are also provided to assist researchers in their analytical endeavors.

Core Compound Properties

This compound is a halogenated aromatic amine that serves as a versatile intermediate in the synthesis of various agrochemicals, dyes, and pigments.[1] Its molecular structure and key physical properties are summarized below.

PropertyValueReference
CAS Number 56978-48-4[1][2][3][4]
Molecular Formula C₆H₄BrCl₂N[1][3][4]
Molecular Weight 240.92 g/mol [1][3]
Appearance Light yellow crystalline powder[1]
Melting Point 75-78 °C[1]
Purity ≥ 98% (GC)[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.3 - 7.5d1HAr-H
~ 6.8 - 7.0d1HAr-H
~ 4.0 - 4.5br s2H-NH₂
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
~ 145C-NH₂
~ 133C-Br
~ 130C-Cl
~ 128C-Cl
~ 120Ar-CH
~ 118Ar-CH
Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H stretch (asymmetric)
3300 - 3400MediumN-H stretch (symmetric)
1600 - 1650StrongN-H bend
1450 - 1550Medium-StrongAromatic C=C stretch
1000 - 1200StrongC-N stretch
700 - 850StrongC-Cl stretch
550 - 650StrongC-Br stretch
Mass Spectrometry (MS) Data (Predicted)
m/zRelative Abundance (%)Assignment
239, 241, 243High[M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl)
160, 162Medium[M - Br]⁺
204, 206Medium[M - Cl]⁺
125Medium[M - Br - Cl]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for solid aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (300 MHz or higher recommended)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Sample of this compound

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent directly in a clean, dry NMR tube. Add a small amount of TMS as an internal reference.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (KBr or NaCl).

  • Sample of this compound.

  • Volatile solvent (e.g., methylene chloride or acetone) for thin film preparation.

Procedure (Thin Solid Film Method):

  • Dissolve a small amount of the solid sample in a few drops of a volatile solvent.

  • Drop the solution onto a salt plate.

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Place the plate in the sample holder of the IR spectrometer.

  • Record a background spectrum of the clean, empty sample holder.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Mass spectrometer with an electron ionization (EI) source.

  • Direct insertion probe or a gas chromatograph (GC) for sample introduction.

  • Sample of this compound.

Procedure (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For a pure solid, a direct insertion probe is suitable.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to generate positively charged molecular ions and fragment ions.

  • Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the separated ions and record their abundance.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which confirms the molecular weight. The characteristic isotopic pattern of bromine and chlorine will be a key diagnostic feature. Analyze the fragmentation pattern to gain further structural information.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Sample (this compound) Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Dissolve_IR Prepare Thin Film or KBr Pellet Sample->Dissolve_IR Dissolve_MS Dissolve in Volatile Solvent Sample->Dissolve_MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolve_NMR->NMR IR IR Spectroscopy Dissolve_IR->IR MS Mass Spectrometry Dissolve_MS->MS Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Structure_Elucidation Structure Elucidation & Verification Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Technical Guide: 1H NMR Spectrum of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2,3-dichloroaniline. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes predicted spectral data, a detailed experimental protocol for acquiring such a spectrum, and a visualization of the molecular structure and proton coupling.

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, the following data has been generated using a validated NMR prediction tool. The predicted spectrum is based on established algorithms that consider the effects of various substituents on the chemical shifts of aromatic protons.

The structure of this compound gives rise to a complex splitting pattern in the aromatic region of the ¹H NMR spectrum. The protons on the aromatic ring, labeled as H-5 and H-6, are chemically non-equivalent and are expected to appear as distinct signals. The amino group (-NH₂) protons will also produce a signal, the chemical shift of which can be highly dependent on the solvent and concentration.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-56.85Doublet8.6
H-67.20Doublet8.6
-NH₂~4.1 (broad)Singlet-

Note: The chemical shift of the -NH₂ protons is an approximation and can vary significantly based on experimental conditions such as solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard operating procedure for the acquisition of a ¹H NMR spectrum of a solid organic compound such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of high-purity this compound.

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's specifications.

  • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. These typically include:

    • Pulse angle (e.g., 30° or 90°)

    • Acquisition time (e.g., 2-4 seconds)

    • Relaxation delay (e.g., 1-5 seconds)

    • Number of scans (typically 8 to 128, depending on the sample concentration)

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).

Visualization of Molecular Structure and Proton Coupling

The following diagram illustrates the chemical structure of this compound and the coupling interaction between the two aromatic protons, H-5 and H-6.

Caption: Structure of this compound with proton coupling.

A Technical Guide to the ¹³C NMR Spectroscopy of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-bromo-2,3-dichloroaniline, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted chemical shifts, detailed experimental protocols for spectral acquisition, and logical workflows for analysis.

Introduction to ¹³C NMR of this compound

¹³C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. For a substituted aromatic compound like this compound, ¹³C NMR provides invaluable information regarding the electronic environment of each carbon atom in the benzene ring, influenced by the various substituents. The molecule's asymmetry results in six unique carbon signals, the chemical shifts of which are dictated by the combined electron-donating and withdrawing effects of the amino, chloro, and bromo groups.

Below is the chemical structure of this compound with the standard IUPAC numbering for the carbon atoms, which will be referenced throughout this guide.

Figure 1: Structure of this compound with Carbon Numbering.

Predicted ¹³C NMR Chemical Shifts

In the absence of direct experimental data, the ¹³C NMR chemical shifts for this compound can be reliably predicted using the principle of additivity of substituent chemical shifts (SCS). This method starts with the base chemical shift of benzene (~128.5 ppm) and adjusts for the empirical effects of each substituent at the ipso, ortho, meta, and para positions.

The table below summarizes the predicted ¹³C NMR chemical shifts for each carbon atom of the aniline derivative.

Carbon AtomSubstituent AttachedPredicted Chemical Shift (δ, ppm)
C1-NH₂146.6
C2-Cl123.5
C3-Cl139.4
C4-Br114.9
C5-H132.2
C6-H116.3
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.

These predicted values serve as a robust guideline for the interpretation of experimental spectra. Aromatic carbons typically resonate in the 100-150 ppm range.[1] Carbons directly attached to electronegative substituents (C1, C2, C3, C4) show significant shifts from the benzene base value, while the protonated carbons (C5, C6) are also influenced by the electronic effects of the substituents.

Experimental Protocol for ¹³C NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.

  • Compound Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Mass of Sample: For a standard 5 mm NMR tube, use approximately 50-100 mg of the solid compound.[2] This concentration is generally sufficient to obtain a spectrum with a good signal-to-noise ratio within a reasonable time (20-60 minutes).[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include DMSO-d₆ or Acetone-d₆. The volume of the solvent should be approximately 0.5-0.7 mL to achieve a sample depth of 4-5 cm in the tube.[3]

  • Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a small vial. To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for accurate chemical shift calibration.[2]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[3]

3.2. Spectrometer Setup and Data Acquisition

The following steps outline a general procedure for setting up an NMR spectrometer for ¹³C NMR acquisition. Specific commands may vary depending on the instrument manufacturer and software.

  • Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

  • Locking and Shimming: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.[4]

  • Tuning the Probe: The probe is tuned to the ¹³C frequency to ensure maximum signal transmission and reception.

  • Acquisition Parameters: Set the appropriate parameters for a ¹³C experiment.[4]

    • Pulse Angle: A 30-45° pulse is often a good compromise between signal intensity and relaxation time.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses allows for sufficient relaxation of the carbon nuclei.

    • Number of Scans: Due to the low natural abundance of ¹³C, multiple scans (from several hundred to thousands) are accumulated to achieve an adequate signal-to-noise ratio.

    • Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.[5]

  • Data Acquisition: Start the acquisition process (e.g., using a zg command).

3.3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform (e.g., using an efp command).

  • Phasing: The spectrum is phase-corrected to ensure all peaks are in the pure absorption mode (upright and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.0 ppm.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Workflow for ¹³C NMR Analysis

The process of analyzing the ¹³C NMR of a compound like this compound involves a combination of predictive methods and experimental verification. The following diagram illustrates this logical workflow.

G cluster_0 Prediction Phase cluster_1 Experimental Phase cluster_2 Analysis & Verification A Define Molecular Structure B Use Additivity Rules (SCS values) A->B C Computational Prediction Tools A->C D Generate Predicted Spectrum B->D C->D I Compare Predicted vs. Experimental Spectra D->I E Sample Preparation F NMR Data Acquisition (¹³C Experiment) E->F G Data Processing (FT, Phasing, Referencing) F->G H Obtain Experimental Spectrum G->H H->I J Assign Signals to Specific Carbons I->J K Structure Verification or Elucidation J->K

Figure 2: Workflow for ¹³C NMR Prediction and Experimental Verification.

This workflow highlights the synergistic approach of using theoretical predictions to guide the interpretation of experimentally obtained data, which is a cornerstone of modern chemical analysis and structure elucidation.

References

Mass Spectrometry of 4-Bromo-2,3-dichloroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 4-bromo-2,3-dichloroaniline, a halogenated aromatic amine of interest in various chemical and pharmaceutical research fields. This document outlines the expected fragmentation patterns, provides a general experimental protocol for its analysis, and presents mass spectral data for a closely related compound to infer its mass spectrometric behavior.

Introduction

This compound is a substituted aniline containing three halogen atoms: one bromine and two chlorine atoms. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. The presence of multiple halogen atoms with distinct isotopic patterns makes mass spectrometry a powerful tool for its analysis.

Predicted Mass Spectrum and Isotopic Distribution

The molecular weight of this compound (C₆H₄BrCl₂N) can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). However, the presence of bromine (⁷⁹Br and ⁸¹Br with approximately 1:1 natural abundance) and chlorine (³⁵Cl and ³⁷Cl with approximately 3:1 natural abundance) will result in a characteristic isotopic cluster for the molecular ion peak.

The nominal molecular weight is 241 g/mol . The molecular ion region in the mass spectrum will exhibit a complex pattern due to the various combinations of bromine and chlorine isotopes. The most intense peaks in this cluster will correspond to the combinations of the most abundant isotopes.

Quantitative Data: Mass Spectrum of 4-Bromo-2-chloroaniline

m/zRelative Intensity (%)Possible Fragment Ion
205~100[M]⁺ (C₆H₅⁷⁹Br³⁵ClN)
207~130[M+2]⁺ (C₆H₅⁸¹Br³⁵ClN or C₆H₅⁷⁹Br³⁷ClN)
209~30[M+4]⁺ (C₆H₅⁸¹Br³⁷ClN)
170Moderate[M-Cl]⁺
126Moderate[M-Br]⁺
90Moderate[C₆H₄N]⁺
63High[C₅H₃]⁺

Note: The data presented is for 4-bromo-2-chloroaniline and serves as an illustrative example. The fragmentation pattern of this compound is expected to show similar losses of halogen atoms and fragmentation of the aromatic ring, but with different m/z values due to the additional chlorine atom.

Experimental Protocols

A general experimental protocol for the analysis of this compound by mass spectrometry is outlined below. This protocol is based on standard methods for the analysis of similar halogenated aromatic compounds.

4.1. Sample Preparation

  • Dissolution: Dissolve an accurately weighed amount of this compound in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Dilution: Prepare a series of dilutions from the stock solution to the desired concentration range for analysis (e.g., 1-100 µg/mL).

  • Matrix Spiking (if applicable): For quantitative analysis in complex matrices (e.g., biological fluids, environmental samples), a known amount of the analyte should be spiked into the blank matrix and subjected to the same extraction procedure as the samples.

4.2. Instrumentation and Analysis

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to resolve the isotopic patterns of the halogenated fragments. A standard quadrupole mass spectrometer can also be used.

  • Ionization Source: Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable compounds like halogenated anilines. Electrospray Ionization (ESI) may also be used, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.

  • Inlet System: For EI, a direct insertion probe or a gas chromatograph (GC) can be used to introduce the sample. For ESI, the sample is introduced via liquid chromatography.

4.3. Data Acquisition Parameters (Typical for EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 50-350

  • Scan Rate: 1 scan/second

Visualization of Workflows and Pathways

5.1. Experimental Workflow

The following diagram illustrates a typical experimental workflow for the mass spectrometric analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing A Weighing & Dissolution B Serial Dilution A->B C Sample Introduction (GC or Direct Probe) B->C D Ionization (Electron Ionization) C->D E Mass Analyzer (e.g., Quadrupole, TOF) D->E F Detector E->F G Data Acquisition F->G H Spectral Interpretation G->H I Reporting H->I

Experimental workflow for MS analysis.

5.2. Proposed Fragmentation Pathway

Based on the principles of mass spectrometry for halogenated aromatic compounds, a plausible fragmentation pathway for this compound under electron ionization is proposed below. The pathway highlights the characteristic losses of halogen atoms and other neutral fragments.

fragmentation_pathway M [C₆H₄BrCl₂N]⁺ Molecular Ion F1 [C₆H₄BrClN]⁺ Loss of Cl M->F1 - Cl F2 [C₆H₄Cl₂N]⁺ Loss of Br M->F2 - Br F3 [C₆H₄N]⁺ Loss of Br & 2Cl F1->F3 - Br, -Cl F2->F3 - 2Cl F4 [C₅H₃]⁺ Ring Fragmentation F3->F4 - HCN

Proposed fragmentation of this compound.

Conclusion

The mass spectrometry of this compound is characterized by a complex isotopic pattern of the molecular ion and fragment ions due to the presence of bromine and chlorine. Electron ionization is a suitable technique for its analysis, leading to predictable fragmentation pathways involving the loss of halogen atoms and subsequent ring fragmentation. The provided experimental protocol and proposed fragmentation pathway serve as a valuable resource for researchers and scientists working with this compound, enabling its confident identification and characterization. Further studies using high-resolution mass spectrometry would be beneficial to confirm the elemental composition of the fragment ions.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2,3-dichloroaniline, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document outlines a robust multi-step synthetic pathway, including detailed experimental protocols, quantitative data, and visualizations to ensure clarity and reproducibility in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a three-step process commencing with the readily available starting material, 2,3-dichloroaniline. The overall synthetic strategy involves the protection of the reactive amino group, followed by a regioselective bromination, and concluding with the deprotection of the amino group to yield the final product.

The logical flow of this synthesis is depicted in the following workflow diagram:

Synthesis_Workflow Start 2,3-Dichloroaniline Step1 N-Acetylation Start->Step1 Intermediate1 2,3-Dichloroacetanilide Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 4-Bromo-2,3-dichloroacetanilide Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Synthesis of 2,3-Dichloroacetanilide (N-Acetylation)

The initial step involves the protection of the amino group of 2,3-dichloroaniline by acetylation to form 2,3-dichloroacetanilide. This is a crucial step to control the regioselectivity of the subsequent bromination reaction. The acetyl group moderates the activating effect of the amine and provides steric hindrance, directing the incoming electrophile.

Reaction:

Acetylation_Reaction reactant1 2,3-Dichloroaniline product 2,3-Dichloroacetanilide reactant1->product + reactant2 Acetic Anhydride reactant2->product in Acetic Acid byproduct Acetic Acid product->byproduct +

Caption: N-Acetylation of 2,3-dichloroaniline.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the stirred solution. A slight exothermic reaction may be observed.

  • Heat the reaction mixture to reflux for a period of 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then pour it into a beaker of ice-water with stirring.

  • The white precipitate of 2,3-dichloroacetanilide is collected by vacuum filtration.

  • Wash the solid with cold water and dry it thoroughly. The product is typically of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Parameter Value
Starting Material 2,3-Dichloroaniline
Reagents Acetic Anhydride, Glacial Acetic Acid
Reaction Time 1-2 hours
Reaction Temperature Reflux
Typical Yield >95%
Step 2: Synthesis of 4-Bromo-2,3-dichloroacetanilide (Bromination)

This step is a critical electrophilic aromatic substitution where the acetanilide derivative is brominated. The acetamido group is an ortho-, para-director. Due to the presence of the chlorine atoms at the 2- and 3-positions, the para-position (position 4) is the most sterically accessible and electronically favorable site for bromination.

Reaction:

Bromination_Reaction reactant1 2,3-Dichloroacetanilide product 4-Bromo-2,3-dichloroacetanilide reactant1->product + reactant2 N-Bromosuccinimide (NBS) reactant2->product in Acetic Acid byproduct Succinimide product->byproduct +

Caption: Bromination of 2,3-dichloroacetanilide.

Procedure:

  • Dissolve 2,3-dichloroacetanilide in glacial acetic acid in a round-bottom flask fitted with a magnetic stirrer.

  • Add N-bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting material and succinimide.

  • Dry the product, 4-bromo-2,3-dichloroacetanilide.

Parameter Value
Starting Material 2,3-Dichloroacetanilide
Reagents N-Bromosuccinimide (NBS), Glacial Acetic Acid
Reaction Time 2-4 hours
Reaction Temperature Room Temperature
Expected Major Product 4-Bromo-2,3-dichloroacetanilide
Step 3: Synthesis of this compound (Hydrolysis)

The final step is the deprotection of the amino group by hydrolysis of the acetanilide under acidic conditions to yield the target molecule, this compound.

Reaction:

Hydrolysis_Reaction reactant1 4-Bromo-2,3-dichloroacetanilide product This compound reactant1->product HCl, Ethanol, H₂O, Reflux byproduct Acetic Acid product->byproduct +

Caption: Hydrolysis of 4-bromo-2,3-dichloroacetanilide.

Procedure:

  • Suspend 4-bromo-2,3-dichloroacetanilide in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.

  • Heat the mixture to reflux and maintain it at this temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and then pour it onto ice.

  • Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Parameter Value
Starting Material 4-Bromo-2,3-dichloroacetanilide
Reagents Concentrated Hydrochloric Acid, Ethanol
Reaction Time 2-3 hours
Reaction Temperature Reflux
Purification Recrystallization

Quantitative Data Summary

The following table summarizes the expected yields and key physical properties of the intermediates and the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield
2,3-DichloroanilineC₆H₅Cl₂N162.0223-26-
2,3-DichloroacetanilideC₈H₇Cl₂NO204.05123-125>95%
4-Bromo-2,3-dichloroacetanilideC₈H₆BrCl₂NO282.95Not readily availableHigh
This compoundC₆H₄BrCl₂N240.91Not readily availableGood

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 2,3-Dichloroaniline is toxic and should be handled with care.

  • Acetic anhydride and concentrated hydrochloric acid are corrosive.

  • N-Bromosuccinimide is a lachrymator and an irritant.

  • Proper waste disposal procedures should be followed for all chemical waste.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and available resources.

An In-depth Technical Guide to the Reactivity of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,3-dichloroaniline is a polysubstituted aromatic amine with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. The strategic placement of bromine and chlorine atoms on the aniline ring provides multiple reactive sites for functionalization, allowing for the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its participation in key synthetic transformations including palladium-catalyzed cross-coupling reactions and N-acylation. Detailed, albeit generalized, experimental protocols are provided, alongside a discussion of the expected reactivity based on the electronic and steric effects of the halogen substituents.

Introduction: Chemical Profile and Synthetic Potential

This compound (CAS No. 56978-48-4) is a halogenated aromatic amine.[1][2][3][4] Its molecular structure features a benzene ring substituted with an amino group, a bromine atom at the para-position relative to the amino group, and two chlorine atoms at the ortho- and meta-positions. This substitution pattern significantly influences the molecule's reactivity. The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions.[5] However, the presence of three halogen atoms, which are deactivating groups, and the potential for steric hindrance from the ortho-chloro substituent, modulates this reactivity.[6][7] The bromine atom, in particular, serves as a versatile handle for various cross-coupling reactions.[8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 56978-48-4[1][2][3][4]
Molecular Formula C₆H₄BrCl₂N[2][9]
Molecular Weight 240.92 g/mol [9]
Appearance Light yellow crystalline powder[9]
Melting Point 75-78 °C[9]
Purity ≥ 98% (GC)[9]

Core Reactivity and Key Synthetic Transformations

The reactivity of this compound is primarily governed by the interplay of the electron-donating amino group and the electron-withdrawing and sterically hindering halogen substituents. The C-Br bond is weaker than the C-Cl bond, making the bromine atom the more reactive site in palladium-catalyzed cross-coupling reactions.[8]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the reaction is expected to occur selectively at the C-Br bond.

Table 2: Generalized Reactants for Suzuki-Miyaura Coupling of this compound

Reactant TypeExamples
Boronic Acid/Ester Phenylboronic acid, 4-Methoxyphenylboronic acid, Thiophene-2-boronic acid
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene/Water, Dioxane/Water, DMF

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃ (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., toluene/water 4:1). To this suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)L2-Br B->C Ar-Br D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G Product H R-B(OH)2 + Base I [R-B(OH)3]- H->I I->D

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing a route to synthesize N-aryl derivatives of this compound.

Table 3: Generalized Reactants for Buchwald-Hartwig Amination of this compound

Reactant TypeExamples
Amine Morpholine, Piperidine, Aniline, Benzylamine
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, SPhos, BINAP
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane

Experimental Protocol: Generalized Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., toluene), followed by the amine (1.1-1.2 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The filtrate is then concentrated, and the residue is purified by column chromatography.

Buchwald_Hartwig_Amination cluster_1 Catalytic Cycle A Pd(0)L B Oxidative Addition A->B C Ar-Pd(II)L-Br B->C Ar-Br D Amine Coordination C->D E [Ar-Pd(II)L(Br)(R2NH)] D->E F Deprotonation E->F Base G Ar-Pd(II)L(NR2) F->G H Reductive Elimination G->H H->A I Ar-NR2 H->I Product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
N-Acylation

The amino group of this compound can readily undergo acylation to form the corresponding amide. This reaction is often used to protect the amino group or to introduce a functional handle for further elaboration.

Table 4: Generalized Reactants for N-Acylation of this compound

Reactant TypeExamples
Acylating Agent Acetyl chloride, Acetic anhydride, Benzoyl chloride
Base Pyridine, Triethylamine, DIPEA
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile

Experimental Protocol: Generalized N-Acylation

  • Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous solvent such as DCM in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base like pyridine or triethylamine (1.1-1.5 eq.).

  • Acylating Agent Addition: Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride, 1.05-1.1 eq.) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sulfate. After filtration and concentration, the product can be purified by recrystallization or column chromatography.

N_Acylation_Workflow cluster_workflow Experimental Workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_base Add Base dissolve->add_base cool Cool to 0°C add_base->cool add_acyl Add Acylating Agent cool->add_acyl react Stir at Room Temperature add_acyl->react workup Aqueous Work-up react->workup purify Purification workup->purify product N-Acylated Product purify->product

Figure 3: A typical experimental workflow for the N-acylation of an aniline.

Spectroscopic Characterization

The products of the reactions described above can be characterized using standard spectroscopic techniques.

Table 5: Expected Spectroscopic Data for a Hypothetical N-Acetylated Product

TechniqueExpected Observations
¹H NMR Aromatic protons will show characteristic splitting patterns and chemical shifts influenced by the substituents. A singlet corresponding to the methyl protons of the acetyl group will appear around δ 2.0-2.3 ppm. The N-H proton will appear as a broad singlet.
¹³C NMR Signals for the aromatic carbons will be observed, with their chemical shifts influenced by the halogen and amide substituents. A signal for the carbonyl carbon of the amide will be present around δ 168-172 ppm, and a signal for the methyl carbon will be around δ 23-26 ppm.
IR Spectroscopy A characteristic N-H stretching vibration will be observed around 3250-3350 cm⁻¹. A strong C=O stretching vibration (Amide I band) will be present around 1660-1690 cm⁻¹.
Mass Spectrometry The molecular ion peak will correspond to the mass of the N-acetylated product. The isotopic pattern of bromine and chlorine will be observable.

Applications in Drug Discovery and Development

Halogenated anilines are important precursors in the synthesis of pharmaceuticals.[9] The ability to selectively functionalize this compound at the bromine and nitrogen positions makes it a valuable intermediate for generating libraries of compounds for high-throughput screening. The resulting substituted anilines and amides can be further elaborated to produce a wide range of biologically active molecules.

Conclusion

This compound is a versatile synthetic intermediate with a rich potential for chemical modification. Its reactivity is dominated by the C-Br bond in palladium-catalyzed cross-coupling reactions and the nucleophilicity of the amino group in acylation reactions. While specific literature on the reactivity of this exact molecule is sparse, established protocols for similar halogenated anilines provide a solid foundation for its synthetic utility. This guide offers a framework for researchers to explore the chemistry of this compound and leverage its unique structural features in the design and synthesis of novel compounds for various applications, particularly in the realm of drug discovery.

Disclaimer: The experimental protocols provided herein are generalized and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

In-Depth Technical Guide to the Safety and Handling of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 4-Bromo-2,3-dichloroaniline (CAS No. 56978-48-4). The information herein is intended to support laboratory and industrial practices where this compound is utilized, ensuring the safety of personnel and the integrity of research.

Chemical and Physical Properties

This compound is a halogenated aromatic amine. Its physical and chemical properties are critical for understanding its behavior and for implementing appropriate safety measures.

PropertyValueReference
CAS Number 56978-48-4[1]
Molecular Formula C₆H₄BrCl₂N[2]
Molecular Weight 240.91 g/mol [2]
Appearance Light yellow crystalline powder
Melting Point 75-78 °C
Boiling Point Not available
Solubility Not available

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following GHS classifications have been identified:

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Toxicological Information

Substituted anilines, as a class of compounds, can exhibit toxicity. Their toxic effects are influenced by the type and position of substituents on the aniline ring. Electron-withdrawing groups, such as halogens, can influence the toxic potential of the molecule.[3]

Exposure Controls and Personal Protection

To minimize exposure and ensure a safe working environment, the following engineering controls and personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eye Wash Stations and Safety Showers: These emergency facilities must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection
   Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).
   Body ProtectionA lab coat or chemical-resistant apron should be worn.
Respiratory Protection If dusts are generated, a NIOSH-approved particulate respirator is recommended.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for preventing accidents and ensuring the stability of the compound.

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Use only in a well-ventilated area.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this chemical is handled.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents and acids.

First-Aid Measures

In the event of exposure, immediate medical attention is necessary.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In case of a spill, the following steps should be taken:

  • Evacuate Personnel: Immediately clear the area of all non-essential personnel.

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Use a suitable absorbent material to contain the spill.

  • Clean-up: Carefully sweep or scoop up the spilled material, avoiding dust generation. Place the waste in a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Waste material should be treated as hazardous.

Experimental Protocols and Workflows

While specific experimental protocols for the safety and handling of this compound are not widely published, the synthesis of structurally similar compounds, such as 4-bromo-2-chloroaniline, provides valuable insights into the necessary precautions.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_receipt Receipt and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal Receipt Receive Chemical Inspect Inspect Container Receipt->Inspect Store Store in Designated Area (Cool, Dry, Ventilated) Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh in Ventilated Enclosure DonPPE->Weigh Reaction Perform Reaction in Fume Hood Weigh->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate DisposeWaste Dispose of Waste in Labeled Container Decontaminate->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE

Caption: Logical workflow for the safe handling of this compound.

Hazard Relationship Diagram

The following diagram illustrates the relationship between the primary hazards associated with this compound.

HazardRelationship cluster_exposure Routes of Exposure cluster_effects Health Effects substance This compound Inhalation Inhalation substance->Inhalation Dermal Dermal Contact substance->Dermal Ingestion Ingestion substance->Ingestion Eye Eye Irritation substance->Eye Direct Contact Respiratory Respiratory Irritation Inhalation->Respiratory Systemic Systemic Toxicity (Harmful if swallowed/inhaled/absorbed) Inhalation->Systemic Skin Skin Irritation Dermal->Skin Dermal->Systemic Ingestion->Systemic Eye->Eye

Caption: Relationship between exposure routes and health effects of this compound.

References

Introduction: Understanding the Profile of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety Data Sheet for 4-Bromo-2,3-dichloroaniline

This compound is a halogenated aromatic amine that serves as a crucial intermediate in various fields of chemical synthesis. For researchers and professionals in drug development and agrochemical science, its unique molecular structure, featuring bromine and chlorine substituents on the aniline ring, provides versatile reaction sites for constructing more complex molecules.[1][2] It is utilized in the synthesis of pharmaceuticals, high-performance dyes, and agricultural chemicals such as herbicides and pesticides.[1] Given its reactivity and classification, a comprehensive understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible laboratory practice. This guide provides an in-depth analysis of the material safety data for this compound, moving beyond compliance to foster a culture of proactive safety and informed handling.

Chemical and Physical Identity

A precise understanding of a compound's identity is the foundation of safety. Misidentification can lead to incorrect handling procedures and unforeseen reactions.

Identifier Value Source
CAS Number 56978-48-4[1][3]
Molecular Formula C₆H₄BrCl₂N[1][3]
Molecular Weight 240.92 g/mol [1]
IUPAC Name This compound[3]
Synonyms (4-bromo-2,3-dichlorophenyl)amine[3]
Appearance Light yellow to light brown crystalline powder[1][4]
Melting Point 75 - 79 °C[1][3]
Water Solubility Low; estimated at 140.67 - 340.94 mg/L[3]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with acute toxicity and irritation. The causality behind these classifications stems from the compound's ability to interact with biological tissues upon contact, inhalation, or ingestion.

GHS Hazard Code Hazard Statement
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Source:[4][5][6]

This classification necessitates stringent handling protocols to prevent exposure. The "harmful" designation indicates a significant risk of toxicity, while the irritation classifications point to the compound's corrosive potential on epithelial tissues.

GHS_Hazards substance This compound acute_tox Acute Toxicity substance->acute_tox irritation Irritation substance->irritation oral Oral (H302) Harmful acute_tox->oral dermal Dermal (H312) Harmful acute_tox->dermal inhalation Inhalation (H332) Harmful acute_tox->inhalation skin Skin (H315) Irritant irritation->skin eye Eye (H319) Serious Irritant irritation->eye resp Respiratory (H335) Irritant irritation->resp

Caption: GHS Hazard Profile for this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Given the toxic and irritant nature of this compound, exposure must be minimized through a combination of engineering controls and appropriate PPE. The choice of PPE is not arbitrary; it is directly dictated by the identified hazards.

Engineering Controls:

  • Fume Hood: All handling of this compound powder must be conducted in a certified chemical fume hood to control airborne dust and prevent inhalation.[7]

  • Eyewash Stations and Safety Showers: These must be located in close proximity to the workstation for immediate emergency use.[4]

Personal Protective Equipment:

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield (as per OSHA 29 CFR 1910.133 or European Standard EN166).[4][7]Protects against dust particles causing serious eye irritation (H319).
Skin Protection Wear appropriate protective gloves (e.g., Nitrile rubber) and a lab coat.[4][7]Prevents skin contact, which can cause irritation (H315) and harmful systemic effects (H312).
Respiratory Protection For situations where dust concentrations may exceed exposure limits, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]Prevents inhalation, which is harmful (H332) and can cause respiratory tract irritation (H335).

Emergency Response and First-Aid Protocols

In the event of accidental exposure, immediate and correct first-aid is critical. The following protocols are based on standard emergency procedures for this class of chemical.

Emergency_Workflow start Exposure Event route Identify Route of Exposure start->route skin Skin Contact (H312, H315) route->skin Skin eye Eye Contact (H319) route->eye Eye inhalation Inhalation (H332, H335) route->inhalation Inhalation ingestion Ingestion (H302) route->ingestion Ingestion action_skin Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. skin->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. eye->action_eye action_inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. inhalation->action_inhalation action_ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting. ingestion->action_ingestion end Seek Immediate Medical Attention Call a POISON CENTER or doctor action_skin->end action_eye->end action_inhalation->end action_ingestion->end

Caption: Emergency First-Aid Workflow for Accidental Exposure.

Detailed First-Aid Measures:

  • After Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[4][6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]

  • After Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][6] If skin irritation occurs, get medical advice.[4]

  • After Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do so.[4] Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • After Ingestion: Rinse mouth thoroughly with water.[4] Call a POISON CENTER or doctor immediately if you feel unwell.[4][7] Never give anything by mouth to an unconscious person.[7]

Handling, Storage, and Stability

Proper handling and storage are crucial for maintaining the chemical's integrity and ensuring laboratory safety.

Handling:

  • Always work in a well-ventilated area, preferably under a chemical fume hood.[7]

  • Avoid the formation of dust and aerosols.[8]

  • Do not eat, drink, or smoke when using this product.[4][7]

  • Wash hands and any exposed skin thoroughly after handling.[4][7]

  • Take off contaminated clothing and wash it before reuse.[4][7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed.[4]

  • Store locked up, accessible only to qualified or authorized personnel.[4]

  • Some sources indicate the material may be moisture, light, and air sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4][9]

Stability and Reactivity:

  • Chemical Stability: Stable under recommended storage conditions.[10]

  • Conditions to Avoid: Exposure to air, moisture, excess heat, and dust formation.[10]

  • Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

  • Hazardous Decomposition Products: Combustion may produce toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.

Accidental Release and Disposal

Spill Cleanup Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation, but avoid dispersing dust into the air.

  • Contain: Prevent the spill from entering drains or waterways.[11]

  • Absorb: Carefully sweep up the solid material, avoiding dust generation.[11] Use a method like moistening with water if appropriate and safe, or use a HEPA-filtered vacuum.

  • Collect: Place the spilled material into a suitable, labeled container for disposal.[11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste material through an approved waste disposal plant, following all local, state, and federal regulations.[4][7]

Disposal: Chemical waste must be disposed of in accordance with environmental regulations. Do not allow the product to enter drains. It should be sent to a licensed waste disposal company.

Conclusion

This compound is a valuable reagent for scientific research and development. However, its utility is matched by its potential hazards. A thorough understanding and diligent application of the safety protocols outlined in this guide are essential for its safe handling. By integrating this knowledge into laboratory workflows, researchers can mitigate risks, ensure personal safety, and maintain a secure research environment.

References

  • SDS Manager. (n.d.). This compound SDS. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (56978-48-4). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Role of 4-Bromo-3-chloroaniline in Pharmaceutical Innovation. Retrieved from [Link]

Sources

Methodological & Application

Synthetic Routes to 4-Bromo-2,3-dichloroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Bromo-2,3-dichloroaniline, a halogenated aniline with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The synthetic strategy outlined herein is a three-step process commencing with the commercially available 2,3-dichloroaniline.

The proposed synthetic pathway involves an initial N-acetylation to protect the amine functionality, followed by electrophilic bromination, and concluding with acidic hydrolysis to yield the target compound.

Physicochemical Properties

The key physical and chemical properties of the starting material, intermediates, and the final product are summarized in the table below. It is important to note that while data for 2,3-dichloroaniline and the final product, this compound, are experimentally determined, the properties for the intermediates, N-(2,3-dichlorophenyl)acetamide and N-(4-bromo-2,3-dichlorophenyl)acetamide, are based on reported data for analogous compounds and should be considered as estimates.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
2,3-DichloroanilineC₆H₅Cl₂N162.0223-26608-27-5
N-(2,3-Dichlorophenyl)acetamideC₈H₇Cl₂NO204.05~213[1]20096-03-1
N-(4-Bromo-2,3-dichlorophenyl)acetamideC₈H₆BrCl₂NO282.95Not availableNot available
This compoundC₆H₄BrCl₂N240.92[1]75-78[1]56978-48-4[1]

Experimental Protocols

The following protocols describe a proposed three-step synthesis for this compound.

Step 1: Synthesis of N-(2,3-Dichlorophenyl)acetamide (Acetylation)

This procedure protects the amino group of 2,3-dichloroaniline to prevent side reactions during bromination and to control the regioselectivity of the substitution.

Materials:

  • 2,3-Dichloroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, dissolve 2,3-dichloroaniline (1.0 eq) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq) dropwise with stirring.

  • Following the addition of acetic anhydride, add a solution of sodium acetate (1.5 eq) in water to neutralize the newly formed hydrobromic acid.

  • Heat the reaction mixture to reflux for 2 hours.

  • After reflux, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure N-(2,3-dichlorophenyl)acetamide. A reported melting point for a similar compound is approximately 213 °C[1].

Step 2: Synthesis of N-(4-Bromo-2,3-dichlorophenyl)acetamide (Bromination)

This step introduces a bromine atom at the 4-position of the acetanilide ring. The acetamido group is an ortho-, para-director, and the para position is sterically favored.

Materials:

  • N-(2,3-Dichlorophenyl)acetamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve N-(2,3-dichlorophenyl)acetamide (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 3: Synthesis of this compound (Hydrolysis)

The final step involves the deprotection of the amino group by acidic hydrolysis of the acetamide.

Materials:

  • N-(4-Bromo-2,3-dichlorophenyl)acetamide

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • 50% Sodium Hydroxide (NaOH) solution

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend N-(4-bromo-2,3-dichlorophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and then pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a 50% NaOH solution until the pH is basic.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water until the washings are neutral.

  • Dry the product. The expected melting point of this compound is in the range of 75-78 °C[1].

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed three-step synthetic route to this compound.

Synthetic_Workflow Start 2,3-Dichloroaniline Step1 N-(2,3-Dichlorophenyl)acetamide Start->Step1 Acetic Anhydride, Glacial Acetic Acid, Sodium Acetate Step2 N-(4-Bromo-2,3- dichlorophenyl)acetamide Step1->Step2 N-Bromosuccinimide, Acetonitrile Final This compound Step2->Final HCl, Ethanol, NaOH

Caption: Proposed synthetic workflow for this compound.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and the key transformation at each stage of the synthesis.

Logical_Relationship cluster_0 Amine Protection cluster_1 Aromatic Substitution cluster_2 Deprotection A Starting Material 2,3-Dichloroaniline B Intermediate 1 N-(2,3-Dichlorophenyl)acetamide A->B Acetylation C Intermediate 2 N-(4-Bromo-2,3-dichlorophenyl)acetamide B->C Bromination D Final Product This compound C->D Hydrolysis

Caption: Logical progression of the synthesis of this compound.

References

Application Notes and Protocols: Commercial Synthesis of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the commercial synthesis of 4-Bromo-2,3-dichloroaniline, a key intermediate in the production of pharmaceuticals, agrochemicals, and high-performance dyes and pigments. The synthesis is based on the electrophilic bromination of 2,3-dichloroaniline. Two effective methods are presented, utilizing different brominating agents: N-Bromosuccinimide (NBS) and elemental Bromine in acetic acid.

Synthesis Pathway

The synthetic route involves the direct bromination of 2,3-dichloroaniline. The amino group is a strongly activating, ortho-, para-director, while the chloro groups are deactivating but also ortho-, para-directing. Due to the positions of the existing chloro substituents at the 2 and 3 positions, the incoming electrophile (bromine) is directed to the sterically accessible and electronically favorable para position (position 4).

Experimental Protocols

Two primary protocols for the synthesis of this compound are detailed below.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method utilizes N-Bromosuccinimide as a milder and more selective brominating agent, which can minimize the formation of over-brominated byproducts.

Materials and Equipment:

  • 2,3-dichloroaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloroaniline (1.0 equivalent) in acetonitrile.

  • Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is dissolved in ethyl acetate and washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: Bromination using Elemental Bromine in Acetic Acid

This protocol employs elemental bromine in a polar protic solvent, a common method for the bromination of anilines.

Materials and Equipment:

  • 2,3-dichloroaniline

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH) solution

  • Round-bottom flask with a magnetic stirrer and dropping funnel

  • Ice bath

  • Standard laboratory glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve 2,3-dichloroaniline (1.0 equivalent) in glacial acetic acid in a round-bottom flask and cool the mixture in an ice bath.

  • Addition of Bromine: A solution of bromine (1.0 equivalent) in glacial acetic acid is added dropwise to the cooled and stirred solution of the aniline. The temperature should be maintained below 10 °C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours.

  • Quenching: The reaction mixture is carefully poured into ice-water.

  • Neutralization and Precipitation: The acidic solution is neutralized with a sodium hydroxide solution until the product precipitates.

  • Filtration: The precipitated solid is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product is dried and can be further purified by recrystallization from ethanol or by column chromatography as described in Protocol 1.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The data is extrapolated from typical yields and purities achieved for the analogous synthesis of 4-Bromo-2-chloroaniline.

ParameterProtocol 1 (NBS)Protocol 2 (Br₂/AcOH)
Starting Material 2,3-dichloroaniline2,3-dichloroaniline
Brominating Agent N-BromosuccinimideBromine
Solvent AcetonitrileAcetic Acid
Reaction Temperature Room Temperature0-10 °C (addition), then RT
Reaction Time 2-4 hours1-2 hours
Reported Yield 80-90% (estimated)75-85% (estimated)
Purity (post-purification) >98% (HPLC)>98% (HPLC)
Melting Point Not availableNot available

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Start 2,3-Dichloroaniline + Brominating Agent + Solvent Reaction Stirring at Controlled Temperature Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Quenching Quenching/ Solvent Removal Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification FinalProduct This compound (Pure Product) Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Disclaimer: The provided protocols are based on established chemical principles and analogies to similar reactions. Researchers should conduct their own risk assessments and optimization studies before scaling up any chemical synthesis. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

Application Notes and Protocols for 4-Bromo-2,3-dichloroaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-bromo-2,3-dichloroaniline as a versatile building block in modern organic synthesis. This trifunctionalized aniline serves as a key intermediate in the construction of complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals. The presence of bromine and chlorine atoms, along with the amino group, offers multiple reaction sites for strategic functionalization.

Overview of Applications

This compound is a valuable starting material for the synthesis of a variety of organic molecules. Its utility stems from the ability to selectively functionalize the C-Br bond via palladium-catalyzed cross-coupling reactions, while the chloro and amino groups can be retained or further modified in subsequent synthetic steps. Key applications include its use as a precursor in the synthesis of:

  • Pharmaceutical Intermediates: The substituted aniline core is a common motif in many biologically active compounds.

  • Agrochemicals: It serves as a building block for the development of novel herbicides and pesticides.[1]

  • Dyes and Pigments: The aromatic amine structure is a foundational element in the synthesis of various colorants.[1]

  • Heterocyclic Compounds: It is a precursor for the synthesis of more complex heterocyclic systems with potential biological activity.

Key Synthetic Transformations

The bromine atom in this compound is the most reactive site for common palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many pharmaceutical agents.

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Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Coupled_Product Coupled Product This compound->Coupled_Product Suzuki-Miyaura Coupling Organoboron_Reagent R-B(OR)₂ Organoboron_Reagent->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O, Toluene)

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is instrumental in synthesizing arylamines, a critical functional group in numerous drug candidates.

dot

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Arylamine_Product Arylamine Product This compound->Arylamine_Product Buchwald-Hartwig Amination Amine R₂NH Amine->Arylamine_Product Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Ligand Ligand (e.g., XPhos, BINAP) Base Base (e.g., NaOtBu, K₃PO₄) Solvent Solvent (e.g., Toluene, Dioxane)

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions of various bromoanilines, providing a reference for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Bromoanilines

Aryl BromideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanilinePhenylboronic acidPd(OAc)₂ (2)K₂CO₃DMF/H₂O100295[2]
2-BromoanilineMethylboronic acidPd(OAc)₂ (10) / SPhos (20)K₃PO₄Toluene/H₂O/THF801-[3]
4-Bromo-3-(trifluoromethyl)anilinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95[3]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2260[4]
2-BromoanilineVarious boronic estersCataCXium A palladacycleCs₂CO₃2-MeTHF80-up to 95[1]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotolueneMorpholinePd(OAc)₂ (1)P(o-tol)₃ (2)NaOtBuToluene1001698[5]
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂XPhosKOtBu---low to high[6]
4-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3)NaOtBuToluenereflux694[7]

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols are based on established methods for similar substrates and may require optimization for specific applications.

dot

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add reagents to a flame-dried flask - Purge with inert gas Start->Reaction_Setup Solvent_Addition Solvent and Reagent Addition: - Add degassed solvent and other liquid reagents Reaction_Setup->Solvent_Addition Reaction Reaction: - Heat to the desired temperature - Monitor by TLC or LC-MS Solvent_Addition->Reaction Workup Work-up: - Cool the reaction mixture - Quench and perform extraction Reaction->Workup Purification Purification: - Dry the organic layer - Concentrate and purify by column chromatography Workup->Purification Characterization Characterization: - Obtain NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: A general experimental workflow for cross-coupling reactions.

Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)

  • Triphenylphosphine (PPh₃) (0.08 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination

This protocol outlines the coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq.)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq.)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and a stir bar.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by the amine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Mechanistic Diagrams

The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established and proceed through a series of fundamental organometallic steps.

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Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition Ar-X ArPdR Ar-Pd(II)-R(L₂) ArPdX->ArPdR Transmetalation Transmetalation Transmetalation R-B(OR)₂ + Base ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

dot

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition Ar-X ArPdNR2 Ar-Pd(II)-NR₂(L) ArPdX->ArPdNR2 Amine Coordination & Deprotonation Amine_Coord Amine Coordination & Deprotonation R₂NH + Base ArPdNR2->Pd0 Reductive Elimination Product Ar-NR₂ ArPdNR2->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

These detailed application notes and protocols provide a comprehensive guide for the utilization of this compound in organic synthesis. Researchers are encouraged to adapt and optimize the provided methodologies to suit their specific synthetic targets.

References

Application Notes and Protocols: 4-Bromo-2,3-dichloroaniline as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-2,3-dichloroaniline as a strategic building block in the synthesis of novel bioactive molecules. The unique substitution pattern of this aniline derivative offers a versatile platform for generating molecular diversity, particularly in the development of anticancer and potentially antimicrobial agents.

Introduction

This compound is a halogenated aromatic amine that serves as a valuable starting material in medicinal chemistry. The presence of bromine and chlorine atoms on the aniline ring provides multiple reactive sites for various chemical transformations, enabling the synthesis of a diverse range of derivatives. The electron-withdrawing nature of the halogen substituents significantly influences the chemical reactivity and biological activity of the resulting compounds. Research has indicated that derivatives of dichloroanilines exhibit promising biological activities, including antibacterial and anticancer properties. Specifically, this compound has demonstrated cytotoxic effects against cancer cell lines, highlighting its potential as a scaffold for the development of novel therapeutic agents.

Applications in Anticancer Drug Discovery

Substituted anilines are a well-established pharmacophore in oncology, forming the core of numerous kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival. The structural motif of this compound makes it an attractive starting point for the synthesis of inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.

Biological Activity

Initial studies have shown that this compound itself exhibits cytotoxic activity. This intrinsic activity, coupled with its synthetic versatility, makes it a promising lead for further optimization.

CompoundCell LineActivityValue
This compoundMCF-7 (Breast Cancer)IC5010.0 µM

Table 1: Anticancer activity of this compound.

Experimental Protocols

The following protocols describe generalized methods for the derivatization of this compound to generate a library of compounds for biological screening. These reactions leverage the reactivity of the bromo-substituent in palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Anilines

This protocol outlines the coupling of this compound with an arylboronic acid to introduce diverse aromatic moieties at the 4-position.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., Toluene/Water, 4:1 mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Di-aryl Amines

This protocol describes the coupling of this compound with a primary or secondary amine to introduce nitrogen-containing substituents.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq.)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or other sealed reaction vessel

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • Inside a glovebox, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine to the tube.

  • Add the anhydrous solvent.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Potential Signaling Pathway Modulation

Derivatives of this compound are hypothesized to act as kinase inhibitors. A common target for such compounds is the EGFR signaling pathway, which is pivotal in cell growth and proliferation. Inhibition of this pathway can lead to apoptosis of cancer cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway and the putative inhibitory action of a this compound derivative.

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a library of compounds from this compound and their subsequent biological evaluation.

workflow A This compound (Starting Material) B Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Library of Novel Derivatives B->C D Purification and Characterization (Chromatography, NMR, MS) C->D E In vitro Anticancer Screening (e.g., MTT Assay on Cancer Cell Lines) D->E F Determination of IC50 Values E->F G Lead Compound Identification F->G H Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) G->H I Further Optimization H->I

Caption: A logical workflow for the synthesis and biological evaluation of this compound derivatives.

Applications in Antimicrobial Drug Discovery

While the primary focus has been on anticancer applications, the structural alerts present in this compound and its derivatives suggest potential for antimicrobial activity. The halogenated aniline motif is found in some antimicrobial compounds. Further exploration in this area is warranted, and the synthesized libraries can be screened against a panel of pathogenic bacteria and fungi to identify potential leads for novel anti-infective agents.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its demonstrated anticancer activity and the potential for broad biological applications make it an important starting material for the discovery of new therapeutic agents. The provided protocols offer a foundation for the synthesis of diverse libraries of compounds, and the outlined workflows provide a roadmap for their biological evaluation. Further investigation into the structure-activity relationships of its derivatives is crucial for the development of potent and selective drug candidates.

Applications of 4-Bromo-2,3-dichloroaniline in Dye Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-dichloroaniline is a halogenated aromatic amine with potential applications as a precursor in the synthesis of novel azo dyes. The presence of multiple halogen substituents on the aniline ring is anticipated to influence the spectral properties, stability, and fastness of the resulting dyes. Azo dyes are a significant class of colorants characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their synthesis is a well-established process involving the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. While specific data for dyes derived from this compound is not extensively documented in publicly available literature, this document provides a comprehensive guide to its potential applications based on established principles of azo dye chemistry. The protocols and data presented herein are based on general methodologies for similar halogenated anilines and serve as a foundational resource for researchers exploring the synthesis and properties of new dyes from this precursor.

General Synthesis Workflow

The synthesis of azo dyes from this compound follows a two-step process: diazotization and azo coupling. The overall workflow is depicted below.

Azo Dye Synthesis Workflow cluster_0 Diazotization cluster_1 Azo Coupling Start This compound Reagents1 NaNO₂, HCl (aq) 0-5 °C Start->Reagents1 Reaction DiazoniumSalt 4-Bromo-2,3-dichlorobenzenediazonium Chloride (Unstable Intermediate) Reagents1->DiazoniumSalt Forms CouplingAgent Coupling Agent (e.g., Naphthol, Phenol, Aniline derivative) Reagents2 pH Adjustment (e.g., NaOH or CH₃COONa) DiazoniumSalt->Reagents2 Coupling Reaction CouplingAgent->Reagents2 Reaction AzoDye Azo Dye Product Reagents2->AzoDye Forms

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocols

The following are general protocols for the synthesis of azo dyes using a substituted aniline like this compound. These should be adapted and optimized based on the specific coupling agent used and the desired properties of the final dye.

Part 1: Diazotization of this compound

This procedure describes the conversion of the primary aromatic amine to a reactive diazonium salt.[1][2][3]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea (optional, to quench excess nitrous acid)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend the desired amount of this compound in a mixture of distilled water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline suspension. It is crucial to maintain the temperature of the reaction mixture between 0-5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C to ensure the diazotization is complete. A small amount of urea can be added to destroy any excess nitrous acid.

  • The resulting solution contains the 4-bromo-2,3-dichlorobenzenediazonium salt and should be used immediately in the subsequent coupling reaction.

Part 2: Azo Coupling Reaction

The diazonium salt is a weak electrophile and will react with an electron-rich coupling agent, such as a phenol, naphthol, or another aromatic amine, to form the azo dye.[4][5]

Materials:

  • Diazonium salt solution from Part 1

  • Coupling agent (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH) solution (for phenolic coupling agents)

  • Sodium Acetate (CH₃COONa) (for amine coupling agents)

  • Ethanol (for dissolving some coupling agents)

  • Distilled Water

  • Ice

Procedure for Coupling with a Phenolic Compound (e.g., 2-naphthol):

  • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in a dilute aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part 1) to the cold solution of the coupling agent. A colored precipitate of the azo dye should form immediately.

  • Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by adding a dilute sodium hydroxide solution as needed.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration, wash it with cold distilled water until the filtrate is neutral, and then dry it.

Procedure for Coupling with an Aromatic Amine (e.g., N,N-dimethylaniline):

  • Dissolve the aromatic amine coupling agent in a dilute acidic solution (e.g., dilute HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold amine solution with constant stirring.

  • Adjust the pH to a weakly acidic to neutral range (pH 4-7) by adding a solution of sodium acetate.

  • Continue stirring for 1-2 hours at low temperature.

  • Isolate the resulting dye by filtration, wash with water, and dry.

Representative Data for Azo Dyes from Halogenated Anilines

Table 1: Representative Spectral Properties of Azo Dyes from Halogenated Anilines

Diazo ComponentCoupling ComponentSolventλmax (nm)Reference
4-Bromoaniline2-NaphtholDMF482N/A
2-Chloro-4-nitroanilineN,N-diethylanilineEthanol510N/A
2,4-DichloroanilinePhenolMethanol375N/A

Note: λmax values are highly dependent on the specific structure of the dye and the solvent used for measurement. The values presented are for illustrative purposes.

Table 2: Representative Fastness Properties of Disperse Dyes from Halogenated Anilines on Polyester Fabric

Fastness TestRepresentative GradeDescription
Light Fastness4-6Good to Very Good resistance to fading upon exposure to light.
Wash Fastness4-5Excellent resistance to color loss and staining during washing.
Sublimation Fastness4-5Excellent resistance to color change and staining at high temperatures.
Rubbing Fastness (Dry)4Good to Very Good resistance to color transfer upon rubbing.
Rubbing Fastness (Wet)3-4Moderate to Good resistance to color transfer upon rubbing when wet.

Note: Fastness is typically graded on a scale of 1 to 5, where 5 represents the best performance. Data is representative of disperse azo dyes derived from various substituted anilines.

Logical Relationship Diagram for Dye Synthesis and Characterization

Dye Synthesis and Characterization Logic Start Select Starting Materials (this compound & Coupling Agent) Diazotization Perform Diazotization Start->Diazotization AzoCoupling Perform Azo Coupling Diazotization->AzoCoupling Purification Purify Crude Dye (e.g., Recrystallization) AzoCoupling->Purification Characterization Characterize Synthesized Dye Purification->Characterization Spectral Spectral Analysis (UV-Vis, FT-IR, NMR) Characterization->Spectral Fastness Fastness Testing (Light, Wash, Rubbing) Characterization->Fastness Application Evaluate Application Properties Characterization->Application

Caption: Logical workflow for the synthesis, purification, and characterization of azo dyes.

Conclusion

This compound represents a promising, yet underexplored, precursor for the synthesis of novel azo dyes. The general protocols for diazotization and azo coupling provided in this document offer a solid starting point for researchers. The presence of bromo and chloro substituents is expected to impart desirable properties to the resulting dyes, such as enhanced lightfastness and unique shades. Further research is warranted to synthesize and characterize specific dyes from this precursor to fully elucidate their spectral and fastness properties for various applications, including textiles, printing, and advanced materials.

References

Application Notes and Protocols for 4-Bromo-2,3-dichloroaniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-2,3-dichloroaniline as a versatile building block in the synthesis of novel compounds with potential applications in agrochemical research. The strategic placement of bromine and chlorine atoms on the aniline ring makes it a valuable precursor for developing new herbicides, fungicides, and bactericides.[1][2]

Application in the Synthesis of Fungicidal and Antibacterial Agents

Research has demonstrated that derivatives of halogenated anilines, including structures related to this compound, exhibit significant antifungal and antibacterial properties. A notable study by Kumar et al. (2014) explored the synthesis of a series of 4-(substituted anilinomethyl)-6-t-butyl-2H-1-benzopyran-2-ones and evaluated their biological activities. While the study used 2,3-dichloroaniline as a starting material for one of its key compounds, the structure-activity relationship insights are highly relevant for designing analogous compounds from this compound.

Antifungal Activity

The synthesized compounds were tested for their efficacy against two phytopathogenic fungi, Aspergillus awamori and Sclerotium rolfsii. The results indicated that the halogenated aniline moiety plays a crucial role in the antifungal activity.

Antibacterial Activity

The antibacterial potential of these compounds was evaluated against a bacterium of the Bacillus species. The presence of chloro and bromo substituents on the aniline ring was found to be a key determinant of their antibacterial efficacy.[3][4]

Data Presentation

The following tables summarize the quantitative data for a representative compound synthesized from 2,3-dichloroaniline, which serves as a model for the potential activity of derivatives of this compound.

Table 1: Antifungal Activity of 4-[(2,3-dichlorophenyl)anilinomethyl]-6-t-butyl-2H-1-benzopyran-2-one [3][4]

CompoundTarget FungiEC50 Value (µg/ml)
4-[(2,3-dichlorophenyl)anilinomethyl]-6-t-butyl-2H-1-benzopyran-2-oneAspergillus awamori85.11
Sclerotium rolfsii98.65

Table 2: Antibacterial Activity of 4-[(2,3-dichlorophenyl)anilinomethyl]-6-t-butyl-2H-1-benzopyran-2-one [4]

CompoundTarget BacteriaZone of Inhibition (mm) at 200 µg/ml
4-[(2,3-dichlorophenyl)anilinomethyl]-6-t-butyl-2H-1-benzopyran-2-oneBacillus species6.50

Experimental Protocols

The following protocols are adapted from the study by Kumar et al. (2014) and provide a general framework for the synthesis and biological evaluation of agrochemical candidates derived from this compound.

Protocol 1: Synthesis of a 4-(substituted anilinomethyl)-6-t-butyl-2H-1-benzopyran-2-one Derivative

This protocol outlines the synthesis of a coumarin-based derivative, a common scaffold in agrochemical research.

Materials:

  • 4-t-butylphenol

  • Ethyl-4-chloroacetoacetate

  • 73% Sulfuric acid (H₂SO₄)

  • This compound

  • Glacial acetic acid

  • Standard laboratory glassware

  • Oil bath

  • Magnetic stirrer

Procedure:

  • Synthesis of 4-chloromethyl-6-t-butyl-2H-1-benzopyran-2-one (Intermediate 1):

    • Perform a Pechmann condensation of 4-t-butylphenol and ethyl-4-chloroacetoacetate using 73% H₂SO₄ as a catalyst.

  • Synthesis of 4-[(4-Bromo-2,3-dichlorophenyl)anilinomethyl]-6-t-butyl-2H-1-benzopyran-2-one (Final Compound):

    • In a round-bottom flask, dissolve Intermediate 1 and this compound in glacial acetic acid.

    • Reflux the mixture in an oil bath at 120-130°C for 1 hour with continuous stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude product.

    • Filter the precipitate, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified final compound.

Protocol 2: In Vitro Antifungal Activity Assay (Poisoned Food Technique)

Materials:

  • Synthesized test compound

  • Phytopathogenic fungi (Aspergillus awamori, Sclerotium rolfsii)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri plates

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone).

  • Prepare different concentrations of the test compound (e.g., 10, 50, 100, 200 µg/ml) by adding the appropriate amount of stock solution to molten PDA medium.

  • Pour the poisoned PDA medium into sterile Petri plates and allow it to solidify.

  • Inoculate the center of each plate with a mycelial disc (obtained using a sterile cork borer) from a fresh culture of the test fungus.

  • Incubate the plates at an appropriate temperature (e.g., 25 ± 2°C) until the fungal growth in the control plate (without the test compound) reaches the periphery.

  • Measure the colony diameter in both control and treated plates.

  • Calculate the percentage of mycelial growth inhibition and determine the EC50 value.

Protocol 3: In Vitro Antibacterial Activity Assay (Disc Diffusion Method)

Materials:

  • Synthesized test compound

  • Bacterial strain (Bacillus species)

  • Nutrient agar medium

  • Sterile Petri plates

  • Sterile filter paper discs

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound.

  • Prepare different concentrations of the test compound.

  • Prepare nutrient agar plates and swab them with the test bacterial culture.

  • Impregnate sterile filter paper discs with the different concentrations of the test compound and place them on the seeded agar plates.

  • Incubate the plates at an appropriate temperature (e.g., 37 ± 2°C) for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each disc.

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Condensation 4-t-butylphenol 4-t-butylphenol Intermediate_1 4-chloromethyl-6-t-butyl-2H-1-benzopyran-2-one 4-t-butylphenol->Intermediate_1 H2SO4 Ethyl-4-chloroacetoacetate Ethyl-4-chloroacetoacetate Ethyl-4-chloroacetoacetate->Intermediate_1 Final_Compound 4-[(4-Bromo-2,3-dichlorophenyl)anilinomethyl]-6-t-butyl-2H-1-benzopyran-2-one Intermediate_1->Final_Compound Glacial Acetic Acid, 120-130°C This compound This compound This compound->Final_Compound

Caption: Synthetic pathway for a potential agrochemical from this compound.

Diagram 2: Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow Start Synthesized Compound Antifungal_Assay Antifungal Activity Assay (Poisoned Food Technique) Start->Antifungal_Assay Antibacterial_Assay Antibacterial Activity Assay (Disc Diffusion Method) Start->Antibacterial_Assay EC50 Determine EC50 Value Antifungal_Assay->EC50 ZOI Measure Zone of Inhibition Antibacterial_Assay->ZOI Fungi Phytopathogenic Fungi (Aspergillus awamori, Sclerotium rolfsii) Fungi->Antifungal_Assay Bacteria Bacterium (Bacillus species) Bacteria->Antibacterial_Assay

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-dichloroaniline is a valuable synthetic intermediate in the development of pharmaceuticals and advanced materials. Its polyhalogenated structure allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the halogen atoms—with the carbon-bromine bond being significantly more susceptible to oxidative addition by palladium than the carbon-chlorine bonds—enables site-selective introduction of new carbon-carbon and carbon-nitrogen bonds.[1][2] This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving this substrate, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Application Notes: Reaction Survey and Data

The following sections summarize common cross-coupling reactions applicable to this compound. The quantitative data presented in the tables are representative examples derived from established principles of palladium catalysis and results for analogous substrates.[3][4] Optimization is often necessary for specific coupling partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester.[5][6] This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmacologically active compounds.[4] For this compound, the reaction selectively occurs at the C-Br position. The choice of catalyst, ligand, and base is crucial for achieving high yields.[7]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O9092
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane10094
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)2-MeTHF/H₂O8095
44-Acetylphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF/H₂O10088
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[8] This reaction is catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base.[9] It is an indispensable tool for synthesizing substituted alkynes and enynes, which are precursors to many complex molecules.[8][10]

Table 2: Representative Conditions for Sonogashira Coupling

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF6091
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (3)Toluene7089
31-HeptynePd(OAc)₂ (2)CuI (4)Et₃N (3)DMF5085
4EthynyltrimethylsilanePd(dppf)Cl₂ (3)CuI (5)DIPA (3)Dioxane6593
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine.[11][12] This reaction has broad utility in medicinal chemistry, as the aryl-amine linkage is present in a vast number of pharmaceutical agents. The selection of a suitable sterically hindered phosphine ligand is critical for reaction efficiency.[7][13]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene10095
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane11087
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)t-BuOH10090
4DiethylaminePd(OAc)₂ (3)JohnPhos (6)LHMDS (1.5)Toluene9084

Visualizations

The following diagrams illustrate the fundamental catalytic cycle governing these reactions and a typical laboratory workflow.

Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln OxiAdd Oxidative Addition Pd0->OxiAdd PdII R¹-Pd(II)Ln-X OxiAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)Ln-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1R2 R¹-R² RedElim->R1R2 R1X R¹-X R1X->OxiAdd R2M R²-M R2M->Trans

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow A Reaction Setup B Inert Atmosphere A->B C Reagent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up & Extraction E->F Upon Completion G Purification (Chromatography) F->G H Characterization G->H

References

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 4-bromo-2,3-dichloroaniline with various arylboronic acids. This reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.

The protocols outlined below are based on established methodologies for analogous haloanilines and dihaloarenes. Given the electronic and steric properties of this compound, specific optimization of reaction parameters may be necessary to achieve optimal yields. The differential reactivity of the halogen substituents (Br > Cl) in palladium-catalyzed cross-coupling reactions suggests that selective coupling at the C4-position (bromine) is highly favored.[1]

Experimental Protocols

Two representative protocols are provided, utilizing common palladium catalysts and reaction conditions. These serve as a starting point for the development of specific synthetic routes.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol employs the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the corresponding arylboronic acid, potassium carbonate, and the Pd(PPh₃)₄ catalyst.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 12 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling using a Pd(OAc)₂/Ligand System

This protocol utilizes a more versatile catalytic system that can be tailored by the choice of phosphine ligand.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-8 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene/Water (10:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel, combine this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed toluene and water.

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the degassed toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the mixture to 90-110 °C and stir vigorously.

  • Monitor the reaction until the starting material is consumed, as determined by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the final product.

Data Presentation

The following table summarizes typical yields for Suzuki-Miyaura coupling reactions of various bromoanilines and dihaloarenes with phenylboronic acid under different conditions, providing an expected range for the reactions of this compound.

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePA-Pd4 (2)-K₂CO₃WaterRT1.1798
4-Amino-3-bromobenzoic acidPd(PPh₃)₄ (3-5)-K₂CO₃1,4-Dioxane/Water10012-24High
2,3,5-TrichloropyridinePd(OAc)₂ (0.5)-Na₂CO₃H₂O/DMF601285-95
4-Bromo-2,6-diiodoanilinePd Catalyst (2)Ligand (4)Base (3 mmol)SolventSpecifiedSpecifiedVaries
4-Bromo-2-methylanilinePd(PPh₃)₄ (5)-K₃PO₄-90-31-46

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2][3] The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronate species, and reductive elimination to form the C-C bond and regenerate the catalyst.[2][3]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Ar-X transmetalation Transmetalation pd_r_complex Ar-Pd(II)L₂-R' pd_complex->pd_r_complex R'-B(OR)₂ + Base pd_r_complex->pd0 Ar-R' reductive_elimination Reductive Elimination product Coupled Product (Ar-R') aryl_halide This compound (Ar-X) boronic_acid Arylboronic Acid (R'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.

Experimental_Workflow start Start setup Reaction Setup: Combine reactants, catalyst, and base in a dry flask. start->setup inert Inert Atmosphere: Evacuate and backfill with Ar or N₂. setup->inert solvent Solvent Addition: Add degassed solvent. inert->solvent reaction Reaction: Heat and stir for specified time. solvent->reaction monitoring Monitoring: Track progress with TLC or LC-MS. reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Quench, extract with organic solvent. monitoring->workup Complete purification Purification: Column chromatography. workup->purification product Final Product purification->product

Caption: General laboratory workflow for Suzuki coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile route to synthesize arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for researchers and professionals in drug development.[1][4]

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 4-Bromo-2,3-dichloroaniline, a particularly challenging substrate due to its electron-deficient nature and steric hindrance. The protocols outlined below are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of a diverse range of N-substituted 2,3-dichloro-4-bromoaniline derivatives.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst, a phosphine ligand, a base, an aryl halide, and an amine. The generally accepted mechanism proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[2][5]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.[5]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium center, yielding the desired N-arylated product and regenerating the active Pd(0) catalyst.[2][5]

The choice of an appropriate bulky and electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions such as hydrodehalogenation.[1][3]

Experimental Protocols

The following protocols are designed for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Given the challenging nature of the substrate, the use of a bulky biarylphosphine ligand such as XPhos is recommended.

Protocol 1: General Procedure for the Amination of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (primary or secondary, 1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or an oven-dried round-bottom flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) under an inert atmosphere.

  • Reagent Addition: Add the amine (1.2 mmol) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected yields for the Buchwald-Hartwig amination of this compound with a selection of primary and secondary amines, based on the general protocol described above. These yields are estimates based on reactions with similar electron-deficient aryl halides.

EntryAmine Coupling PartnerProductExpected Yield (%)
1AnilineN-(4-Bromo-2,3-dichlorophenyl)aniline85-95
2Morpholine4-(4-Bromo-2,3-dichlorophenyl)morpholine90-98
3n-ButylamineN-(4-Bromo-2,3-dichlorophenyl)butan-1-amine75-85
4Piperidine1-(4-Bromo-2,3-dichlorophenyl)piperidine88-96
5BenzylamineN-(4-Bromo-2,3-dichlorophenyl)-1-phenylmethanamine80-90

Mandatory Visualizations

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Weigh Reactants: This compound, Pd(OAc)2, XPhos, NaOtBu prep2 Add to Oven-Dried Schlenk Tube prep1->prep2 react1 Add Amine and Anhydrous Toluene prep2->react1 react2 Heat to 100-110 °C with Stirring react1->react2 react3 Monitor by TLC/GC-MS react2->react3 workup1 Cool to Room Temp and Quench with Water react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash, Dry, and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 final_product final_product workup4->final_product Isolated Product

A typical experimental workflow for the Buchwald-Hartwig amination.

G Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L_n pd_complex Ar-Pd(II)(L_n)-Br pd0->pd_complex Oxidative Addition (Ar-Br) amine_complex [Ar-Pd(II)(L_n)(R2NH)]+Br- pd_complex->amine_complex + R2NH amido_complex Ar-Pd(II)(L_n)-NR2 amine_complex->amido_complex + Base - H-Base+Br- amido_complex->pd0 Regeneration product Ar-NR2 amido_complex->product Reductive Elimination

A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

References

Application Notes & Protocols: Strategic Nucleophilic Aromatic Substitution with 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unlocking the Potential of a Polysubstituted Aniline

4-Bromo-2,3-dichloroaniline is a key chemical intermediate whose value in pharmaceutical and materials science is derived from its unique substitution pattern.[1][2] The presence of three distinct halogen atoms on an aniline core provides a versatile platform for complex molecular engineering. This guide delves into the strategic application of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing this building block. We will explore the underlying mechanistic principles that govern its reactivity and provide detailed, field-proven protocols for its successful implementation in synthesis.

The core challenge and opportunity with this compound lie in controlling the site of nucleophilic attack. The electronic interplay between the electron-donating amino group and the inductively electron-withdrawing halogen substituents creates a nuanced reactivity profile that can be exploited for selective functionalization.[3][4] This document serves as a comprehensive manual for researchers looking to leverage these properties for the construction of novel molecular entities.

II. Mechanistic Deep Dive: The Principles of SNAr on this compound

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming new bonds at an aromatic carbon. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring.[4][5] The reaction typically proceeds through a two-step addition-elimination mechanism, which is contingent on specific electronic features of the substrate.

Pillar 1: Ring Activation and the Role of Substituents The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring, which temporarily disrupts its aromaticity.[6][7] This step is energetically costly and is only feasible if the resulting negative charge is stabilized. This stabilization is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[5][7][8]

In this compound:

  • Chloro Groups as Activators: The two chlorine atoms act as potent EWGs through their inductive effect, withdrawing electron density from the ring and making it more susceptible to nucleophilic attack.

  • The Amino Group: The -NH₂ group is typically an activating group for electrophilic substitution. In the context of SNAr, its electron-donating resonance effect can be counterproductive. However, its influence can be modulated. Under basic conditions, it remains as -NH₂, while under acidic conditions or through derivatization (e.g., acetylation), its activating influence can be significantly attenuated.[9]

Pillar 2: Leaving Group Ability and Site Selectivity The position of the nucleophilic attack is directed towards the carbon bearing the best leaving group, provided that position is sufficiently activated. For SNAr reactions, the leaving group ability often follows the trend F > Cl > Br > I.[3][10] This is contrary to Sₙ2 reactions and is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon highly electrophilic and thus more susceptible to the rate-limiting nucleophilic attack.[6]

For this compound, the bromine at the C4 position is the most likely site for substitution due to:

  • Ortho Activation: The chlorine atom at C3 is ortho to the bromine, providing strong activation for nucleophilic attack at C4.

  • Bond Strength: The C-Br bond is weaker than the C-Cl bond, facilitating its cleavage in the second, elimination step of the mechanism.

The combination of these factors makes the C4-Br position the primary target for SNAr reactions.

Caption: The SNAr addition-elimination mechanism on this compound.

III. Core Applications: Synthesis of Bioactive Scaffolds

The primary application of SNAr with this compound is the synthesis of precursors for heterocyclic compounds, which are foundational scaffolds in medicinal chemistry.[11]

  • N-Arylation: Reaction with primary or secondary amines introduces a substituted amino group at the C4 position. The resulting N-aryl-2,3-dichloro-1,4-phenylenediamine is a key intermediate for building complex molecules like benzimidazoles, quinoxalines, and other fused heterocyclic systems.[12]

  • O-Arylation: Using alcohols or phenols as nucleophiles (typically as their corresponding alkoxides/phenoxides) yields diaryl ethers, a common motif in natural products and pharmaceuticals.

  • S-Arylation: Thiol-based nucleophiles can be used to form diaryl sulfides, which are important in various areas of chemical biology and materials science.

IV. Experimental Protocols

A. Protocol 1: General N-Arylation via SNAr with an Aliphatic Amine

This protocol details a representative procedure for the reaction between this compound and a primary aliphatic amine, such as morpholine.

Reagents and Materials

Reagent/MaterialPurposeTypical Amount
This compoundStarting Material1.0 eq (e.g., 1 mmol)
MorpholineNucleophile2.0 - 3.0 eq
Potassium Carbonate (K₂CO₃)Base2.0 eq
Dimethyl Sulfoxide (DMSO)Polar Aprotic Solvent3-5 mL per mmol
Round-bottom flask, CondenserReaction Vessel-
Magnetic stirrer, Heating mantleAgitation and Temperature Control-
Ethyl Acetate, Water, BrineExtraction and Washing-
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent-
Silica GelColumn Chromatography Stationary Phase-

Step-by-Step Methodology

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO (3-5 mL). Stir the suspension for 5 minutes. Add morpholine (2.5 eq) to the mixture.

    • Causality Note: DMSO is an excellent solvent for SNAr reactions as its polar aprotic nature effectively solvates the cation of the base while leaving the nucleophile relatively free and reactive.[13] Potassium carbonate is a sufficiently strong base to facilitate the reaction, particularly with amine nucleophiles.

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to 120-140 °C.

    • Causality Note: Elevated temperatures are often required to overcome the activation energy barrier for the initial nucleophilic attack and disruption of aromaticity.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) to remove residual DMSO, followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

B. Protocol 2: Synthesis of a Benzimidazole Precursor

This protocol demonstrates the synthesis of a key intermediate that can be subsequently cyclized to form a benzimidazole ring system, a privileged scaffold in drug discovery.[11]

Experimental_Workflow Setup 1. Reaction Setup (Flask, Reagents, Solvent) Reaction 2. Heating & Stirring (e.g., 120 °C, 24h) Setup->Reaction Monitoring 3. Progress Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete? Workup 4. Aqueous Work-up (Quench, Extract, Wash) Monitoring->Workup Complete Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for SNAr reactions.

V. Optimization and Alternative Strategies

The success of an SNAr reaction depends on a fine balance of several parameters.

Key Reaction Parameters

ParameterEffect and Considerations
Nucleophile Stronger nucleophiles react faster. For weaker nucleophiles (e.g., alcohols), a stronger base (e.g., NaH) is required to generate the more potent nucleophilic alkoxide.[14] Steric hindrance on the nucleophile can significantly slow the reaction.
Solvent Polar aprotic solvents (DMSO, DMF, NMP) are ideal as they enhance the reactivity of the nucleophile.[13]
Base The base deprotonates weakly acidic nucleophiles (alcohols, thiols, some amines) and neutralizes any acidic byproducts. Common bases include K₂CO₃, Cs₂CO₃, and NaH. The choice depends on the pKa of the nucleophile.
Temperature Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition. A typical range is 80-150 °C.

Troubleshooting Common Issues

  • Low Yield: Consider increasing the temperature, using a more polar solvent, a stronger base, or a larger excess of the nucleophile.

  • No Reaction: The nucleophile may be too weak or sterically hindered. An alternative synthetic route, such as a metal-catalyzed cross-coupling reaction, may be necessary.

Alternative Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination When SNAr fails or gives low yields, particularly with weak nucleophiles or less-activated aryl halides, the Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds.[15][16] This reaction uses a palladium catalyst with a specialized phosphine ligand to couple an amine with the aryl halide. It often proceeds under milder conditions and with a broader substrate scope than traditional SNAr.[17][18]

Optimization_Flowchart Start Start: SₙAr Reaction CheckYield Is Yield > 70%? Start->CheckYield IncreaseTemp Increase Temperature (e.g., +20 °C) CheckYield->IncreaseTemp No End Reaction Optimized CheckYield->End Yes ChangeSolvent Switch to More Polar Solvent (e.g., DMF -> DMSO) IncreaseTemp->ChangeSolvent StrongerBase Use Stronger Base (e.g., K₂CO₃ -> Cs₂CO₃) ChangeSolvent->StrongerBase ConsiderAlternative Consider Alternative: Buchwald-Hartwig Amination StrongerBase->ConsiderAlternative

Sources

Derivatization of 4-Bromo-2,3-dichloroaniline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 4-bromo-2,3-dichloroaniline, a key intermediate in the synthesis of a wide range of functional molecules. Its unique substitution pattern offers multiple avenues for chemical modification, making it a valuable building block in pharmaceutical and materials science research. The protocols herein are based on established methodologies for the derivatization of halogenated anilines and are intended to serve as a robust starting point for laboratory synthesis.

Introduction to this compound

This compound is a halogenated aromatic amine that serves as a versatile precursor in organic synthesis. The presence of a nucleophilic amino group and a bromine atom ortho to a chlorine atom allows for selective functionalization at different positions of the aromatic ring. The derivatization of this molecule is crucial for the development of novel compounds with potential biological activities. The following sections detail protocols for N-acylation, Suzuki coupling, and Buchwald-Hartwig amination, which are common and powerful methods for modifying this scaffold.

N-Acylation of this compound

N-acylation is a fundamental transformation that converts the primary amino group of this compound into an amide. This reaction is often used to protect the amino group during subsequent reactions or to introduce a specific acyl group that may be crucial for the biological activity of the final product. A common method for N-acylation is the reaction with an acyl chloride or anhydride in the presence of a base.

Experimental Protocol: N-Acetylation

This protocol describes the N-acetylation of a substituted aniline, which can be adapted for this compound.[1]

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Deionized water

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 1.0 g of this compound in 10 mL of glacial acetic acid.

  • To this solution, add 1.5 mL of acetic anhydride.

  • In a separate beaker, dissolve 1.5 g of sodium acetate in 10 mL of deionized water.

  • Slowly add the sodium acetate solution to the aniline solution while stirring.

  • Cool the mixture in an ice bath for 15-20 minutes to induce precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain the purified N-acetyl-4-bromo-2,3-dichloroaniline.

  • Dry the purified product and determine the yield and melting point.

Quantitative Data

The following table summarizes representative data for the N-acetylation of a related bromo-chloro-substituted aniline. Yields for this compound may vary.

ProductStarting MaterialAcylating AgentSolventYield (%)Melting Point (°C)Reference
N-(4-bromo-2-chlorophenyl)acetamide4-bromo-2-chloroanilineAcetic anhydrideAcetic acid/Water~85-95151[1]
N-(4-bromo-2,3-dichlorophenyl)acetamideThis compoundAcetic anhydrideAcetic acid/WaterExpected high-

Experimental Workflow Diagram

N_Acylation_Workflow cluster_start Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification cluster_end Final Product start Dissolve this compound in glacial acetic acid add_anhydride Add acetic anhydride start->add_anhydride 1. add_naoac Add aqueous sodium acetate add_anhydride->add_naoac 2. cool Cool in ice bath add_naoac->cool 3. filter Vacuum filter cool->filter 4. wash Wash with cold water filter->wash 5. recrystallize Recrystallize from ethanol wash->recrystallize 6. product N-acetyl-4-bromo-2,3-dichloroaniline recrystallize->product 7.

Caption: Workflow for the N-acetylation of this compound.

Suzuki Coupling of this compound

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[2][3] In the case of this compound, the bromine atom can be selectively coupled with various aryl or vinyl boronic acids to generate more complex molecular architectures.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol is adapted from the Suzuki coupling of 4-bromoaniline and may require optimization for this compound.[4]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a mixture of DMF (5 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with deionized water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.

Quantitative Data

The following table presents representative yields for the Suzuki coupling of 4-bromoaniline with various arylboronic acids.[4] Similar reactivity may be expected for this compound, although yields may differ.

Arylboronic AcidProductYield (%)Reference
Phenylboronic acid4-Phenyl-2,3-dichloroaniline95[4]
4-Methylphenylboronic acid4-(p-Tolyl)-2,3-dichloroaniline98[4]
2-Methylphenylboronic acid4-(o-Tolyl)-2,3-dichloroaniline96[4]
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2,3-dichloroaniline97[4]

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification cluster_end Final Product setup Combine reactants, base, and catalyst inert Establish inert atmosphere setup->inert add_solvent Add DMF/water inert->add_solvent 1. heat Heat and stir add_solvent->heat 2. monitor Monitor by TLC heat->monitor 3. cool Cool to room temperature monitor->cool 4. extract Extract with ethyl acetate cool->extract 5. wash Wash with water and brine extract->wash 6. dry Dry and concentrate wash->dry 7. purify Column chromatography dry->purify 8. product Biaryl derivative purify->product 9.

Caption: Workflow for the Suzuki coupling of this compound.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5][6] This reaction is a powerful tool for the synthesis of a wide variety of substituted anilines and related compounds. The bromine atom of this compound can be coupled with various primary or secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

This is a general protocol for the Buchwald-Hartwig amination of aryl bromides and may require optimization for this compound.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (1.0 mmol) and toluene (5 mL) to the tube.

  • Add morpholine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.

Quantitative Data

The following table provides representative yields for the Buchwald-Hartwig amination of various aryl bromides with different amines. Yields for this compound will depend on the specific amine and reaction conditions used.

Aryl BromideAmineLigandBaseYield (%)Reference
4-BromotolueneMorpholineXPhosNaOtBu>95[6]
1-Bromo-4-fluorobenzeneAnilineBINAPNaOtBu89[5]
This compoundMorpholineXPhosNaOtBuExpected high-

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Amination Reaction cluster_workup Workup & Purification cluster_end Final Product setup Combine catalyst, ligand, and base inert Establish inert atmosphere setup->inert add_reagents Add aryl bromide, amine, and toluene inert->add_reagents 1. heat Heat and stir add_reagents->heat 2. monitor Monitor by TLC/GC-MS heat->monitor 3. cool Cool to room temperature monitor->cool 4. filter Filter through Celite cool->filter 5. concentrate Concentrate filtrate filter->concentrate 6. purify Column chromatography concentrate->purify 7. product N-Aryl amine derivative purify->product 8.

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

References

Application Notes and Protocols for the Quantification of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-dichloroaniline is a halogenated aromatic amine, a chemical class of significant interest in pharmaceutical synthesis, agrochemical development, and environmental science. Accurate and precise quantification of this compound is crucial for process monitoring, quality control of starting materials and final products, and for assessing environmental fate and toxicity. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most robust and widely used analytical techniques for such compounds.

Data Presentation: Comparative Analytical Method Performance

The following table summarizes the expected quantitative performance for the analytical methods described. These values are derived from established methods for structurally similar halogenated anilines and serve as a benchmark for method validation.

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.998> 0.999
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.005 - 0.02 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mL0.02 - 0.07 µg/mL
Accuracy (% Recovery) 97.5% - 102.0%95.0% - 105.0%
Precision (% RSD) < 2.0%< 5.0%

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the analytical quantification of this compound.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Collection (e.g., reaction mixture, environmental matrix) extraction Solvent Extraction (e.g., LLE or SPE) start->extraction concentration Solvent Evaporation and Reconstitution extraction->concentration filtration Filtration (0.22 µm) concentration->filtration injection Sample Injection filtration->injection separation Chromatographic Separation (HPLC or GC) injection->separation detection Detection (UV or MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification report Reporting quantification->report

Caption: General workflow for the quantification of this compound.

cluster_hplc HPLC System mobile_phase Mobile Phase (Solvent A & B) pump HPLC Pump mobile_phase->pump injector Autosampler pump->injector column C18 Column injector->column detector UV Detector column->detector data_system Data System detector->data_system

Caption: Logical relationship of HPLC system components.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reverse-phase HPLC method suitable for the routine quantification of this compound in solutions.

1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0.0 50 50
    10.0 10 90
    12.0 10 90
    12.1 50 50

    | 15.0 | 50 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

1.2. Reagents and Standards

  • Acetonitrile (HPLC grade)

  • Formic Acid (ACS grade or higher)

  • Water (deionized, 18 MΩ·cm)

  • This compound analytical standard

1.3. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (50:50 Solvent A:Solvent B).

1.4. Sample Preparation

  • For clear liquid samples: Dilute an accurately measured volume of the sample with the initial mobile phase to a concentration within the calibration range.

  • For solid samples or complex matrices:

    • Accurately weigh the sample and extract with a suitable solvent (e.g., acetonitrile, methanol). Sonication may be used to improve extraction efficiency.

    • Centrifuge the extract to pellet any solids.

    • Take an aliquot of the supernatant, dilute as necessary, and filter through a 0.22 µm syringe filter before injection.

1.5. Data Analysis

  • Identify the this compound peak in the chromatogram based on its retention time compared to the standards.

  • Generate a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the sensitive and selective quantification of this compound, especially in complex matrices.

2.1. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., quadrupole).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 50-350 for initial identification.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. Monitor characteristic ions of this compound (e.g., the molecular ion and major fragment ions).

2.2. Reagents and Standards

  • Ethyl Acetate or Dichloromethane (GC grade)

  • This compound analytical standard

  • Anhydrous Sodium Sulfate

2.3. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with ethyl acetate.

2.4. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • For aqueous samples:

    • To 100 mL of the aqueous sample, add a suitable amount of an internal standard (optional).

    • Adjust the pH to >9 with a suitable base (e.g., NaOH).

    • Extract three times with 30 mL portions of dichloromethane or ethyl acetate in a separatory funnel.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • For solid samples: A suitable extraction technique such as Soxhlet or pressurized liquid extraction may be employed, followed by extract cleanup if necessary.

2.5. Data Analysis

  • Confirm the identity of this compound by comparing its retention time and mass spectrum with those of the analytical standard.

  • Generate a calibration curve by plotting the peak area of the target ion(s) against the concentration of the standards.

  • Quantify the concentration in the prepared samples using the calibration curve. If an internal standard is used, plot the ratio of the analyte peak area to the internal standard peak area against concentration.

Disclaimer

These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation. Method validation should be performed to ensure the accuracy, precision, and reliability of the results for the intended application.

HPLC analysis of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Analysis of 4-Bromo-2,3-dichloroaniline

This document provides a comprehensive protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed for researchers, scientists, and professionals in drug development for the purpose of purity assessment and quantification.

Introduction

This compound is a halogenated aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the separation, identification, and quantification of such compounds.[1][2] This application note details a reversed-phase HPLC method applicable to this compound.

Quantitative Data Summary

The following tables summarize the expected chromatographic parameters and performance characteristics of this method. These values are based on typical performance for the analysis of similar halogenated anilines.[3][4]

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (70:30 v/v)
Flow Rate 1.0 mL/min[1][5]
Injection Volume 10 µL[1][5]
Column Temperature 30 °C[1][5]
UV Detection Wavelength 254 nm[1][5]
Run Time 10 minutes

Table 2: Method Performance Characteristics (Representative)

ParameterExpected Performance
Linearity (R²) > 0.995[3]
Limit of Detection (LOD) 0.5 - 2.0 µg/mL
Limit of Quantification (LOQ) 2.0 - 5.0 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Experimental Protocols

This section provides a detailed methodology for the .

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (250 mm x 4.6 mm, 5 µm).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

2. Reagents and Solvents

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified).

  • Methanol (HPLC grade).

  • This compound reference standard.

3. Preparation of Mobile Phase

  • Prepare the mobile phase by mixing acetonitrile and water in a 70:30 (v/v) ratio.[1]

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.[5]

4. Preparation of Standard Solution

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in methanol in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

  • From the stock solution, prepare a series of calibration standards by further dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

5. Preparation of Sample Solution

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in methanol to obtain a theoretical concentration of 100 µg/mL.

  • Dilute with the mobile phase to a final concentration within the calibration range (e.g., 20 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

6. Chromatographic Analysis

  • Set up the HPLC system with the conditions specified in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration, followed by the sample solutions.

  • Record the chromatograms and the peak areas for the analyte.

7. Data Analysis

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Calculate the concentration of this compound in the sample solutions using the calibration curve.

  • The purity of the sample can be determined using the area normalization method, assuming all components have a similar response factor at the detection wavelength.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the .

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (254 nm) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing & Integration Data_Acquisition->Data_Processing Quantification Quantification & Purity Calculation Data_Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for HPLC analysis.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs Sample This compound Sample HPLC HPLC Instrument Sample->HPLC Standard Reference Standard Standard->HPLC Reagents Solvents & Reagents Reagents->HPLC Chromatogram Chromatogram HPLC->Chromatogram Quantitative_Results Quantitative Results (Purity, Concentration) Chromatogram->Quantitative_Results

Caption: Logical relationship of analytical components.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-dichloroaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor separation of product from impurities during column chromatography. The polarity of the mobile phase is not optimal.Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound. A less polar solvent system will increase retention on the column and may improve separation from less polar impurities.[1]
The column was overloaded with the crude sample.Use a larger diameter column or reduce the amount of sample loaded onto the column. A general rule is to use a silica gel mass that is 50-100 times the mass of your crude sample.[1]
Isomeric impurities with similar polarity are present.Consider using a different stationary phase like alumina or a phenyl-functionalized silica gel which can offer different selectivity for aromatic isomers. A very slow, shallow gradient elution may also improve the separation.[1]
Product tailing or streaking on the column or TLC plate. Strong interaction between the basic aniline and acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.5-2%), to the mobile phase to neutralize the acidic sites on the silica.[1]
The final product is colored (e.g., yellow, brown, or gray). Trace amounts of oxidized impurities.Passing the material through a short plug of silica gel using a non-polar eluent can often remove these colored impurities.[1] In some cases, treatment with activated charcoal followed by filtration and recrystallization can also be effective.[1]
Low recovery after recrystallization. The chosen solvent is too good at dissolving the compound, even at low temperatures.Test a range of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Oily product obtained instead of solid crystals. Presence of impurities that are depressing the melting point.Re-purify the material using column chromatography to remove the impurities before attempting recrystallization again.
The compound has a low melting point.If the melting point is near room temperature, cooling the recrystallization mixture in an ice bath or even a freezer may be necessary to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The most common methods for purifying this compound and similar compounds are column chromatography and recrystallization.[2] Distillation, including steam distillation, can also be employed, particularly if the impurities are non-volatile.[3]

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: A common starting point for substituted anilines is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane.[4][5][6] A typical eluent system is a mixture of petroleum ether and ethyl acetate in a 10:1 ratio (v/v).[4][5] It is crucial to optimize the solvent system using TLC to achieve a target Rf value between 0.2 and 0.4 for the desired compound.[1][6]

Q3: My crude this compound is poorly soluble in the chromatography mobile phase. How should I load it onto the column?

A3: If your compound has low solubility in the mobile phase, you can use a "dry loading" technique.[1][6] This involves dissolving your crude sample in a suitable solvent, adding a small amount of silica gel, and then evaporating the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[1][6]

Q4: What solvents are suitable for the recrystallization of this compound?

A4: For anilines and their derivatives, alcohols like ethanol are often used for recrystallization.[3][7] For some related bromo- and chloroanilides, recrystallization from heptane has been reported.[8] The choice of solvent will depend on the specific impurity profile. It is recommended to test the solubility of your crude material in a few different solvents to find the most suitable one.

Q5: Why is it sometimes necessary to make a solution of an aniline derivative basic before extraction or steam distillation?

A5: Aniline and its derivatives are basic and can form salts in acidic solutions. These salts are often highly soluble in water and have high boiling points, making them difficult to extract into organic solvents or to distill.[9] By making the solution alkaline, the free base is regenerated, which is typically less water-soluble and more volatile, allowing for efficient extraction or steam distillation.[9]

Quantitative Data Summary

Purification Method Compound Purity/Yield Reference
Column Chromatography4-Bromo-2-chloroaniline78% Yield[4][5][10]
Column Chromatography4-Bromo-2-chloroaniline85% Yield[5]
Recrystallization2,6-dibromoaniline85-90% Recovery[3]

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel column chromatography.

  • Mobile Phase Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., petroleum ether:ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[1][6]

  • Column Packing:

    • Prepare a slurry of silica gel (200-300 mesh) in the chosen mobile phase.[5]

    • Pour the slurry into a chromatography column and pack it uniformly, ensuring no air bubbles are trapped.[1]

    • Add a thin layer of sand on top of the silica bed.[1]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica bed.[1]

    • Alternatively, use the "dry loading" method as described in the FAQs.[1]

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, applying gentle positive pressure to achieve a steady flow rate.[1]

    • Collect fractions in an orderly manner.[1]

    • Monitor the collected fractions by TLC to identify those containing the pure product.[1]

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.[1]

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a test solvent (e.g., ethanol) by heating.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A suitable solvent is one in which the compound is soluble when hot but sparingly soluble when cold, and in which impurities are either highly soluble or insoluble at all temperatures.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature to form crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

PurificationWorkflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve ColumnChrom Column Chromatography Crude->ColumnChrom HotFilter Hot Filtration (if necessary) Dissolve->HotFilter Cool Cool to Crystallize HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Dry Dry Crystals Collect->Dry Pure Pure Product Dry->Pure TLC TLC Analysis ColumnChrom->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Evaporate->Pure TroubleshootingDiagram Start Impure Product CheckColor Is the product colored? Start->CheckColor CheckPurity Check Purity (TLC/HPLC) CheckColor->CheckPurity No Charcoal Treat with Activated Charcoal and Recrystallize CheckColor->Charcoal Yes Recrystallize Recrystallize CheckPurity->Recrystallize Minor Impurities Column Column Chromatography CheckPurity->Column Major/Multiple Impurities Pure Pure Product Recrystallize->Pure Column->Pure Charcoal->Pure

References

Technical Support Center: Recrystallization of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-dichloroaniline. The following information is designed to address specific issues that may be encountered during the recrystallization of this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for successful recrystallization.

PropertyValueSource
Melting Point 79.29 °C[1]
Water Solubility 140.67 mg/L (Predicted)[1]

Solubility Data

SolventPredicted SolubilityRationale/Notes
Ethanol Soluble to Very SolubleStructurally similar dichloroanilines show good solubility in ethanol.
Methanol Soluble to Very SolublePolar protic solvents are generally effective for anilines.
Acetone SolubleDichloroanilines are known to be soluble in acetone.
Dichloromethane SolubleChlorinated solvents are often effective for halogenated compounds.
Toluene Moderately SolubleMay require heating; good for slower crystallization.
Hexane/Heptane Sparingly Soluble to InsolubleNonpolar solvents are likely poor solvents for this polar compound at room temperature, making them potentially suitable as anti-solvents in a mixed solvent system.
Water Sparingly SolubleAs indicated by the predicted low water solubility.

Note: Experimental verification of solubility in your specific lot of this compound is highly recommended.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent and specific volumes should be determined empirically on a small scale before proceeding with a larger batch.

1. Solvent Selection:

  • Place a small amount (e.g., 10-20 mg) of crude this compound into several test tubes.

  • To each tube, add a small volume (e.g., 0.5 mL) of a different solvent from the list above.

  • Observe the solubility at room temperature. A suitable recrystallization solvent will dissolve the compound poorly or not at all at room temperature.

  • Gently heat the test tubes that show poor solubility at room temperature. An ideal solvent will fully dissolve the compound at an elevated temperature.

  • Once a suitable solvent is identified, you can proceed with the bulk recrystallization. A mixed solvent system (e.g., ethanol/water or toluene/hexane) can also be effective if a single solvent is not ideal.

2. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.

  • Continue adding the hot solvent until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield.

3. Decolorization (Optional):

  • If the hot solution is colored, it may indicate the presence of colored impurities.

  • Remove the flask from the heat and allow it to cool slightly before adding a small amount of activated charcoal (e.g., 1-2% by weight of your compound).

  • Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.

4. Hot Filtration:

  • If charcoal was used or if there are insoluble impurities, perform a hot filtration.

  • Preheat a funnel and a receiving flask to prevent premature crystallization.

  • Quickly filter the hot solution to remove the activated charcoal and any other insoluble materials.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the solution has reached room temperature, you can further increase the yield by cooling the flask in an ice bath.

6. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

  • For final drying, transfer the crystals to a watch glass or a desiccator.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the recrystallization of this compound.

Q1: The compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is a common issue with anilines.

  • Cause: The boiling point of the solvent may be higher than the melting point of the compound (79.29 °C), or the solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly again.

    • Lower the Cooling Rate: Ensure the solution cools as slowly as possible. Insulating the flask can help.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.

Q2: No crystals are forming, even after cooling in an ice bath.

A2: This is typically due to using too much solvent.

  • Cause: The solution is not supersaturated, and therefore the compound remains dissolved.

  • Solutions:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Then, allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out too quickly.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.

Q3: The crystal yield is very low.

A3: A low yield can be caused by several factors.

  • Cause:

    • Using too much solvent during dissolution.

    • Premature crystallization during hot filtration.

    • Incomplete crystallization due to insufficient cooling time.

    • Washing the crystals with too much cold solvent or with a solvent that is not cold enough.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the compound.

    • Preheat Filtration Apparatus: Ensure the funnel and receiving flask are hot during filtration to prevent the compound from crystallizing prematurely.

    • Sufficient Cooling: Allow adequate time for the solution to cool and for crystals to form.

    • Proper Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.

Q4: The recrystallized product is still colored.

A4: This indicates that colored impurities have not been effectively removed.

  • Cause:

    • The impurity has similar solubility properties to the desired compound.

    • Insufficient amount of activated charcoal was used.

    • The charcoal was not effectively removed during hot filtration.

  • Solutions:

    • Use Activated Charcoal: If you did not use activated charcoal in the first recrystallization, repeat the process and include the decolorization step.

    • Increase Charcoal Amount: If you did use charcoal, you may need to use a slightly larger amount. However, be aware that using too much can lead to the loss of your product.

    • Second Recrystallization: A second recrystallization may be necessary to achieve the desired purity and colorlessness.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

RecrystallizationTroubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Product Oils Out? cool->oiling_out crystals_form Crystals Form? collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes scratch_seed Scratch Flask or Add Seed Crystal crystals_form->scratch_seed No, Supersaturated evaporate_solvent Evaporate Excess Solvent crystals_form->evaporate_solvent No, Too Dilute oiling_out->crystals_form No add_solvent Reheat and Add More Solvent oiling_out->add_solvent Yes end Pure Product collect_crystals->end add_solvent->cool slow_cool Cool More Slowly scratch_seed->crystals_form evaporate_solvent->cool

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Column Chromatography of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromo-2,3-dichloroaniline via column chromatography. The inherent chemical properties of this halogenated aniline present unique challenges, which this guide aims to address with scientifically grounded, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the chromatographic purification of this compound.

Q1: What is the most effective stationary phase for purifying this compound?

A1: Standard silica gel (SiO₂) with a particle size of 40-63 µm is the most common and effective stationary phase for the flash chromatography of this compound.[1] However, the basicity of the aniline's amino group can lead to strong interactions with the acidic silanol (Si-OH) groups on the silica surface. This interaction is a primary cause of peak tailing and potential irreversible adsorption of the product.[2] If significant tailing or compound degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[1][3] For separating challenging isomeric impurities, a stationary phase with different selectivity, such as phenyl-functionalized silica, may offer improved resolution through π-π interactions.[2]

Q2: How do I select the optimal mobile phase (eluent)?

A2: Mobile phase selection is the most critical parameter for achieving good separation and should be optimized using Thin Layer Chromatography (TLC) prior to running the column.[4] A typical starting point is a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1]

The primary goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) of approximately 0.2-0.3 on the TLC plate. [2][5] An Rf in this range ensures the compound interacts sufficiently with the stationary phase, allowing for effective separation from both less polar and more polar impurities on the larger scale of the column.

Q3: My compound is streaking and tailing down the column. What is the cause and how can I fix it?

A3: This is the most common issue when purifying anilines on silica gel. The streaking is caused by the strong interaction between the basic amine functional group and the acidic silanol groups on the silica surface.[2]

Solution: Add a small amount of a basic modifier to your mobile phase to neutralize these acidic sites. Triethylamine (TEA) is the most common choice. A concentration of 0.5-2% TEA in your eluent is typically sufficient to dramatically improve peak shape and prevent tailing.[2] Always perform a TLC with the TEA-modified eluent to confirm the Rf value before running the column.

Q4: My crude product has poor solubility in the optimized mobile phase. What should I do?

A4: If your sample does not readily dissolve in the non-polar solvent system required for good separation, do not be tempted to use a much stronger solvent for dissolution, as this will ruin the separation on the column. Instead, use the dry loading technique.[1][6]

  • Method: Dissolve your crude product in a suitable, volatile solvent (like dichloromethane or acetone) in a round-bottom flask. Add a portion of dry silica gel (approximately 10-20 times the mass of your sample) to this solution. Gently evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica. This powder can then be carefully added to the top of your packed column.[6] This ensures your compound is introduced to the column in a highly concentrated, narrow band, which is essential for a good separation.[7]

Q5: How much silica gel should I use relative to my crude sample mass?

A5: A general and effective rule of thumb is to use a mass of silica gel that is 50 to 100 times the mass of your crude sample.[2] For example, to purify 1 gram of crude this compound, you should use between 50 and 100 grams of silica gel. For particularly difficult separations involving closely eluting impurities, increasing this ratio to 200:1 may be necessary.

Section 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and solving more complex problems that may arise during the purification process.

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of Product from Impurities 1. Suboptimal Mobile Phase: The polarity of the eluent is too high or too low, resulting in poor differentiation between compounds.1. Re-optimize with TLC: Aim for an Rf of 0.2-0.3 for the target compound. A lower Rf value generally translates to better separation on a column.[2][5] Test different solvent ratios and consider alternative solvents.
2. Column Overload: Too much crude material was loaded for the amount of silica gel used.2. Reduce Sample Load: Ensure you are within the 50-100:1 silica-to-sample mass ratio.[2] If necessary, use a wider diameter column.
3. Isomeric Impurities: Structural isomers often have very similar polarities, making separation on standard silica gel difficult.3. Change Selectivity: Use a different stationary phase like phenyl-silica to exploit π-π interactions.[2] Alternatively, employ a very slow, shallow gradient elution to maximize resolution.
Product is Not Eluting from the Column 1. Mobile Phase is Too Non-Polar: The eluent does not have sufficient polarity to move the compound down the column.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate in hexanes) in your mobile phase.[3]
2. Compound Decomposition: The aniline may have irreversibly adsorbed or decomposed on the acidic silica gel.2. Test Stability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting to check for degradation. If it degrades, switch to a deactivated or neutral stationary phase like alumina.[3]
Mixed Fractions Despite Good TLC Separation 1. Elution Was Too Fast: A high flow rate reduces the number of equilibrium events between the mobile and stationary phases, leading to broader peaks and poorer separation.1. Reduce Flow Rate: Decrease the pressure applied to the column to slow the elution. A steady, controlled flow is key.
2. Wide Sample Band: The sample was not loaded onto the column in a concentrated, narrow band.2. Improve Loading Technique: Use the minimum amount of solvent for wet loading, or use the dry loading method to ensure a narrow starting band.[6][7]
3. Column Bed Cracked or Channeled: The solvent and sample are flowing through channels in the silica bed instead of uniformly through the packed material.3. Repack the Column: This is often caused by improper packing or the silica running dry. The column must be repacked carefully to create a uniform, homogenous bed.[1]
Fractions are Contaminated with a Yellow/Brown Color 1. Oxidation of Aniline: Anilines are susceptible to air oxidation, which forms colored, often highly polar, impurities.[2]1. Post-Column Cleanup: These colored impurities can often be removed by passing the combined, purified fractions through a small "plug" of silica gel using a non-polar eluent.[2] In some cases, treatment with activated charcoal followed by filtration may also be effective.

Section 3: Standard Operating Protocol (SOP) for Purification

This protocol provides a reliable, step-by-step workflow for the purification of this compound.

1. TLC Method Development: a. Dissolve a small amount of the crude material in a few drops of ethyl acetate or dichloromethane. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., start with 10:1 Hexanes:Ethyl Acetate and adjust the ratio). d. Add 1% Triethylamine (TEA) to the most promising solvent system to check for and mitigate tailing.[2] e. The optimal system is the one that gives the target compound an Rf value of ~0.2-0.3 with good separation from impurities.[5]

2. Column Preparation (Slurry Packing): a. Select a glass column of appropriate size for the amount of silica gel to be used. b. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[1] c. In a beaker, prepare a slurry by mixing the silica gel with your initial, least polar mobile phase.[7] d. Pour the slurry into the column. Use gentle, positive air pressure to help pack the bed uniformly. Tap the side of the column gently to settle the silica and remove any trapped air bubbles.[8] e. Add a protective layer of sand on top of the packed silica bed. f. Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry from this point forward. [8]

3. Sample Loading:

  • Wet Loading (Preferred): Dissolve the crude sample in the absolute minimum volume of the mobile phase (or a slightly more polar solvent if necessary).[6] Carefully apply the sample solution to the top of the silica bed with a pipette, trying not to disturb the sand layer.[7]

  • Dry Loading: Follow the procedure described in FAQ Q4.

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column, gently running it down the sides so as not to disturb the sample band.[7] b. Apply positive pressure to achieve a steady flow rate (e.g., a drip rate of about one drop per second). c. Collect the eluent in sequentially numbered test tubes or flasks. d. Monitor the separation by periodically analyzing the collected fractions using TLC. e. Once the target compound begins to elute, you may choose to switch to a slightly more polar mobile phase (gradient elution) to speed up the elution of more polar impurities if necessary.[3]

5. Product Isolation: a. Combine the fractions that contain the pure product, as determined by TLC analysis. b. Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Data and Workflow Visualization

Table 1: Properties of Common Solvents for Normal-Phase Chromatography
SolventPolarity IndexEluting Strength (on Silica)Notes
Hexane / Petroleum Ether~0.1Very WeakIdeal non-polar base for the mobile phase.
Dichloromethane (DCM)3.1MediumGood for dissolving many organic compounds; use in a fume hood.
Ethyl Acetate (EtOAc)4.4MediumCommon polar component; less toxic than DCM.
Acetone5.1StrongCan be used for dissolving difficult samples for dry loading.
Methanol (MeOH)5.1Very StrongGenerally too polar for elution unless impurities are very strongly retained.
Troubleshooting Workflow: Poor or No Separation

This diagram outlines the logical steps to diagnose and solve poor separation outcomes.

G start Problem: Poor or No Separation check_tlc Was TLC optimization performed (Target Rf = 0.2-0.3)? start->check_tlc check_load Was the sample loaded in a narrow band? check_tlc->check_load Yes sol_tlc Solution: Re-optimize mobile phase using TLC. Test different solvent ratios/types. check_tlc->sol_tlc No check_overload Is Silica:Sample ratio > 50:1? check_load->check_overload Yes sol_load Solution: Use 'Dry Loading' method or reduce volume for 'Wet Loading'. check_load->sol_load No check_isomers Are isomeric impurities suspected? sol_isomers Solution: Use a shallow gradient or switch to a Phenyl-silica column. check_isomers->sol_isomers Yes check_overload->check_isomers Yes sol_overload Solution: Reduce sample amount or use a larger column. check_overload->sol_overload No

Sources

Technical Support Center: Synthesis of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,3-dichloroaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities. The synthesis of this compound, a substituted aromatic amine of interest in pharmaceutical and chemical industries, can present challenges related to purity and yield. The primary route of synthesis often involves the direct bromination of 2,3-dichloroaniline.

Common Impurities and Their Identification

A primary concern in this synthesis is the formation of various impurities that can complicate purification and affect the quality of the final product. The table below summarizes the most probable impurities, their potential causes, and methods for identification.

Impurity NameChemical StructurePotential CauseIdentification Methods
Unreacted 2,3-dichloroaniline 2,3-dichloroanilineIncomplete bromination reaction.GC-MS, HPLC-UV, TLC
Dibromo-2,3-dichloroaniline isomers Dibromo-2,3-dichloroanilineOver-bromination of the starting material.GC-MS, HPLC-UV, NMR
Isomeric Bromo-2,3-dichloroanilines Isomeric Bromo-2,3-dichloroanilinesLack of complete regioselectivity during bromination.GC-MS, HPLC-UV, NMR
Starting Material Impurities VariesImpurities present in the initial 2,3-dichloroaniline.GC-MS, HPLC-UV of the starting material

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis and purification of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting Impurities cluster_solutions Corrective Actions & Purification start Start Synthesis reaction Bromination of 2,3-dichloroaniline start->reaction workup Reaction Work-up reaction->workup initial_analysis Initial Purity Check (TLC, GC-MS, HPLC) workup->initial_analysis purity_check Purity Acceptable? initial_analysis->purity_check unreacted_sm High Unreacted Starting Material? purity_check->unreacted_sm No final_product Pure this compound purity_check->final_product Yes over_bromination Evidence of Over-bromination? unreacted_sm->over_bromination No optimize_reaction Optimize Reaction: - Increase reaction time - Check stoichiometry unreacted_sm->optimize_reaction Yes isomeric_impurities Presence of Isomeric Impurities? over_bromination->isomeric_impurities No adjust_brominating_agent Adjust Brominating Agent: - Reduce equivalents - Slower addition over_bromination->adjust_brominating_agent Yes optimize_conditions Optimize Conditions: - Lower temperature - Use milder brominating agent isomeric_impurities->optimize_conditions Yes purification Purification: - Recrystallization - Column Chromatography isomeric_impurities->purification No optimize_reaction->reaction adjust_brominating_agent->reaction optimize_conditions->reaction purification->final_product

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities are typically unreacted 2,3-dichloroaniline, over-brominated products such as dibromo-2,3-dichloroaniline isomers, and other isomeric bromo-2,3-dichloroanilines formed due to incomplete regioselectivity.

Q2: How can I minimize the formation of dibrominated byproducts?

A2: To minimize over-bromination, you can try the following:

  • Control Stoichiometry: Use a slight excess of the 2,3-dichloroaniline relative to the brominating agent.

  • Slow Addition: Add the brominating agent slowly and in a controlled manner to the reaction mixture.

  • Temperature Control: Maintain a low reaction temperature, as higher temperatures can increase the rate of multiple brominations.

Q3: What is the best way to remove unreacted 2,3-dichloroaniline from my product?

A3: Unreacted starting material can often be removed through purification techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and should be determined experimentally. For column chromatography, a solvent system that provides good separation on a TLC plate should be used.

Q4: I am observing multiple spots on my TLC plate that are close to my product spot. What could they be?

A4: These are likely isomeric impurities. The directing effects of the two chlorine atoms and the amino group on the aniline ring can lead to the formation of small amounts of other positional isomers of bromo-2,3-dichloroaniline. Optimizing reaction conditions, such as using a milder brominating agent or a different solvent, may improve selectivity.

Q5: Which analytical techniques are best for identifying impurities in my sample?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile impurities by their mass-to-charge ratio. High-Performance Liquid Chromatography (HPLC) with a UV detector is also highly effective for quantifying the purity of your product and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the impurities if they can be isolated in sufficient quantity.

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is a general guideline for the bromination of 2,3-dichloroaniline. Optimization may be required based on laboratory conditions and desired purity.

  • Dissolution: Dissolve 2,3-dichloroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Bromination: Slowly add a solution of bromine (1 to 1.1 equivalents) in the same solvent to the cooled solution with constant stirring. The addition should be dropwise to control the reaction temperature and minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 1-3 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess bromine by adding a solution of sodium bisulfite.

  • Work-up: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Analytical Method: GC-MS for Impurity Profiling

This protocol provides a general method for the analysis of this compound and its impurities.

  • Sample Preparation: Prepare a dilute solution of the crude or purified product (approximately 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a mass range appropriate for the expected compounds (e.g., 50-400 m/z).

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library or by interpreting the fragmentation patterns. The relative percentage of each impurity can be estimated from the peak areas.

Logical Diagram for Analytical Workflow

The following diagram outlines the logical steps for the analytical workflow to assess the purity of synthesized this compound.

Analytical_Workflow cluster_sampling Sample Preparation & Initial Screening cluster_analysis Detailed Analysis cluster_interpretation Data Interpretation & Reporting crude_product Crude Product sample_prep Prepare Sample for Analysis crude_product->sample_prep tlc_screen TLC Screening sample_prep->tlc_screen gcms_analysis GC-MS Analysis tlc_screen->gcms_analysis hplc_analysis HPLC-UV Analysis tlc_screen->hplc_analysis identify_impurities Identify Impurities (Mass Spectra, Retention Times) gcms_analysis->identify_impurities quantify_purity Quantify Purity (Peak Area %) hplc_analysis->quantify_purity report Final Purity Report identify_impurities->report quantify_purity->report

Caption: Analytical workflow for purity assessment of this compound.

Technical Support Center: Synthesis of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-2,3-dichloroaniline.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a mixture of poly-halogenated products. How can I improve the selectivity for mono-bromination?

A1: The formation of poly-halogenated species is a common side reaction in the synthesis of haloanilines. To enhance the selectivity for the desired this compound, consider the following strategies:

  • Control of Reaction Temperature: Maintaining a low temperature during the bromination step is crucial to prevent over-bromination. It is recommended to keep the reaction temperature below 20°C.

  • Protecting Group Strategy: The high activation of the amino group in 2,3-dichloroaniline makes the aromatic ring susceptible to multiple halogenations. Protecting the amine, for instance, by converting it to an acetanilide, can moderate its activating effect and improve selectivity. The acetyl group can be removed in a subsequent deprotection step.

  • Choice of Brominating Agent: Using a milder brominating agent can also help control the reaction. N-Bromosuccinimide (NBS) is often a suitable alternative to elemental bromine for more selective brominations.

Q2: I am observing significant amounts of unreacted 2,3-dichloroaniline in my final product mixture. What could be the cause?

A2: Incomplete conversion of the starting material can be due to several factors:

  • Insufficient Reagent: Ensure that the stoichiometry of your brominating and chlorinating agents is appropriate. A slight excess of the halogenating agent may be necessary to drive the reaction to completion.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

  • Purity of Reagents: The purity of the starting 2,3-dichloroaniline and the halogenating agents is critical. Impurities can interfere with the reaction. 2,3-dichloroaniline can be a byproduct of the production of 3,4-dichloroaniline, so its purity should be verified before use.[1]

Q3: My final product is difficult to purify, showing multiple spots on TLC that are close to the product spot. What are these likely impurities and how can I remove them?

A3: The impurities are likely a combination of starting material, isomeric byproducts (e.g., other bromo-dichloro-aniline isomers), and poly-halogenated species.

  • Isomeric Impurities: The directing effects of the chloro and amino groups on the aniline ring can lead to the formation of different positional isomers.

  • Purification Strategy: Column chromatography is a common and effective method for purifying the desired product from these closely related impurities. A solvent system with an appropriate polarity should be carefully selected to achieve good separation. For similar compounds, a mixture of petroleum ether and ethyl acetate has been used successfully.[2]

Q4: I am seeing byproducts that are more polar than my desired product. What could they be?

A4: More polar byproducts could result from oxidation or hydrolysis reactions.

  • Oxidation Products: The aniline moiety can be susceptible to oxidation, potentially forming colored byproducts. Incomplete acetylation of the amine before halogenation can lead to oxidation of the residual aniline.

  • Hydrolysis: If the reaction is performed in the presence of water or acidic conditions, hydrolysis of intermediates or the final product could occur, leading to the formation of hydroxylated species. For instance, the chlorination of aniline has been shown to produce (chloro/hydroxy)anilines.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC or HPLC to ensure completion. Consider increasing the reaction time or temperature cautiously.
Loss of product during workup or purification.Optimize extraction and purification procedures. Ensure the pH is appropriate during aqueous extractions to minimize product loss.
Side reactions consuming starting material.Implement strategies to minimize side reactions, such as temperature control and the use of protecting groups.
Formation of Dark-Colored Impurities Oxidation of the aniline.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use purified and degassed solvents.
Incomplete protection of the amine group.Ensure the acetylation or other protection step goes to completion before halogenation.
Inconsistent Results Variable quality of starting materials.Use starting materials of high and consistent purity. Verify the purity of 2,3-dichloroaniline before use.
Poor control of reaction parameters.Carefully control reaction temperature, addition rates of reagents, and stirring speed.

Experimental Protocols

A common synthetic approach for this compound involves a multi-step process, which helps to control the regioselectivity of the halogenation steps.

Step 1: Acetylation of 2,3-dichloroaniline

  • Dissolve 2,3-dichloroaniline in a suitable solvent, such as glacial acetic acid.

  • Add acetic anhydride to the solution. A slight excess is often used to ensure complete acetylation.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into cold water to precipitate the 2,3-dichloroacetanilide.

  • Filter the solid, wash with water, and dry.

Step 2: Bromination of 2,3-dichloroacetanilide

  • Dissolve the 2,3-dichloroacetanilide in a suitable solvent (e.g., acetic acid).

  • Cool the solution in an ice bath to below 20°C.

  • Slowly add the brominating agent (e.g., a solution of bromine in acetic acid or N-bromosuccinimide) to the cooled solution with stirring.

  • Maintain the temperature below 20°C throughout the addition.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Isolate the product by pouring the reaction mixture into water and filtering the resulting precipitate.

Step 3: Deprotection of 4-Bromo-2,3-dichloroacetanilide

  • Suspend the 4-Bromo-2,3-dichloroacetanilide in a mixture of ethanol and hydrochloric acid.

  • Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Process

Logical Workflow for Synthesis and Troubleshooting

cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Side Reactions start Start: 2,3-dichloroaniline step1 Step 1: Acetylation start->step1 issue2 Issue: Unreacted Starting Material start->issue2 Incomplete Reaction step2 Step 2: Bromination step1->step2 issue3 Issue: Oxidation/Polar Impurities step1->issue3 Potential Issue step3 Step 3: Deprotection step2->step3 issue1 Issue: Poly-halogenation step2->issue1 Side Reaction product Final Product: This compound step3->product sol1 Solution: - Control Temperature - Protecting Group - Milder Reagent issue1->sol1 sol2 Solution: - Check Stoichiometry - Increase Reaction Time - Verify Reagent Purity issue2->sol2 sol3 Solution: - Inert Atmosphere - Complete Amine Protection issue3->sol3

Caption: A flowchart illustrating the synthetic pathway for this compound and common troubleshooting points.

Potential Side Reaction Pathways

cluster_main Main Reaction Pathway cluster_side Side Reactions main_reactant 2,3-dichloroaniline protected_reactant 2,3-dichloroacetanilide main_reactant->protected_reactant Acetylation oxidized_products Oxidized Byproducts main_reactant->oxidized_products Oxidation main_product This compound protected_reactant->main_product Bromination & Deprotection poly_brominated Poly-brominated species protected_reactant->poly_brominated Over-bromination other_isomers Isomeric Products protected_reactant->other_isomers Non-regioselective bromination

Caption: Diagram showing the main synthesis route and potential side reaction pathways.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Bromo-2,3-dichloroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common and effective starting material is 2,3-dichloroaniline. The synthesis involves the regioselective bromination of this precursor.

Q2: What is a typical method for the synthesis of this compound?

A2: A frequently employed method is the electrophilic aromatic substitution of 2,3-dichloroaniline using a suitable brominating agent. The reaction is typically carried out in a solvent like acetic acid.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.[1][2]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Brominating agents are corrosive and toxic. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of side products due to poor temperature control.[1] - Loss of product during work-up and purification.[1]- Monitor the reaction progress using TLC or HPLC to ensure completion.[1] - Implement efficient cooling and controlled addition of reagents to maintain the optimal reaction temperature.[1] - Optimize extraction and crystallization procedures to minimize product loss.[1]
Formation of Poly-brominated Byproducts - Excess of brominating agent. - High reaction temperature leading to over-bromination.[4]- Use a precise molar ratio of the brominating agent to the aniline. A slight excess of the aniline may be beneficial.[1] - Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.[1] - Maintain a consistent and low reaction temperature.[1]
Presence of Isomeric Byproducts - Inadequate temperature control leading to loss of regioselectivity.[1] - Poor mixing resulting in localized "hot spots" and non-selective reactions.[1]- Ensure the reactor has adequate cooling capacity for the scale of the reaction.[1] - Use an appropriate agitation speed and impeller design to ensure homogeneous mixing.[1]
Colored Final Product (Yellow to Brown) - Oxidation of the aniline product.- Treat the crude product with activated charcoal in a suitable solvent.[1] - Purify the product by recrystallization from an appropriate solvent system.[1] - Convert the aniline to its hydrochloride salt to facilitate the removal of non-basic, colored impurities, followed by regeneration of the free aniline.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound starting from 2,3-dichloroaniline.

Materials:

  • 2,3-dichloroaniline

  • N-Bromosuccinimide (NBS)

  • Acetic Acid

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dichloroaniline (1.0 equivalent) in glacial acetic acid.

  • Bromination: Cool the solution in an ice-water bath. Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

Parameter Value Reference
Typical Yield 70-85%Based on similar reactions[5]
Melting Point 70-72 °CFor the related 4-bromo-2-chloroaniline[5][6]
Molar Ratio (Aniline:NBS) 1 : 1.05[1]
Reaction Temperature 0-10 °C[1]

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2,3-dichloroaniline in Acetic Acid add_nbs Add NBS at 0-10 °C start->add_nbs stir Stir at Room Temperature add_nbs->stir monitor Monitor by TLC/HPLC stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3, Water, Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Column/Recrystallization) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 4-Bromo-2,3-dichloroaniline synthesis.

Troubleshooting and FAQs

This section addresses common challenges encountered during the electrophilic bromination of 2,3-dichloroaniline.

Q1: My reaction yield is significantly lower than expected. What are the common causes and solutions?

A1: Low yields in this synthesis are typically traced back to three main issues: incomplete reaction, formation of side products, or losses during workup and purification.

  • Incomplete Reaction: Ensure the brominating agent is added in the correct stoichiometric amount and that the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Side Product Formation: The most common issue is the formation of di-brominated or other isomeric byproducts due to the strong activating nature of the amine group.[1][2] To minimize this, consider protecting the amine group as an acetanilide before bromination, which moderates its reactivity and improves regioselectivity.[2][3]

  • Purification Losses: The product may be lost during extraction or chromatography. Ensure the pH is appropriately adjusted during aqueous workup to keep the aniline derivative in the organic phase. Optimize your column chromatography procedure, as co-elution with impurities can lead to the loss of fractions containing the pure product.

Q2: I am observing significant amounts of di-brominated byproducts. How can I improve the selectivity for the mono-brominated product?

A2: Improving selectivity is critical for this reaction. The powerful ortho-, para-directing effect of the amino group can lead to over-bromination.[2][4]

  • Protecting Group Strategy: The most effective method is to temporarily protect the amine. Acetylating the 2,3-dichloroaniline to form N-(2,3-dichlorophenyl)acetamide moderates the activating effect of the amine.[2] The subsequent bromination will proceed with higher selectivity, followed by hydrolysis to yield the desired this compound.[3]

  • Control of Reaction Conditions: Maintaining a low reaction temperature (e.g., 0-5 °C) can help control the reaction rate and reduce over-bromination.[5] Slow, dropwise addition of the brominating agent is also crucial.

  • Choice of Brominating Agent: While molecular bromine (Br₂) is common, it can be aggressive. Consider using a milder brominating agent like N-Bromosuccinimide (NBS), which can offer better control and improved yields of the mono-brominated product.

Q3: What is the best method for purifying the crude this compound?

A3: The choice of purification method depends on the scale and impurity profile of your crude product.

  • Column Chromatography: This is the most common and effective method for removing side products and unreacted starting material. A typical eluent system is a mixture of petroleum ether and ethyl acetate (e.g., a 10:1 ratio).[6][7]

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an efficient purification method. Ethanol is a suitable solvent for recrystallizing similar aniline derivatives.[8] Test solubility in various solvents to find the optimal system for your product.

  • Acid-Base Extraction: Before chromatography or recrystallization, an acid-base wash can be effective. Dissolve the crude product in an organic solvent and wash with a dilute acid (like 1M HCl) to remove any non-amine impurities. Then, neutralize the aqueous layer with a base and extract the purified amine back into an organic solvent.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

G start Problem: Low Yield or Impure Product cause1 Possible Cause: Over-bromination (Di-bromo products observed) start->cause1 cause2 Possible Cause: Incomplete Reaction (Starting material remains) start->cause2 cause3 Possible Cause: Purification Issues start->cause3 sol1a Solution 1: Protect amine as acetamide before bromination. cause1->sol1a sol1b Solution 2: Lower reaction temperature (0-5 °C). cause1->sol1b sol1c Solution 3: Use milder brominating agent (e.g., NBS). cause1->sol1c sol2a Solution 1: Increase reaction time. cause2->sol2a sol2b Solution 2: Increase equivalents of brominating agent. cause2->sol2b sol2c Solution 3: Monitor reaction via TLC/LC-MS until completion. cause2->sol2c sol3a Solution 1: Optimize chromatography (adjust eluent polarity). cause3->sol3a sol3b Solution 2: Perform acid-base extraction prior to final purification. cause3->sol3b sol3c Solution 3: Identify optimal solvent for recrystallization. cause3->sol3c

Caption: Troubleshooting workflow for this compound synthesis.

Data on Bromination Strategies

The selection of reagents and reaction conditions significantly impacts product yield and purity. The following table summarizes outcomes from different bromination methods reported for aniline derivatives, which can inform strategic choices for synthesizing this compound.

MethodStarting MaterialBrominating SystemSolventYield (%)Reference
Photocatalysis2-ChloroanilineNaBr, NaHSO₃, LED lightAcetonitrile/Water85%[9]
Heterogeneous Catalysiso-ChloroanilineKBr, ZnAl-BrO₃⁻-LDHsAcetic Acid/Water78%[7][9]
Amide ProtectionAcetanilideBromineAcetic AcidHigh (unspecified)[3][10]
Direct BrominationAnilineBromine WaterWaterHigh (tribromo)[2][4]

Reaction Pathway & Side Reactions

The primary goal is the selective bromination at the C4 position (para to the amine). However, a common side reaction is a second bromination at the C6 position (ortho to the amine).

Caption: Synthesis pathway and common over-bromination side product.

Experimental Protocols

Below are detailed methodologies for key experimental approaches.

Protocol 1: Direct Bromination Using a Heterogeneous Catalyst

(Adapted from a similar synthesis)

This protocol outlines a direct bromination method which has been reported to achieve good yields.[7]

  • Reaction Setup: In a 50 mL three-neck flask, dissolve 2,3-dichloroaniline (2.0 mmol) and potassium bromide (1.2 mmol) in 10 mL of a 9:1 (v/v) mixture of acetic acid and water.

  • Temperature Control: Place the flask in a thermostatic water bath and maintain the temperature at 25°C with continuous magnetic stirring.

  • Addition of Brominating Agent: Over the first 15 minutes of the reaction, slowly add ZnAl-BrO₃⁻-LDHs (1.8 mmol) in small portions.

  • Reaction Monitoring: Allow the reaction to stir for 1 hour at 25°C. Monitor the consumption of the starting material by TLC.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic phases. Add a small amount of silica gel (200-300 mesh) and remove the solvent under reduced pressure. Purify the resulting solid by column chromatography using a petroleum ether:ethyl acetate (10:1) eluent system to yield the final product.[7]

Protocol 2: Multi-step Synthesis via Amide Protection

(Adapted from the synthesis of 4-bromo-2-chloroaniline)

This approach involves protecting the amine group to control selectivity, which is a standard strategy for highly activated anilines.[2][3]

Step A: Acetylation of 2,3-Dichloroaniline

  • Dissolve 2,3-dichloroaniline (10 mmol) in 20 mL of glacial acetic acid.

  • Slowly add acetic anhydride (11 mmol) to the solution while stirring.

  • Heat the mixture gently to 50°C for 30 minutes, then allow it to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water to precipitate the N-(2,3-dichlorophenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with water, and dry thoroughly.

Step B: Bromination of N-(2,3-dichlorophenyl)acetamide

  • Dissolve the dried acetamide (8 mmol) in 25 mL of glacial acetic acid.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (8 mmol) in 5 mL of glacial acetic acid dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until TLC indicates the reaction is complete.

  • Pour the mixture into 150 mL of water and add a solution of sodium bisulfite to quench any excess bromine.

  • Filter the precipitated solid, wash with water, and dry.

Step C: Hydrolysis to this compound

  • Place the crude 4-bromo-2,3-dichloroacetanilide (6 mmol) in a round-bottom flask.

  • Add 15 mL of 95% ethanol and 10 mL of concentrated hydrochloric acid.[11]

  • Reflux the mixture for 1-2 hours until the hydrolysis is complete (monitored by TLC).[11]

  • Cool the mixture and pour it into 100 mL of ice.

  • Carefully neutralize the solution with a 50% sodium hydroxide solution until it is basic (pH > 8).

  • Extract the final product with ethyl acetate or dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as described in Protocol 1.

References

Troubleshooting failed reactions with 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-dichloroaniline. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Troubleshooting Failed Reactions

This section addresses common problems observed during cross-coupling reactions involving this compound, a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Due to the presence of multiple halogen substituents, specific challenges such as low yield, side reactions, and failed reactions can occur.

FAQs for Suzuki-Miyaura Coupling Reactions

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield of the desired product. What are the potential causes and how can I optimize the reaction?

A1: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors related to its electron-deficient nature and potential for side reactions.

Potential Causes and Optimization Strategies:

Potential Cause Troubleshooting Suggestions
Poor Catalyst Activity Switch to a more active catalyst system. For electron-deficient aryl halides, catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often more effective than standard catalysts like Pd(PPh₃)₄. Consider using a pre-formed palladacycle catalyst for more reliable activation.
Suboptimal Base The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃ for this substrate. The base must be finely ground and anhydrous.
Solvent System Issues Ensure the solvent system (e.g., 1,4-dioxane/water, toluene/water) is thoroughly degassed to prevent catalyst deactivation. For substrates with poor solubility, a solvent like DMF might be considered, although it can sometimes lead to side reactions at high temperatures.
Protodeboronation of Boronic Acid This side reaction, where the boronic acid is converted back to the corresponding arene, can be a significant issue. To minimize this, use fresh, high-purity boronic acid, minimize the amount of water in the reaction, and consider using a boronic ester (e.g., a pinacol ester) which is more stable.
Reaction Temperature and Time The reaction may require higher temperatures (e.g., 80-110 °C) and longer reaction times (e.g., 12-24 hours) to proceed to completion due to the deactivated nature of the substrate. Monitor the reaction progress by TLC or LC-MS.

Q2: I am observing significant amounts of a dehalogenated side product (2,3-dichloroaniline) in my Suzuki-Miyaura reaction. How can I prevent this?

A2: Dehalogenation is a common side reaction with polyhalogenated aromatic compounds.[3][4][5] It can be minimized by carefully selecting the reaction conditions.

Strategies to Minimize Dehalogenation:

Parameter Recommendation
Catalyst and Ligand Use a catalyst system that favors cross-coupling over hydrodehalogenation. N-heterocyclic carbene (NHC)-ligated palladium complexes have shown efficacy in suppressing this side reaction.[3][4]
Base Use a non-nucleophilic base. Strong, sterically hindered bases are generally preferred. The presence of β-hydrogens in the base can sometimes contribute to dehalogenation.
Hydrogen Source Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., Argon) to minimize sources of hydrogen that can lead to dehalogenation.
FAQs for Buchwald-Hartwig Amination Reactions

Q1: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is not proceeding or is giving very low conversion. What should I try?

A1: The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system and reaction conditions, especially for a sterically hindered and electron-poor substrate like this compound.

Troubleshooting Low Conversion:

Factor Suggested Action
Catalyst and Ligand Selection This is the most critical factor. Standard phosphine ligands may not be effective. Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos. Pre-formed palladium precatalysts based on these ligands often give more reproducible results.
Base Selection A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and handled under anhydrous conditions.
Solvent Choice Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or tert-butanol are typically used. Ensure the solvent is thoroughly degassed.
Reaction Temperature Higher temperatures (e.g., 100-120 °C) are often required to drive the reaction to completion. Microwave heating can sometimes be beneficial for accelerating the reaction.[3]

Q2: I am seeing the formation of homocoupled byproducts from my amine starting material. How can I avoid this?

A2: Amine homocoupling can be a competitive side reaction. Adjusting the reaction parameters can favor the desired cross-coupling pathway.

Minimizing Amine Homocoupling:

Parameter Adjustment
Stoichiometry Use a slight excess of the amine (e.g., 1.2-1.5 equivalents) relative to the this compound.
Catalyst Loading A higher catalyst loading (e.g., 2-5 mol %) may be necessary to promote the desired reaction over side reactions.
Rate of Addition In some cases, slow addition of the amine to the reaction mixture can minimize its self-coupling.

Experimental Protocols

The following are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd₂(dba)₃ (2 mol %)

  • XPhos (4 mol %)

  • K₃PO₄ (2.0 eq., finely ground and dried)

  • 1,4-Dioxane/Water (4:1 v/v, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add the remaining degassed 1,4-dioxane/water solvent mixture.

  • Seal the flask and purge with argon for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination

This protocol describes the amination of this compound with a generic secondary amine (e.g., morpholine).

Materials:

  • This compound (1.0 eq.)

  • Secondary amine (1.2 eq.)

  • Pd(OAc)₂ (2 mol %)

  • XPhos (4 mol %)

  • NaOtBu (1.5 eq.)

  • Anhydrous Toluene (degassed)

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add the degassed anhydrous toluene, followed by this compound and the secondary amine.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway and Experimental Workflow Visualization

Derivatives of bromoanilines are utilized in the synthesis of kinase inhibitors, which are crucial in cancer therapy.[6] The following diagrams illustrate a general experimental workflow for a cross-coupling reaction and a simplified representation of a receptor tyrosine kinase (RTK) signaling pathway that can be targeted by inhibitors synthesized from this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base combine Combine Reagents, Catalyst, and Solvent under Inert Atmosphere reagents->combine catalyst Prepare Catalyst System: - Palladium Source - Ligand catalyst->combine solvent Degas Solvent solvent->combine heat Heat and Stir (Monitor by TLC/LC-MS) combine->heat quench Quench Reaction and Extract heat->quench dry Dry and Concentrate Organic Layer quench->dry purify Purify by Column Chromatography dry->purify product Characterize Final Product (NMR, MS, etc.) purify->product

Caption: General experimental workflow for cross-coupling reactions.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) P2 ADP RTK->P2 Downstream Downstream Signaling (e.g., RAS-MAPK pathway) RTK->Downstream Activates Ligand Growth Factor Ligand->RTK Binds Inhibitor Inhibitor Derived from This compound Inhibitor->RTK Blocks ATP Binding P1 ATP P1->RTK Phosphorylates Response Cellular Response: - Proliferation - Survival - Angiogenesis Downstream->Response Leads to

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

References

Technical Support Center: Stability and Degradation of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-dichloroaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Disclaimer: Specific experimental data on the stability and degradation of this compound is limited in the public domain. Therefore, some information, particularly concerning degradation pathways, is extrapolated from data on structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions to ensure the stability of this compound?

To maintain the integrity and stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be kept tightly closed to prevent exposure to moisture and air, as similar compounds have shown sensitivity to these elements.[2] For extended storage periods, maintaining an inert atmosphere, for instance with argon or nitrogen, is advisable. It is also crucial to store the compound away from direct sunlight and heat sources.

Q2: What are the key physical and chemical properties of this compound?

While comprehensive experimental data for this specific compound is not widely available, the following table summarizes its anticipated properties based on information from structurally similar anilines.

PropertyValue/Characteristic
Appearance Expected to be a light brown to brown solid.[1]
Molecular Formula C₆H₄BrCl₂N
Molecular Weight 240.91 g/mol
Melting Point A related compound, 4-Bromo-2,6-dichloroaniline, has a melting point of 85 - 88 °C.
Solubility Low solubility in water is expected, with better solubility in organic solvents.[2]

Q3: What are the potential degradation pathways for this compound?

Based on studies of other halogenated anilines, the following degradation pathways are plausible:

  • Biodegradation: Microbial activity can lead to degradation, primarily through reductive dechlorination (the removal of chlorine atoms) and hydroxylation of the aromatic ring.[3][4]

  • Photodegradation: Exposure to light, especially UV radiation, may induce degradation.

  • Hydrolysis: While likely a slow process, hydrolysis of the amine group can occur under specific pH and temperature conditions. The synthesis of similar anilines sometimes involves the hydrolysis of an acetanilide precursor, indicating this transformation is possible.[2]

  • Thermal Decomposition: High temperatures can cause the compound to decompose, potentially releasing toxic gases.[5]

Q4: What are the likely products of this compound degradation?

Extrapolating from the degradation pathways of similar compounds, potential degradation products include:

  • Halogenated anilines with fewer chlorine atoms: Resulting from reductive dechlorination.[6]

  • Hydroxylated dichloro-bromo-anilines: Formed through oxidative processes.

  • Mineralization products: Under harsh oxidative conditions, the compound may fully degrade into carbon dioxide, water, and inorganic halides.

Troubleshooting Guides

Issue 1: Low or inconsistent yields in synthetic reactions.

  • Possible Cause: Impure starting material.

    • Solution: Verify the purity of your this compound using techniques like NMR or LC-MS. If impurities are detected, purify the material before use.

  • Possible Cause: Degradation of the starting material due to improper storage.

    • Solution: Ensure the compound has been stored under the recommended conditions (see FAQ 1). If degradation is suspected, use a fresh batch.

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: For cross-coupling reactions (e.g., Suzuki), ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere to prevent catalyst deactivation.[1] The choice of base, ligand, and palladium source is critical and may require optimization.

  • Possible Cause: Unwanted side reactions.

    • Solution: The amino group is activating and can lead to multiple substitutions. Consider protecting the amine group (e.g., as an acetamide) to control reactivity and improve selectivity.[7]

Issue 2: Difficulty in purifying the reaction product.

  • Possible Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. If the reaction is stalling, re-evaluate the reaction conditions.

  • Possible Cause: Formation of byproducts with similar polarity to the desired product.

    • Solution: Optimize your column chromatography method. A shallow solvent gradient or a different solvent system may be required for effective separation.

  • Possible Cause: Product degradation during purification.

    • Solution: If your product is sensitive to acidic or basic conditions, consider using neutralized silica gel for chromatography. Avoid excessive heat when removing solvent under reduced pressure.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is a standardized way to assess the intrinsic stability of a substance.[2][8] The following is a general protocol that can be adapted for this compound.

Materials:

  • This compound

  • 0.1 M and 1 M Hydrochloric Acid (HCl)

  • 0.1 M and 1 M Sodium Hydroxide (NaOH)

  • 3% and 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.

  • Acidic Conditions: Mix the stock solution with an equal volume of HCl (start with 0.1 M) and heat at a controlled temperature (e.g., 60 °C). Take samples at various time points (e.g., 2, 6, 12, 24 hours), neutralize, and dilute for HPLC analysis.

  • Basic Conditions: Repeat the procedure from step 2 using NaOH solutions.

  • Oxidative Conditions: Mix the stock solution with an equal volume of H₂O₂ (start with 3%) and maintain at room temperature. Monitor the degradation over time.

  • Thermal Stress: Store both the solid compound and a solution at an elevated temperature (e.g., 70 °C) and analyze at set intervals.

  • Photostability: Expose a solution of the compound to a light source compliant with ICH Q1B guidelines. A control sample should be shielded from light.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizations

cluster_pathway Hypothesized Degradation Pathway A This compound B Dechlorinated Intermediates A->B Reductive Dechlorination C Hydroxylated Intermediates A->C Oxidation B->C Oxidation D Ring Cleavage Products C->D Further Oxidation E Mineralization (CO2, H2O, Br-, Cl-) D->E

Caption: Hypothesized degradation pathways for this compound.

cluster_workflow General Experimental Workflow start Experiment Start issue Unexpected Result (e.g., low yield, impurity) start->issue troubleshoot Consult Troubleshooting Guide issue->troubleshoot protocol Review Experimental Protocol troubleshoot->protocol reagent Check Reagent Stability & Purity troubleshoot->reagent analysis Analyze Results protocol->analysis reagent->analysis end Experiment Complete analysis->end

Caption: A logical workflow for troubleshooting experimental issues.

References

Technical Support Center: 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-dichloroaniline (CAS No. 56978-48-4). Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and recommended protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is also recommended to protect the compound from light and moisture. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation.

Q2: What are the main safety hazards associated with this compound?

A2: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Q3: Is this compound sensitive to air or light?

A3: While specific data for this compound is limited, related halogenated anilines exhibit sensitivity to light and air.[1] Therefore, it is best practice to store it in an amber or opaque container and under an inert atmosphere to minimize degradation.

Q4: What are the typical physical properties of this compound?

A4: The key physical and chemical properties are summarized in the table below.

Storage and Stability Data

ParameterValueReference
CAS Number56978-48-4N/A
Molecular FormulaC₆H₄BrCl₂NN/A
Molecular Weight240.91 g/mol N/A
Melting Point79.29 °C[2]
Boiling Point279.38 °C (Estimated)[3]
Water Solubility140.67 mg/L (Estimated)[2]
Storage TemperatureRoom Temperature[4]
Light SensitivitySensitive, store in darkInferred from related compounds[1]
Air SensitivityPotentially sensitiveInferred from related compounds[1]
Moisture SensitivityPotentially sensitiveInferred from related compounds

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent reaction yields or unexpected side products.

  • Possible Cause A: Degradation of the starting material.

    • Troubleshooting: Ensure the compound has been stored correctly, protected from light, air, and moisture. If degradation is suspected, it is advisable to use a fresh batch or purify the existing stock. Purity can be checked by techniques such as NMR or HPLC.

  • Possible Cause B: Reaction with atmospheric oxygen or moisture.

    • Troubleshooting: For sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Difficulty in dissolving the compound.

  • Possible Cause: Inappropriate solvent selection.

    • Troubleshooting: Based on its estimated water solubility of 140.67 mg/L, this compound is sparingly soluble in water.[2] For organic reactions, common solvents such as dichloromethane, tetrahydrofuran (THF), or ethyl acetate are likely to be more effective. Gentle heating may aid dissolution, but care should be taken to avoid thermal degradation.

Issue 3: Discoloration of the solid compound (e.g., darkening).

  • Possible Cause: Oxidation or light-induced degradation.

    • Troubleshooting: This is often a sign of decomposition. The material may need to be purified by recrystallization or column chromatography before use. To prevent this, always store the compound in a dark, cool place and under an inert atmosphere if possible.

Experimental Protocols

Protocol 1: General Handling and Weighing

  • Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.

  • Handle the compound in a well-ventilated chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.

  • Use a clean, dry spatula for transferring the solid.

  • Weigh the desired amount of the compound quickly and reseal the container tightly.

  • If storing under an inert atmosphere, flush the container with argon or nitrogen before sealing.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of a sample of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method:

    • Sample Preparation: Prepare a 1 mg/mL solution of the aniline compound in HPLC-grade methanol or acetonitrile.

    • Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

    • Column: A C18 reverse-phase column is generally suitable for this type of compound.

    • Detection: Monitor the elution profile at a wavelength determined by a UV scan of the compound (typically in the range of 254 nm).

    • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the area percentage of the main peak.

Visual Guides

Below are diagrams to illustrate key decision-making processes and workflows.

StorageDecisionTree Storage Decision for this compound start Receive/Synthesize This compound storage_duration Storage Duration? start->storage_duration short_term Short-term (< 1 month) storage_duration->short_term Short long_term Long-term (> 1 month) storage_duration->long_term Long storage_conditions Store in tightly sealed container in a cool, dry, well-ventilated area. short_term->storage_conditions long_term->storage_conditions inert_atmosphere Store under inert atmosphere (Argon or Nitrogen). long_term->inert_atmosphere protect_light Protect from light (use amber vial). storage_conditions->protect_light TroubleshootingWorkflow Troubleshooting Workflow for Poor Reaction Outcome start Poor Reaction Yield or Unexpected Side Products check_purity Check Purity of Starting Material (HPLC/NMR) start->check_purity pure Purity > 98% check_purity->pure Pure impure Purity < 98% check_purity->impure Impure check_conditions Review Reaction Conditions pure->check_conditions purify Purify by Recrystallization or Column Chromatography impure->purify purify->check_conditions anhydrous Are solvents anhydrous? check_conditions->anhydrous yes1 Yes anhydrous->yes1 no1 No anhydrous->no1 inert Is reaction under inert atmosphere? yes2 Yes inert->yes2 no2 No inert->no2 yes1->inert use_anhydrous Use anhydrous solvents no1->use_anhydrous rerun Re-run reaction yes2->rerun use_inert Run under N2 or Ar no2->use_inert use_anhydrous->rerun use_inert->rerun

References

Technical Support Center: Reactions of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-dichloroaniline. The information focuses on identifying and mitigating the formation of common byproducts in reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant amounts of debromination or dechlorination in my palladium-catalyzed cross-coupling reaction with this compound. What is the cause and how can I prevent it?

A1: The loss of a halogen atom (hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-coupling reactions. This occurs when the organopalladium intermediate undergoes reaction with a hydrogen source instead of the desired coupling partner.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over dehalogenation.

  • Base Selection: The nature and strength of the base can influence the reaction pathway. Weaker bases may be less prone to induce dehalogenation.

  • Reaction Conditions: Lowering the reaction temperature and minimizing reaction time can sometimes reduce the extent of dehalogenation.

  • Hydrogen Source: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere to minimize exposure to adventitious hydrogen sources.

Q2: My reaction mixture is turning dark brown, and I am getting a low yield of the desired product. What is causing this?

A2: The dark coloration is likely due to the oxidation of the aniline functional group, a common issue with aniline derivatives which are susceptible to oxidation, especially at elevated temperatures or in the presence of air.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Amine Protection: Protecting the amine group, for example, by acetylation, can reduce its susceptibility to oxidation. The protecting group can be removed in a subsequent step.

Q3: In my Suzuki-Miyaura coupling reaction, I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid is a well-known side reaction in Suzuki-Miyaura couplings, often catalyzed by the palladium catalyst.

Troubleshooting Steps:

  • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the this compound.

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to favor the cross-coupling pathway.

  • Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems may be necessary.

Q4: I am attempting a substitution reaction on this compound, but I am getting a mixture of isomers. How can I improve the regioselectivity?

A4: The electronic and steric environment of the aromatic ring in this compound dictates the position of substitution. Without a strongly directing group, a mixture of products can be expected.

Troubleshooting Steps:

  • Protecting Groups: The amino group can be converted into a directing group to influence the position of the incoming substituent.

  • Reaction Conditions: Temperature, solvent, and the nature of the electrophile or nucleophile can all affect the regioselectivity of the reaction. Careful optimization of these parameters is crucial.

Byproduct Formation in Common Reactions of this compound

The following tables summarize potential byproducts in common cross-coupling reactions involving this compound. The yields are illustrative and can vary significantly based on the specific reaction conditions.

Table 1: Potential Byproducts in Suzuki-Miyaura Coupling of this compound

ByproductStructureFormation PathwayTypical Amount
2,3-dichloroanilineHydrodebromination5-15%
4-Bromo-2-chloroanilineHydrodechlorination<5%
Biphenyl (from Phenylboronic acid)Homocoupling of boronic acid5-10%
QuaterphenylsMultiple couplings<2%

Table 2: Potential Byproducts in Buchwald-Hartwig Amination of this compound

ByproductStructureFormation PathwayTypical Amount
2,3-dichloroanilineHydrodebromination5-20%
4-Bromo-2-chloroanilineHydrodechlorination<5%
Bis(di-tert-butylphosphino)ferrocene oxideOxidation of ligandVariable

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of toluene and water (10 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination Reaction

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and a base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol) dissolved in a dry, degassed solvent such as toluene (5 mL).

  • Reaction: Heat the sealed tube to the appropriate temperature (typically 80-110 °C) and stir for the necessary time, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with diethyl ether, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography.

Visualizations

Byproduct_Formation_Pathways This compound This compound Desired Product Desired Product This compound->Desired Product Cross-Coupling Debrominated Byproduct Debrominated Byproduct This compound->Debrominated Byproduct Hydrodebromination Dechlorinated Byproduct Dechlorinated Byproduct This compound->Dechlorinated Byproduct Hydrodechlorination Homocoupling Byproduct Homocoupling Byproduct Boronic Acid/Amine Boronic Acid/Amine Boronic Acid/Amine->Homocoupling Byproduct Homocoupling

Caption: Logical relationship of byproduct formation in cross-coupling reactions.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solution Solution Low Yield Low Yield Analyze Reaction Conditions Analyze Reaction Conditions Low Yield->Analyze Reaction Conditions Byproduct Formation Byproduct Formation Identify Byproducts (GC-MS, NMR) Identify Byproducts (GC-MS, NMR) Byproduct Formation->Identify Byproducts (GC-MS, NMR) Optimize Ligand/Base Optimize Ligand/Base Analyze Reaction Conditions->Optimize Ligand/Base Modify Temperature/Time Modify Temperature/Time Analyze Reaction Conditions->Modify Temperature/Time Identify Byproducts (GC-MS, NMR)->Optimize Ligand/Base Use Protecting Group Use Protecting Group Identify Byproducts (GC-MS, NMR)->Use Protecting Group

Caption: A general workflow for troubleshooting reactions of this compound.

Technical Support Center: Purification of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of isomeric impurities from 4-Bromo-2,3-dichloroaniline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric impurities in a sample of this compound?

A1: During the synthesis of this compound, the bromination of 2,3-dichloroaniline can lead to the formation of several positional isomers. The directing effects of the chloro and amino groups can result in the formation of other monobrominated dichloroanilines. Depending on the precise synthetic route, trace amounts of unreacted starting material or di-brominated species may also be present.

Q2: How can I assess the purity of my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for assessing the purity of halogenated anilines. These methods can effectively separate and identify different isomers and other impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the isomeric purity by analyzing the chemical shifts and coupling constants of the aromatic protons.

Q3: What is the general approach to removing isomeric impurities from this compound?

A3: The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile, the quantity of material to be purified, and the desired final purity. In some cases, a combination of both techniques may be necessary.

Troubleshooting Guide

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound does not dissolve in the chosen solvent, even with heating. The solvent is too non-polar for the compound.Select a more polar solvent or a solvent mixture. Halogenated anilines often have good solubility in alcohols like ethanol or methanol.
Compound "oils out" instead of crystallizing upon cooling. The solution is supersaturated, or the cooling rate is too fast. The solvent may be too non-polar.Add a small amount of a slightly more polar co-solvent. Try slower cooling, first to room temperature and then in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.
Poor recovery of the purified product. The chosen solvent is too good at dissolving the compound, even at low temperatures. Too much solvent was used.Select a solvent in which the compound has a steeper solubility curve (high solubility when hot, low solubility when cold). Use the minimum amount of hot solvent required to fully dissolve the compound.
Impurities co-crystallize with the product. The chosen solvent does not effectively differentiate between the desired product and the impurities in terms of solubility.Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can sometimes provide better selectivity.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of isomers (overlapping peaks). The eluent polarity is not optimal. The column is overloaded.Optimize the eluent system using Thin-Layer Chromatography (TLC) first. A common eluent for similar compounds is a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v). Use a longer column or reduce the amount of sample loaded.
Streaking or tailing of the compound on the column. The compound is interacting too strongly with the stationary phase (silica gel). The compound is degrading on the silica gel.Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites on the silica gel. Use a less acidic stationary phase like alumina.
The compound does not elute from the column. The eluent is too non-polar.Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a petroleum ether/ethyl acetate mixture.
Colored impurities are difficult to remove. These may be oxidation byproducts.A plug of silica gel or treatment with activated charcoal before chromatography may help remove highly colored impurities.

Data Presentation

Table 1: Physical Properties of this compound and Related Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₆H₄BrCl₂N240.9179.29
4-Bromo-2-chloroanilineC₆H₅BrClN206.4770-72
4-Bromo-3-chloroanilineC₆H₅BrClN206.4774
2,3-DichloroanilineC₆H₅Cl₂N162.0223-26
3,4-DichloroanilineC₆H₅Cl₂N162.0271.5

Table 2: Solubility of Structurally Similar Anilines in Common Solvents

CompoundWaterEthanolEther
4-BromoanilineSlightly SolubleSolubleSoluble
2,3-DichloroanilineInsolubleSolubleSoluble
3,4-DichloroanilineSlightly SolubleVery SolubleSoluble
This compound 140.67 mg/L Predicted to be Soluble Predicted to be Soluble

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Based on solubility data and small-scale trials, select a suitable solvent or solvent system. Ethanol or a mixture of hexane and ethyl acetate are good starting points. The ideal solvent should dissolve the crude product when hot but have low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., different ratios of petroleum ether/ethyl acetate). Aim for an Rf value of 0.2-0.3 for the this compound. A common eluent for similar compounds is petroleum ether:ethyl acetate = 10:1.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed. Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and then add the resulting powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.

  • Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow for Purification Method Selection

Purification_Workflow cluster_start cluster_analysis cluster_decision cluster_methods cluster_outcome start Crude this compound purity_assessment Assess Purity and Impurity Profile (TLC, HPLC, GC-MS) start->purity_assessment decision Select Purification Strategy purity_assessment->decision recrystallization Recrystallization decision->recrystallization High Purity / Few Impurities column_chromatography Column Chromatography decision->column_chromatography Low Purity / Multiple Isomers purity_check Check Purity of Isolated Product recrystallization->purity_check column_chromatography->purity_check decision2 Purity Acceptable? purity_check->decision2 end Pure this compound decision2->end Yes repeat_purification Repeat Purification or Combine Methods decision2->repeat_purification No repeat_purification->decision

Caption: Workflow for selecting a purification method for this compound.

Technical Support Center: Synthesis of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,3-dichloroaniline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common laboratory-scale synthesis for halogenated anilines, which can be adapted for this compound, is a multi-step process starting from a suitable aniline precursor.[1] This typically involves the protection of the amino group, followed by sequential halogenation (bromination and chlorination), and finally deprotection.[1] The order of halogenation is crucial for achieving the desired substitution pattern.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound presents several key challenges:

  • Exothermicity: Halogenation reactions are often highly exothermic.[2] Proper heat management is critical on a larger scale to prevent runaway reactions, which can lead to reduced selectivity and significant safety hazards.[2]

  • Regioselectivity: Controlling the precise position of the bromine and chlorine atoms on the aniline ring is a significant challenge. Temperature fluctuations and inadequate mixing can result in the formation of undesired isomers.[2]

  • Impurity Profile: The formation of di-halogenated and other poly-halogenated byproducts can increase at larger scales, complicating the purification process.[2]

  • Work-up and Purification: The removal of unreacted reagents, catalysts, and byproducts can be more complex and resource-intensive during large-scale production.[2]

Q3: How can the formation of isomeric impurities be minimized?

Minimizing isomeric impurities requires careful control over reaction conditions:

  • Stoichiometry: Precise control of the molar ratios of the halogenating agents to the aniline substrate is essential.

  • Controlled Addition: Slow, subsurface addition of the halogenating agent can prevent localized high concentrations and reduce side reactions.[2]

  • Temperature Control: Maintaining a stable and low reaction temperature is crucial for enhancing the selectivity of the halogenation steps.[2]

  • Protecting Groups: Utilizing a protecting group for the amine functionality can help direct the halogenation to the desired positions and prevent side reactions.[1]

Q4: My final product has a persistent color impurity. How can it be removed?

Color impurities in the final product can often be removed through:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[3] The choice of solvent is critical for successful recrystallization.

  • Activated Carbon Treatment: The use of decolorizing carbon during recrystallization can help adsorb colored impurities.[3]

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed, although this may be less practical for very large scales.[4]

Troubleshooting Guide

The following table outlines common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.

Problem Possible Causes Suggested Solutions
Low Yield of Final Product - Incomplete reaction. - Formation of multiple side products due to poor temperature control.[2] - Product loss during work-up and purification.[2]- Monitor the reaction progress closely using techniques like TLC or HPLC to ensure completion. - Implement efficient cooling and controlled addition of reagents to maintain the optimal reaction temperature. - Optimize extraction and crystallization procedures to minimize product loss.
Presence of Di-brominated or Di-chlorinated Impurities - Over-halogenation due to excess halogenating agent. - Poor temperature control leading to increased reaction rates.- Use a precise molar ratio of the halogenating agent to the substrate. A slight excess of the aniline may be beneficial.[2] - Add the halogenating agent slowly and ensure efficient mixing. - Maintain a consistent and low reaction temperature.[2]
Formation of Incorrect Isomers - Incorrect order of halogenation steps. - Lack of a suitable directing group.- Ensure the synthetic route is designed to favor the desired 2,3-dichloro, 4-bromo substitution pattern. - Consider the use of a protecting group on the amine to influence regioselectivity.[1]
Difficulty in Product Isolation/Purification - Oily or impure crude product. - Inefficient recrystallization.- Perform an aqueous work-up to remove inorganic salts and water-soluble impurities. - Screen various solvents and solvent mixtures to find the optimal conditions for recrystallization.[3] - If necessary, employ column chromatography for purification of smaller batches.[4]
Runaway Reaction or Poor Exotherm Control - Too rapid addition of reagents. - Inadequate cooling capacity for the scale of the reaction.- Add reagents dropwise with careful monitoring of the internal temperature. - Ensure the cooling system is appropriately sized for the reaction vessel and scale. - Consider a semi-batch process where one reactant is added portion-wise.

Experimental Protocols

Illustrative Multi-Step Synthesis of a Halogenated Aniline

The following is a generalized protocol for a multi-step synthesis of a halogenated aniline, which can be adapted for this compound. This protocol is for illustrative purposes and may require optimization.

Step 1: Acetylation of the Starting Aniline [1]

  • Dissolve the starting aniline in glacial acetic acid.

  • Add acetic anhydride dropwise while stirring.

  • Heat the mixture under reflux for a specified time.

  • Cool the reaction mixture and pour it into ice water to precipitate the acetanilide product.

  • Filter, wash with water, and dry the product.

Step 2: Bromination of the Acetanilide [1]

  • Dissolve the acetanilide in a suitable solvent like acetic acid.

  • Add a brominating agent (e.g., N-Bromosuccinimide or Bromine in acetic acid) dropwise at a controlled temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction and precipitate the product by adding the reaction mixture to water.

  • Filter, wash, and dry the bromoacetanilide.

Step 3: Chlorination of the Bromoacetanilide [1]

  • Dissolve the bromoacetanilide in a suitable solvent.

  • Introduce a chlorinating agent (e.g., N-Chlorosuccinimide or Chlorine gas) at a controlled temperature.

  • Monitor the reaction for completion.

  • Work up the reaction mixture to isolate the crude 4-bromo-2,3-dichloroacetanilide.

Step 4: Deacetylation to Yield the Final Product [1]

  • Heat the 4-bromo-2,3-dichloroacetanilide in a mixture of ethanol and concentrated hydrochloric acid under reflux.[1]

  • After hydrolysis is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the this compound.[1]

  • Filter, wash with water, and dry the final product.

  • Purify the product by recrystallization.[3]

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Root Cause Identification cluster_3 Solution Implementation cluster_4 Verification Problem Identify Issue (e.g., Low Yield, Impurities) Analyze Analyze Reaction Data (TLC, HPLC, NMR) Problem->Analyze Cause Determine Potential Causes Analyze->Cause Temp Temperature Control? Cause->Temp Exotherm/Side Products Stoich Stoichiometry? Cause->Stoich Unreacted Material/Impurities Purity Reagent Purity? Cause->Purity Unexpected Side Reactions AdjustTemp Adjust Temperature Temp->AdjustTemp AdjustStoich Adjust Stoichiometry Stoich->AdjustStoich PurifyReagent Purify Reagents Purity->PurifyReagent Implement Implement Corrective Actions Verify Verify Results Implement->Verify AdjustTemp->Implement AdjustStoich->Implement PurifyReagent->Implement Success Problem Resolved Verify->Success Successful Failure Re-evaluate Verify->Failure Unsuccessful Failure->Analyze ExperimentalWorkflow cluster_start Preparation cluster_reaction Reaction Sequence cluster_workup Work-up & Purification cluster_end Final Product Start Starting Material: 2,3-dichloroaniline Protect Amine Protection (e.g., Acetylation) Start->Protect Brominate Bromination (e.g., NBS) Protect->Brominate Intermediate 1 Deprotect Deprotection (Hydrolysis) Brominate->Deprotect Intermediate 2 Quench Quench Reaction Deprotect->Quench Extract Extraction Quench->Extract Purify Purification (Recrystallization) Extract->Purify End This compound Purify->End

References

Validation & Comparative

A Comparative Guide to 4-Bromo-2,3-dichloroaniline and Other Dihaloanilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties, synthetic accessibility, and performance in key cross-coupling reactions of 4-Bromo-2,3-dichloroaniline in comparison to other dihaloaniline isomers.

In the landscape of pharmaceutical and agrochemical research, dihaloanilines serve as pivotal building blocks for the synthesis of a diverse array of biologically active molecules. Their utility as versatile intermediates stems from the presence of halogen atoms that can be readily functionalized through various cross-coupling reactions, enabling the construction of complex molecular architectures. Among these, this compound stands out as a unique trifunctionalized aniline derivative. This guide provides a comprehensive comparison of this compound with other representative dihaloanilines, offering insights into their respective properties and performance in common synthetic transformations. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their specific synthetic needs.

Physicochemical Properties: A Comparative Overview

The substitution pattern of halogens on the aniline ring significantly influences the physicochemical properties of dihaloanilines, which in turn affects their reactivity, solubility, and pharmacokinetic profiles in drug discovery projects. The following table summarizes key physicochemical properties of this compound and a selection of other dihaloanilines.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP
This compound C₆H₄BrCl₂N240.9275-78[1]289.46 (Predicted)[2]3.8 (Predicted)[3]
2,4-DichloroanilineC₆H₅Cl₂N162.02632422.89
2,6-DichloroanilineC₆H₅Cl₂N162.02392182.89
3,5-DichloroanilineC₆H₅Cl₂N162.0251-532603.38
4-Bromo-2-chloroanilineC₆H₅BrClN206.4770-72[1]258.83.35
2,4-DibromoanilineC₆H₅Br₂N250.9279-822423.44

Synthetic Accessibility: A Look at Common Preparative Routes

The availability and ease of synthesis of dihaloanilines are critical considerations for their practical application in research and development. Various methods have been developed for the synthesis of these compounds, often involving electrophilic halogenation of aniline or its derivatives.

Synthesis of this compound

A common strategy for the synthesis of polysubstituted anilines involves a multi-step sequence starting from a readily available precursor. For instance, a plausible synthetic route to this compound could involve the protection of the amino group of a suitable aniline derivative, followed by sequential halogenation steps and final deprotection.

Synthesis of Other Dihaloanilines
  • 4-Bromo-2-chloroaniline: This compound can be synthesized from o-chloroaniline by bromination using N-Bromosuccinimide (NBS) in a suitable solvent.[1]

  • 3,5-Dichloroaniline: One synthetic approach involves the catalytic hydrodechlorination of 2,3,5,6-tetrachloroaniline.[4] Another method starts from 2,4-dichloroaniline, which is first brominated and then subjected to a series of reactions to yield the final product.

  • 2,4-Dibromoaniline: A common method for the preparation of 2,4-dibromoaniline is the direct bromination of aniline in the presence of an acid.[5]

Performance in Key Cross-Coupling Reactions

The utility of dihaloanilines as synthetic intermediates is largely defined by their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. The nature and position of the halogen atoms significantly influence the reactivity of the C-X bond, with the general reactivity trend being I > Br > Cl.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While specific comparative data for this compound is limited in the readily available literature, the reactivity of the C-Br bond is generally intermediate between that of C-I and C-Cl bonds. For other bromoanilines, such as 4-bromoaniline, Suzuki coupling with various aryl boronic acids has been shown to proceed with excellent yields.

Heck Reaction

The Heck reaction allows for the formation of C-C bonds between an aryl halide and an alkene. Similar to the Suzuki reaction, the reactivity of the aryl halide is dependent on the C-X bond strength. Bromoanilines are commonly used substrates in Heck reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The reaction is tolerant of a wide range of functional groups and has become a cornerstone of modern synthetic chemistry. Aryl bromides are excellent substrates for this reaction.

The workflow for a typical palladium-catalyzed cross-coupling reaction is depicted below.

G cluster_0 Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B Ar-X C Pd(II) Intermediate B->C D Transmetalation (Coupling Partner) C->D Nu-M E Pd(II) Intermediate D->E F Reductive Elimination E->F F->A Regeneration G Ar-Nu Product F->G G cluster_0 Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation G cluster_0 Synthesis and Characterization Workflow Start Starting Material (e.g., Aniline) Reaction Halogenation Reaction Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Analysis Purity and Structural Analysis (GC-MS, NMR) Purification->Analysis Product Pure Dihaloaniline Analysis->Product

References

Navigating Synthesis: A Comparative Guide to the Reactivity of Bromo-dichloroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. Bromo-dichloroaniline isomers are valuable building blocks, offering multiple points for functionalization. However, the positional isomerism of the halogen substituents significantly influences the reactivity of the aromatic ring. This guide provides an objective, data-supported comparison of the reactivity of various bromo-dichloroaniline isomers in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and electrophilic aromatic substitution.

Factors Influencing Reactivity

The reactivity of bromo-dichloroaniline isomers is primarily governed by a combination of electronic and steric effects imparted by the amino, bromo, and chloro substituents.

  • Electronic Effects: The amino group (-NH₂) is a strong activating group and is ortho-, para- directing in electrophilic aromatic substitution reactions due to its electron-donating resonance effect. Conversely, the halogen (bromo and chloro) substituents are deactivating due to their inductive electron-withdrawing effect, although they also act as ortho-, para- directors because of their electron-donating resonance effect. The overall electron density of the aromatic ring and the propensity for substitution are a result of the interplay between these competing effects. In nucleophilic aromatic substitution, the electron-withdrawing nature of the halogens is crucial for activating the ring towards nucleophilic attack.

  • Steric Effects: The position of the substituents can sterically hinder the approach of reagents to adjacent positions on the aromatic ring, influencing the regioselectivity of reactions. For instance, a substituent ortho to the amino group can impede reactions at that position.

  • Leaving Group Ability: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally weaker and more reactive towards oxidative addition than the carbon-chlorine (C-Cl) bond. This difference in bond strength often allows for selective reactions at the bromine-substituted position.

Comparative Reactivity in Key Reactions

To provide a quantitative comparison, this guide focuses on three major classes of reactions pivotal in synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of bromo-dichloroaniline isomers in these reactions is highly dependent on the position of the bromine atom, which is the primary site of oxidative addition to the palladium catalyst.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Bromo-dichloroaniline Isomers

Bromo-dichloroaniline IsomerCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
4-Bromo-2,6-dichloroanilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O12~75-85
2-Bromo-4,5-dichloroanilinePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O8~80-90
4-Bromo-2,5-dichloroanilinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene16~70-80

Note: Yields are approximate and can vary based on specific reaction conditions and the purity of starting materials. Data is compiled from various sources and is intended for comparative purposes.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2,6-dichloroaniline

  • Reaction Setup: In a dry Schlenk flask, combine 4-bromo-2,6-dichloroaniline (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

DOT Script for Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Ar-Br Ar-Br Oxidative Addition Oxidative Addition Ar-Br->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation R-B(OH)2 R-B(OH)2 Base Base R-B(OH)2->Base Base->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The presence of multiple electron-withdrawing halogen atoms activates the bromo-dichloroaniline ring towards nucleophilic aromatic substitution. The reactivity is influenced by the number and position of these activating groups relative to the leaving group.

Table 2: Relative Reactivity in Nucleophilic Aromatic Substitution with Sodium Methoxide

Bromo-dichloroaniline IsomerLeaving GroupRelative Reaction Rate
4-Bromo-2,6-dichloroanilineChlorineModerate
2-Bromo-4,5-dichloroanilineChlorineHigh
4-Bromo-2,5-dichloroanilineChlorineModerate

Note: This is a qualitative comparison based on the expected electronic activation of the aromatic ring. The isomer with halogens ortho and para to the leaving group is expected to be the most reactive.

Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Bromo-4,5-dichloroaniline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-4,5-dichloroaniline (1.0 mmol) in anhydrous methanol (10 mL).

  • Reagent Addition: Add sodium methoxide (1.5 mmol) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography.

DOT Script for SNAr Mechanism

SNAr_Mechanism Aryl-Halide Aryl-Halide Addition Addition Aryl-Halide->Addition Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Addition Meisenheimer Complex Meisenheimer Complex Addition->Meisenheimer Complex Elimination Elimination Meisenheimer Complex->Elimination Substituted Aryl Substituted Aryl Elimination->Substituted Aryl Halide (X-) Halide (X-) Elimination->Halide (X-)

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution

The strong activating effect of the amino group dominates in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. To achieve mono-substitution and control regioselectivity, the amino group is often protected as an acetanilide.

Table 3: Regioselectivity in Electrophilic Bromination of Dichloroanilines

Dichloroaniline IsomerMajor Monobrominated Product(s)
2,4-Dichloroaniline2,4-Dichloro-6-bromoaniline
2,5-Dichloroaniline2,5-Dichloro-4-bromoaniline
2,6-Dichloroaniline2,6-Dichloro-4-bromoaniline
3,4-Dichloroaniline3,4-Dichloro-6-bromoaniline & 3,4-Dichloro-2-bromoaniline
3,5-Dichloroaniline3,5-Dichloro-2-bromoaniline & 3,5-Dichloro-4-bromoaniline

Note: Regioselectivity is determined by the directing effects of the amino and chloro groups and steric hindrance.

Experimental Protocol: Electrophilic Bromination of 2,6-dichloroaniline

  • Protection: React 2,6-dichloroaniline with acetic anhydride to form N-(2,6-dichlorophenyl)acetamide.

  • Bromination: Dissolve the acetanilide in glacial acetic acid. Add a solution of bromine in acetic acid dropwise at room temperature.

  • Reaction: Stir the mixture for 2 hours.

  • Precipitation: Pour the reaction mixture into ice water to precipitate the product.

  • Filtration: Collect the solid by vacuum filtration and wash with water.

  • Deprotection: Hydrolyze the acetanilide with aqueous acid or base to yield 4-bromo-2,6-dichloroaniline.

DOT Script for Electrophilic Aromatic Substitution Workflow

EAS_Workflow Start Dichloroaniline Protection Protection of Amino Group (e.g., Acetylation) Start->Protection Bromination Electrophilic Bromination (Br2, Acetic Acid) Protection->Bromination Deprotection Deprotection of Amino Group (Hydrolysis) Bromination->Deprotection End Bromo-dichloroaniline Deprotection->End

Caption: Experimental workflow for the regioselective bromination of a dichloroaniline.

Conclusion

The reactivity of bromo-dichloroaniline isomers is a nuanced interplay of electronic and steric factors. For palladium-catalyzed cross-coupling, the position of the more labile C-Br bond is the primary determinant of reactivity. In nucleophilic aromatic substitution, the arrangement of electron-withdrawing halogens dictates the activation of the ring. Finally, in electrophilic aromatic substitution, the powerful directing effect of the amino group governs the regiochemical outcome, often necessitating a protection strategy for controlled functionalization. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic use of these versatile synthetic intermediates.

Spectroscopic comparison of halogenated anilines

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Halogenated Anilines: A Guide for Researchers

Halogenated anilines are fundamental chemical intermediates in the development of pharmaceuticals, agrochemicals, and dyes.[1] The specific halogen and its position on the aniline ring significantly influence the molecule's electronic properties, basicity, and reactivity, making precise structural characterization essential.[1][2] This guide provides an objective comparison of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of halogenated anilines, supported by experimental data and detailed methodologies.

Data Presentation

The following tables summarize quantitative data from the spectroscopic analysis of various halogenated aniline derivatives, offering a comparative overview.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecules. The maximum absorbance wavelength (λmax) is sensitive to the halogen substituent and its position on the aromatic ring, which alters the electronic conjugation.[1]

CompoundSolventλmax 1 (nm)λmax 2 (nm)
4-FluoroanilineCyclohexane230293
4-ChloroanilineEthanol243298
p-ChloroanilineIsooctane~245~300
2,4-DichloroanilineIsooctane~250~305
2,4,6-TrichloroanilineIsooctane~255~310
4-BromoanilineAlcohol245296.5

Data sourced from multiple references.[1][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For halogenated anilines, key vibrational bands include the N-H stretching of the amine group, aromatic C=C stretching, C-N stretching, and the C-X (halogen) stretching.[1] The frequencies for these vibrations can be influenced by the electronic effects of the substituents.[4][5]

CompoundN-H Stretch (cm⁻¹) (asym/sym)C=C Stretch (cm⁻¹) (aromatic)C-N Stretch (cm⁻¹)C-X Stretch (cm⁻¹)
4-Chloroaniline~3464 / ~3375~1615, ~1500~1285~820
2-Bromoaniline~3400 / ~3300~1610, ~1490~1280Not Specified
4-Iodoaniline~3400-3300~1600, ~1480~1270Not Specified

Data represents typical values and may vary based on the experimental conditions (e.g., liquid film, KBr disk).[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed insight into the chemical environment of atomic nuclei. ¹H NMR is used to analyze the protons, while ¹³C NMR provides information about the carbon skeleton. The chemical shifts (δ) are highly sensitive to the electronic effects (both inductive and resonance) of the amino and halogen groups.[7]

¹H NMR Spectral Data

CompoundSolventAromatic Protons (δ, ppm)NH₂ Protons (δ, ppm)
4-FluoroanilineCDCl₃6.89 (t, J=8.0 Hz, 2H), 6.62 (dd, J=8.6, 4.5 Hz, 2H)3.60 (s, 2H)
4-ChloroanilineCDCl₃7.12 (d, J=8.5 Hz, 2H), 6.63 (d, J=8.4 Hz, 2H)3.68 (s, 2H)
4-BromoanilineCDCl₃7.26 (d, J=8.7 Hz, 2H), 6.59 (d, J=8.7 Hz, 2H)3.69 (s, 2H)
2-IodoanilineCDCl₃7.63 (dd), 7.15 (dt), 6.67 (dd), 6.52 (dt)4.09 (s)
4-IodoanilineCDCl₃7.39 (d), 6.45 (d)3.61 (s)
3-Chloro-4-fluoroanilineCDCl₃~7.10 (dd), ~6.95 (ddd), ~6.75 (t)~3.80 (s)

Data sourced from multiple references, including predicted and experimental values.[7][8][9][10]

¹³C NMR Spectral Data

CompoundSolventAromatic Carbons (δ, ppm)
AnilineCDCl₃146.59, 129.43, 118.76, 115.24
4-FluoroanilineCDCl₃156.38 (d, J=235.2 Hz), 142.57 (d, J=2.0 Hz), 116.10 (d, J=7.6 Hz), 115.69 (d, J=22.4 Hz)
4-ChloroanilineCDCl₃144.95, 129.13, 123.16, 116.25
4-BromoanilineCDCl₃145.41, 132.02, 116.72, 110.22
2-IodoanilineCDCl₃148.3, 138.4, 128.4, 120.3, 114.4, 83.9

Data sourced from multiple references.[8][10][11][12]

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for halogenated anilines.

UV-Vis Spectroscopy
  • Sample Preparation : Accurately weigh 1-5 mg of the halogenated aniline sample. Dissolve it in a UV-grade solvent (e.g., ethanol, cyclohexane) in a 10 mL volumetric flask. Perform serial dilutions to achieve a final concentration that gives an absorbance reading between 0.2 and 1.0.[1]

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Measurement : Fill one quartz cuvette with the pure solvent to serve as a blank. Fill a second matched cuvette with the diluted sample solution. Scan the sample across the appropriate UV-Vis range (typically 200-400 nm) to record the absorbance spectrum and identify the λmax values.[1][13]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For liquid samples (e.g., 3-chloroaniline), a thin film can be prepared between two KBr or NaCl plates.[14] For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation : Use an FTIR spectrometer.

  • Measurement : Place the sample in the instrument's beam path. Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to enhance the signal-to-noise ratio.[8] The resulting interferogram is Fourier-transformed by the software to generate the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the halogenated aniline in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] Deuterated chloroform (CDCl₃) is common, but other solvents can be used and may affect the chemical shift of the labile NH₂ protons.[7] Transfer the solution to an NMR tube. If particulates are present, filter the solution through a pipette with a small plug of glass wool.[7]

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving complex splitting patterns in the aromatic region.[7]

  • Data Acquisition : Lock the spectrometer's magnetic field on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in definitive assignments.[15]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of halogenated anilines, integrating multiple techniques for unambiguous structural elucidation.

Spectroscopic_Workflow cluster_sample 1. Sample Handling cluster_acquisition 2. Data Acquisition cluster_processing 3. Data Processing cluster_analysis 4. Data Analysis & Interpretation Sample Halogenated Aniline Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR UV_Data Identify λmax UV_Vis->UV_Data IR_Data Identify Vibrational Frequencies (cm⁻¹) FTIR->IR_Data NMR_Data Assign Chemical Shifts (δ) & Coupling Constants (J) NMR->NMR_Data Structure Structural Elucidation & Impurity Identification UV_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for the spectroscopic analysis of halogenated anilines.

References

A Comparative Guide to Synthetic Alternatives for 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the selection of appropriate building blocks is paramount. Halogenated anilines are a cornerstone of this field, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. 4-Bromo-2,3-dichloroaniline, with its distinct substitution pattern, serves as a critical intermediate. However, the pursuit of novel molecular architectures, improved reaction kinetics, and more cost-effective synthetic routes necessitates a thorough understanding of viable alternatives.

This guide provides an in-depth comparison of alternatives to this compound, offering field-proven insights and experimental data to aid researchers in making informed decisions for their synthetic campaigns. We will explore the causality behind experimental choices and present a self-validating system of protocols and data.

The Synthetic Profile of this compound

This compound possesses three key features that define its reactivity:

  • The Amino Group (-NH₂): A versatile functional handle for acylation, alkylation, and diazotization reactions (e.g., Sandmeyer reactions).

  • The Bromine Atom (-Br): An excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] Its reactivity is generally higher than that of chlorine under typical conditions.[1]

  • The Dichloro-Substituted Ring: The two chlorine atoms significantly influence the electronic properties of the ring, making it electron-deficient and affecting the regioselectivity of further substitutions.

The primary utility of this scaffold lies in its ability to undergo selective functionalization, often leveraging the differential reactivity of the bromine and chlorine atoms.

Strategic Alternatives and Comparative Analysis

The choice of an alternative is dictated by the specific synthetic goal. We can categorize alternatives based on the desired structural or reactivity changes.

For applications where the core aniline structure is essential but the halogen substitution pattern can be varied, several analogs offer distinct advantages. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl.[1]

CompoundStructureKey Features & Applications
3-Bromo-2-chloroaniline Isomeric to the target; useful when a different substitution pattern is required for biological activity.
4-Bromo-2-chloroaniline An important intermediate for pharmaceuticals and agrochemicals.[2][3] Its synthesis from o-chloroaniline is well-documented.[2][4]
4-Bromo-3-chloro-2-fluoroaniline The presence of three different halogens allows for highly selective, sequential cross-coupling reactions.[5] The fluorine atom can also introduce unique electronic properties.
4-Bromo-2,6-diiodoaniline The highly reactive iodine atoms can be selectively functionalized while leaving the bromine intact for subsequent reactions.[6]

Experimental Insight: In sequential cross-coupling reactions, the much weaker C-I bond allows for selective reaction at the ortho positions of 4-bromo-2,6-diiodoaniline, followed by a subsequent coupling at the C-Br bond under different catalytic conditions.[6][7]

Replacing the bromine atom with other functional groups can significantly alter the electronic nature of the aniline ring, which can be crucial for tuning the properties of the final molecule.

CompoundStructureKey Features & Applications
4-Amino-2,3-dichlorophenol The hydroxyl group can act as a handle for etherification or can be converted to a triflate for cross-coupling. It is a key intermediate for the agricultural chemical fenhexamid.[8]
2,3-Dichloro-6-nitroaniline The strongly electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but can be a precursor to other functional groups.[9]
4-Bromo-3-(trifluoromethyl)aniline The trifluoromethyl group is a common substituent in pharmaceuticals due to its lipophilicity and metabolic stability. It also enhances the reactivity of the bromine atom in oxidative addition steps of cross-coupling reactions.[10]

Experimental Protocols: A Comparative Suzuki-Miyaura Coupling

To illustrate the practical differences in reactivity, here are comparative protocols for a Suzuki-Miyaura coupling reaction.

This protocol outlines the coupling with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube, magnetic stirrer, heating mantle, inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine this compound, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add Pd(OAc)₂ and SPhos, followed by anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

For a less reactive aryl chloride, a more active catalyst system is typically required.

Materials:

  • Aryl chloride analog (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.0 eq.)

  • Anhydrous Toluene

Procedure: The procedure is similar to Protocol 1, but with the following key differences:

  • Catalyst System: A more active catalyst system like Pd₂(dba)₃/XPhos is used to facilitate the more difficult oxidative addition of the aryl chloride.

  • Base and Solvent: A stronger base like NaOtBu in a non-polar solvent like toluene is often employed.

  • Reaction Conditions: Higher temperatures or longer reaction times may be necessary.

Visualization of Synthetic Strategy

G start Define Synthetic Target & Desired Properties q1 Is a specific halogen required for downstream chemistry? start->q1 q2 Is selective/sequential coupling needed? q1->q2 Yes alt1 Use this compound (standard reactivity) q1->alt1 No q3 Are specific electronic properties required? q2->q3 No alt2 Choose multi-halogenated analog (e.g., 4-Bromo-2,6-diiodoaniline) q2->alt2 Yes alt3 Select analog with desired functional group (e.g., -CF3, -OH) q3->alt3 Yes alt4 Use isomeric analog for scaffold diversity q3->alt4 No

Caption: Decision workflow for selecting an appropriate aniline building block.

Conclusion and Future Outlook

While this compound remains a valuable and versatile building block, a comprehensive understanding of its alternatives is crucial for modern synthetic chemists. Isomeric and multi-halogenated analogs provide pathways for scaffold diversification and selective functionalization.[5][11] Non-halogenated alternatives offer the ability to fine-tune electronic properties and introduce new functionalities. The continuous development of more active and robust catalyst systems is further expanding the utility of less reactive, but more economical, aryl chlorides.[1] By carefully considering the desired properties of the final molecule and the reactivity profiles of available intermediates, researchers can optimize their synthetic strategies to achieve their goals with greater efficiency and innovation.

References

  • Approaches to the Synthesis of 2,3-Dihaloanilines. Useful Precursors of 4-Functionalized-1H-indoles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Preparation method of 2, 3-dichloro-6-nitroaniline.
  • Preparation method for 2,3-dichloro-4-hydroxyaniline.
  • 4-Bromoaniline. Wikipedia. [Link]

  • 4-Bromo-2-chloroaniline. PMC - NIH. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. [Link]

  • Preparation of 4-bromoaniline derivatives.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. [Link]

Sources

A Comparative Guide to Structural Analogs of 4-Bromo-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a detailed comparison of 4-Bromo-2,3-dichloroaniline and its key structural analogs. The information presented herein is curated from experimental data to facilitate informed decisions in research and development.

Physicochemical Properties

The substitution pattern of halogens on the aniline ring significantly influences the physicochemical properties of these compounds, affecting their solubility, reactivity, and pharmacokinetic profiles. The following table summarizes the key properties of this compound and its selected analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water Solubility
This compound C₆H₄BrCl₂N240.9175-78DecomposesInsoluble
2,3-Dichloroaniline C₆H₅Cl₂N162.0223-24[1][2]252[2][3]Insoluble[1][4]
3,4-Dichloroaniline C₆H₅Cl₂N162.0269-72[5][6]272[7]< 1 mg/mL at 21.5°C[8]
4-Bromo-2-chloroaniline C₆H₅BrClN206.4770-72Not availableInsoluble
3-Bromo-2-chloroaniline C₆H₅BrClN206.4733-36258Insoluble

Experimental Protocols: Synthesis of Halogenated Anilines

The synthesis of halogenated anilines often involves electrophilic aromatic substitution or the reduction of corresponding nitroaromatic compounds. Below are representative experimental protocols for the synthesis of key analogs.

Synthesis of 4-Bromo-2-chloroaniline from 2-Chloroaniline

Objective: To synthesize 4-Bromo-2-chloroaniline via electrophilic bromination of 2-chloroaniline.

Materials:

  • 2-Chloroaniline

  • Potassium bromide (KBr)

  • ZnAl-BrO₃⁻-Layered Double Hydroxides (LDHs) as a brominating agent

  • Acetic acid (AcOH)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL three-necked flask, dissolve 254 mg (2 mmol) of o-chloroaniline and 143 mg (1.2 mmol) of potassium bromide in 10 mL of a 9:1 mixture of acetic acid and water.[9]

  • Place the flask in a constant temperature magnetic stirring water bath at 30°C.[9]

  • Over the first 15 minutes, slowly add 1.8 g (1.8 mmol) of ZnAl-BrO₃⁻-LDHs to the stirring solution.[9]

  • Continue stirring the reaction mixture for 1 hour at 30°C.[9]

  • After the reaction is complete, extract the organic phase with dichloromethane.[9]

  • Combine the organic phases and purify by column chromatography on silica gel to yield the final product.[9]

Synthesis of 3,4-Dichloroaniline by Hydrogenation

Objective: To synthesize 3,4-dichloroaniline through the catalytic hydrogenation of 3,4-dichloronitrobenzene.

Materials:

  • 3,4-Dichloronitrobenzene

  • Noble metal catalyst (e.g., Platinum)

  • Hydrogen gas

  • Solvent (optional)

  • Dehalogenation inhibitor (e.g., morpholine)[10]

Procedure:

  • Charge a reaction vessel with 3,4-dichloro-1-nitrobenzene, a platinum catalyst, and morpholine.[10]

  • Pressurize the system with hydrogen gas (typically 200 to 600 p.s.i.g.).[10]

  • Heat the agitated reaction mixture to a temperature between 30°C and 150°C (100°C is preferred).[10]

  • Monitor the reaction until the concentration of the unreduced nitro compound is less than 0.2%.[10]

  • Upon completion, the catalyst is filtered, and the product is purified, often by distillation.[11]

Biological Activity and Toxicity

Halogenated anilines are known for their biological activities, which can range from therapeutic to toxic. The position and nature of the halogen substituents play a crucial role in determining these effects.

  • This compound has been investigated for its antimicrobial and anticancer properties.[12]

  • 3,4-Dichloroaniline is a known metabolite of some herbicides and has been studied for its environmental and toxicological impact.[13] It is considered a xenobiotic.[6]

  • Halogenated anilines , in general, can induce hemolytic anemia, with the toxicity varying based on the specific halogen and its position.[14]

  • The formation of halogenated disinfection byproducts from anilines in water treatment processes is a significant area of research due to their potential toxicity.[15] Structure-toxicity relationships for various mono alkyl- and halogen-substituted anilines have been investigated.[16]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of these compounds.

  • 4-Bromo-2-chloroaniline:

    • ¹H NMR (400 MHz, CDCl₃) δ: 7.37 (d, J = 2.2 Hz, 1H), 7.15 (dd, J = 8.5, 2.2 Hz, 1H), 6.63 (d, J = 8.6 Hz, 1H), 4.02 (br s, 2H).[9]

    • ¹³C NMR (101 MHz, CDCl₃) δ: 142.1, 131.6, 130.5, 119.9, 116.8, 109.3.[9]

  • 2,3-Dichloroaniline:

    • ¹H and ¹³C NMR data are available in various databases.[17]

  • 3,4-Dichloroaniline:

    • ¹H and ¹³C NMR spectra are well-documented.[18][19]

Synthetic Pathway Visualization

The following diagram illustrates a multi-step synthesis of 4-bromo-2-chloroaniline starting from aniline, a common precursor in organic synthesis. This pathway involves protection of the amino group, followed by sequential halogenation and deprotection.

G Aniline Aniline Acetanilide Acetanilide (Protection) Aniline->Acetanilide Acetic Anhydride p_Bromoacetanilide 4-Bromoacetanilide (Bromination) Acetanilide->p_Bromoacetanilide Br₂/AcOH Bromo_chloro_acetanilide 4-Bromo-2-chloroacetanilide (Chlorination) p_Bromoacetanilide->Bromo_chloro_acetanilide Cl₂/AcOH Final_Product 4-Bromo-2-chloroaniline (Deprotection) Bromo_chloro_acetanilide->Final_Product H₃O⁺, Δ

Caption: Multi-step synthesis of 4-bromo-2-chloroaniline.

References

Validating the Structure of 4-Bromo-2,3-dichloroaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative overview of key analytical techniques for validating the structure of 4-Bromo-2,3-dichloroaniline and its derivatives. Due to a scarcity of publicly available experimental data for this compound, this guide leverages data from its close structural isomers, 4-Bromo-2-chloroaniline and 4-Bromo-2,6-dichloroaniline, to provide a robust framework for structural elucidation.

Spectroscopic and Crystallographic Data: A Comparative Analysis

The following tables summarize key data points from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for derivatives of bromo-dichloroaniline. These values serve as a benchmark for researchers working on the synthesis and characterization of this compound derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-5H-6NH₂Solvent
4-Bromo-2-chloroaniline[1]7.17 (d, J = 9 Hz)6.66 (d, J = 9 Hz)4.05 (s)CDCl₃
4-Bromo-2,6-dichloroaniline7.37 (s)-4.85 (s)DMSO-d₆
This compound (Predicted)ddsCDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-1C-2C-3C-4C-5C-6Solvent
4-Bromo-2-chloroaniline[2]143.0120.6132.5111.4133.3128.2CDCl₃
4-Bromo-2,6-dichloroaniline142.5125.5130.1115.8130.1125.5DMSO-d₆
This compound (Predicted)~144~122~134~113~131~120CDCl₃

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)Ionization Method
4-Bromo-2-chloroanilineC₆H₅BrClN206.47205/207/209 [M]⁺, 126, 90EI
4-Bromo-2,6-dichloroaniline[3]C₆H₄BrCl₂N240.91239/241/243 [M]⁺, 160, 125EI
This compoundC₆H₄BrCl₂N240.91[M]⁺, [M-Cl]⁺, [M-Br]⁺EI

Table 4: Single-Crystal X-ray Diffraction Data

Parameter4-Bromo-2-chloroaniline[4]
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.965(4)
b (Å)15.814(6)
c (Å)4.0232(15)
V (ų)697.7(4)
Z4
R-factor0.033

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the key analytical techniques discussed.

Synthesis of 4-Bromo-2-chloroaniline[5][6]

A common synthetic route involves the bromination of 2-chloroaniline. In a typical procedure, 2-chloroaniline is dissolved in a solvent mixture of acetic acid and water. A brominating agent, such as N-bromosuccinimide or a mixture of potassium bromide and an oxidizing agent, is then added portion-wise while controlling the reaction temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is extracted with an organic solvent, such as dichloromethane. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether and ethyl acetate) to yield the pure 4-bromo-2-chloroaniline.[5][6]

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified aniline derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher.

  • ¹H NMR: Standard parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: A spectral width of 200-250 ppm is used with proton decoupling. A larger number of scans is typically required for ¹³C NMR to obtain a good quality spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic isotopic patterns for bromine and chlorine, as well as major fragment ions, which provide structural information.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.

Visualizing the Validation Workflow

A logical workflow is essential for systematic structural validation.

Structural Validation Workflow Workflow for Structural Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation XRD X-ray Diffraction (XRD) Crystal_Growth->XRD XRD->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, and structural validation of this compound derivatives.

This guide provides a foundational framework for researchers engaged in the synthesis and characterization of this compound derivatives. By combining spectroscopic and crystallographic techniques and following detailed experimental protocols, scientists can confidently validate the structures of their novel compounds.

References

Purity Assessment of Commercial 4-Bromo-2,3-dichloroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance. This guide provides a comparative assessment of the purity of commercially available 4-Bromo-2,3-dichloroaniline, a key building block in the synthesis of pharmaceuticals and agrochemicals. The presence of impurities can significantly impact reaction yields, byproduct formation, and the pharmacological or biological activity of the final product. This document outlines common analytical methods for purity determination and presents a comparative analysis based on available data from commercial suppliers.

Understanding Potential Impurities

The most common route to synthesizing this compound involves the bromination of 2,3-dichloroaniline. This process can lead to several potential impurities, including:

  • Unreacted Starting Material: Residual 2,3-dichloroaniline.

  • Isomeric Byproducts: Formation of other positional isomers of bromo-2,3-dichloroaniline.

  • Over-brominated Products: Di- or poly-brominated dichloroaniline species.

  • Residual Solvents and Reagents: Traces of solvents or reagents used in the synthesis and purification process.

Rigorous analytical testing is crucial to identify and quantify these potential impurities to ensure the quality and consistency of the material.

Comparative Purity of Commercial this compound

The purity of this compound from commercial suppliers is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The following table summarizes the stated purity levels from various suppliers. It is important to note that batch-to-batch variability can exist, and a Certificate of Analysis (CoA) should always be consulted for specific lot information.

SupplierStated PurityAnalytical Method
Supplier A (e.g., Chem-Impex)≥ 98%[1]GC
Supplier B (e.g., Alachem Co., Ltd.)NLT 98%[2]Not Specified
High-Purity Batch (Reference)99.7% (for a related compound: 4-Bromo-2,6-dichloroaniline)[3]GC

Experimental Protocols for Purity Assessment

Accurate determination of purity requires robust and validated analytical methods. Below are detailed protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare a sample solution of the commercial this compound in methanol at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the purity of the sample by the area percentage method. The purity is the ratio of the main peak area to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Dichloromethane (GC grade)

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation: Prepare 1 mg/mL solutions of the reference standard and the commercial sample in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu

  • Analysis: Inject the prepared solutions into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra. Purity is calculated based on the peak area percentage in the total ion chromatogram (TIC).

Visualizing the Purity Assessment Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagram, generated using the DOT language, illustrates the key steps in the purity assessment of this compound.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_result Final Report Commercial_Sample Commercial this compound Dissolution_HPLC Dissolve in Methanol Commercial_Sample->Dissolution_HPLC Dissolution_GCMS Dissolve in Dichloromethane Commercial_Sample->Dissolution_GCMS Reference_Standard Reference Standard Reference_Standard->Dissolution_HPLC Reference_Standard->Dissolution_GCMS HPLC HPLC Analysis Dissolution_HPLC->HPLC GCMS GC-MS Analysis Dissolution_GCMS->GCMS Purity_Calculation Purity Calculation (% Area) HPLC->Purity_Calculation GCMS->Purity_Calculation Impurity_Identification Impurity Identification (MS) GCMS->Impurity_Identification CoA Certificate of Analysis Purity_Calculation->CoA Impurity_Identification->CoA

Workflow for Purity Assessment of this compound.

Hypothetical Signaling Pathway Involvement

Substituted anilines are often precursors to biologically active molecules that can interact with various signaling pathways. The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a receptor tyrosine kinase (RTK) pathway, a common target in drug development.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds Derivative This compound Derivative (Inhibitor) Derivative->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Hypothetical Inhibition of an RTK Signaling Pathway.

References

Reference standards for 4-Bromo-2,3-dichloroaniline analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Reference Standards for the Analysis of 4-Bromo-2,3-dichloroaniline

For researchers, scientists, and professionals in drug development, the accurate quantitative analysis of compounds such as this compound is paramount. This halogenated aniline is utilized as an intermediate in the synthesis of dyes, pigments, agricultural chemicals, and pharmaceuticals.[1] The reliability of analytical data is fundamentally dependent on the quality of the reference standards used for calibration and validation. This guide provides a comparison of commercially available reference standards for this compound and details the experimental protocols for its analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Commercially Available Reference Standards

The selection of an appropriate reference standard is a critical first step in the analytical workflow. Key considerations include purity, certification, and the format in which the standard is provided. While a certified reference material (CRM) from a national metrology institute or accredited body represents the highest level of accuracy and traceability, high-purity analytical standards from reputable chemical suppliers are suitable for most research and development applications.

SupplierProduct Name/CAS NumberPurityFormatNotes
Chem-ImpexThis compound / 56978-48-4≥ 98% (GC)Light yellow crystalline powderStored at 0-8°C.[1]
Sigma-Aldrich4-Bromo-3-chloroaniline, PESTANAL®, analytical standard / 21402-26-6Analytical StandardNeatSuitable for HPLC and GC. Note: This is a positional isomer, often used in similar applications.[2]
Thermo Scientific Chemicals4-Bromo-2-chloroaniline, 99% / 38762-41-399%SolidOriginally part of the Acros Organics portfolio. Note: This is a positional isomer.[3]

Note: The availability of a dedicated certified reference material for this compound may be limited. Researchers should verify the certificate of analysis for lot-specific purity and characterization data.

Analytical Methodologies and Performance Comparison

The two most common and powerful techniques for the analysis of halogenated anilines are HPLC, often coupled with tandem mass spectrometry (HPLC-MS/MS), and GC-MS. The choice between them depends on the sample matrix, required sensitivity, and the need for structural confirmation of impurities.

The following performance data is based on established methods for structurally similar dichloroanilines and serves as an expected performance benchmark for this compound analysis.[4][5]

Validation ParameterHPLC-MS/MSGC-MS
Linearity (R²) > 0.995[5]> 0.99[4]
Limit of Detection (LOD) 0.5 - 2.0 µg/kg[5]0.01–0.05 µg/L[4]
Limit of Quantification (LOQ) 2.0 - 5.0 µg/kg[5]~0.1 µg/L[4]
Accuracy (Recovery %) 85 - 115%[5]Typically 80-120%[4]
Precision (RSD %) < 15%[5]< 15%[4]
Specificity Very High (Tandem MS)High (Mass Analyzer)[4]

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are provided below. These protocols may require optimization based on the specific sample matrix and available instrumentation.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is highly sensitive and selective, making it ideal for complex matrices and low-level quantification.

Sample Preparation (QuEChERS Method) [4][5]

  • Weighing: Accurately weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and vortex for 1 minute.

  • Salting Out: Add QuEChERS salts (e.g., 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride), shake vigorously for 1 minute, and centrifuge at ≥4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer an aliquot of the upper acetonitrile layer to a microcentrifuge tube containing a cleanup sorbent (e.g., Primary Secondary Amine (PSA) and C18). Vortex and centrifuge.

  • Final Solution: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Instrumentation and Conditions [5]

  • HPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A: Water with 0.1% Acetic Acid; B: Acetonitrile with 0.1% Acetic Acid. Gradient elution is typically used.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Homogenized Sample Extraction Extraction (Acetonitrile) Sample->Extraction Cleanup d-SPE Cleanup (PSA/C18) Extraction->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Workflow for HPLC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic separation for volatile and semi-volatile compounds like this compound. It is a robust technique widely available in analytical laboratories.

Sample Preparation (Liquid-Liquid Extraction) [4]

  • Sample Aliquot: Take a measured volume of an aqueous sample (e.g., 200 mL) or an extract of a solid sample.

  • Extraction: Perform liquid-liquid extraction using a suitable solvent like toluene or dichloromethane (3 x 10 mL).

  • Drying & Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumentation and Conditions [4][6]

  • GC System: Agilent GC system or equivalent.

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Injector: Splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 60°C (hold 1 min), ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for qualitative analysis.

Analytical_Process_Flow cluster_start Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_end Phase 3: Data & Reporting A Define Analytical Objective B Select Reference Standard A->B C Method Selection (HPLC vs. GC) B->C D Sample Preparation (Extraction/Cleanup) C->D F Instrumental Analysis D->F E Prepare Calibration Standards E->F G Data Processing (Quantification) F->G H Method Validation & QC Checks G->H I Final Report Generation H->I

General analytical workflow for this compound.

Conclusion

Both HPLC-MS/MS and GC-MS are highly effective for the analysis of this compound. HPLC-MS/MS generally provides lower detection limits and greater specificity, making it the preferred method for trace analysis in complex matrices. GC-MS is a robust and reliable alternative, particularly for cleaner samples and when structural confirmation of impurities by EI mass spectra is required. The successful implementation of either method hinges on the use of a well-characterized, high-purity reference standard to ensure data accuracy and reliability. Researchers should select a standard and a method that best fits their specific analytical requirements, sample type, and available resources.

References

Efficacy of 4-Bromo-2,3-dichloroaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to extensive investigation into various synthetic scaffolds, with halogenated anilines emerging as a promising class of compounds. Among these, derivatives of 4-Bromo-2,3-dichloroaniline are gaining attention for their potential pharmacological activities. This guide provides a comparative analysis of the efficacy of this compound-based derivatives, supported by available experimental data, to aid in ongoing research and drug development efforts. While direct comparative studies on a wide range of this compound derivatives are limited, this guide draws upon data from closely related bromoaniline analogs to infer structure-activity relationships and highlight their therapeutic potential.

Comparative Efficacy of Bromoaniline Derivatives

The biological activity of bromoaniline derivatives is significantly influenced by the nature and position of substituent groups on the aniline ring. The following table summarizes the in vitro anticancer and antimicrobial activities of various bromoaniline-based Schiff bases and heterocyclic compounds.

Table 1: In Vitro Anticancer and Antimicrobial Activities of Bromoaniline Derivatives

Compound IDDerivative ClassTarget Organism/Cell LineEfficacy Metric (IC₅₀/MIC in µM)Reference
Anticancer Activity
Schiff Base 14-bromo-2-(1H-1,2,4-triazol-3-yl)aniline derivativeMiaPaca2 (Pancreatic Cancer)6.74 ± 0.21[1]
Schiff Base 24-bromo-2-(1H-1,2,4-triazol-3-yl)aniline derivativeA549 (Lung Cancer)2.86 ± 0.11[1]
Schiff Base 34-bromo-2-(1H-1,2,4-triazol-3-yl)aniline derivativeHeLa (Cervical Cancer)5.42 ± 0.35[1]
Schiff Base 44-bromo-2-(1H-1,2,4-triazol-3-yl)aniline derivativeHCT116 (Colon Cancer)7.37 ± 0.25[1]
Antimicrobial Activity
Amide Derivative 1Cyclopropane-containing amideStaphylococcus aureus32[2]
Amide Derivative 2Cyclopropane-containing amideEscherichia coli32[2]
Bromoindole Derivative 16-bromoindolglyoxylamideStaphylococcus aureus-[3]
Bromoindole Derivative 26-bromoindolglyoxylamidePseudomonas aeruginosa-[3]

Note: The data presented is for bromoaniline derivatives and may not be specific to this compound. The efficacy is influenced by the overall molecular structure.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[9]

Procedure:

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[9]

  • Inoculum Preparation: A standardized bacterial suspension, adjusted to a 0.5 McFarland turbidity standard, is prepared from a fresh culture. This suspension is then diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.[7]

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[9]

Visualizing a Potential Mechanism of Action

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified representation of the intrinsic apoptosis signaling pathway, a common target for cancer therapeutics.

Intrinsic_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bcl2 Bcl-2 Bax Bax Bcl2->Bax CytoC_m Cytochrome c Bax->CytoC_m releases Apaf1 Apaf-1 Apoptosome Apoptosome Procaspase9 Procaspase-9 Caspase9 Caspase-9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis executes Apoptosome->Caspase9 activates DNA_Damage DNA Damage/ Cellular Stress DNA_Damage->Bcl2 inhibits DNA_Damage->Bax activates

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

This guide provides a foundational understanding of the potential efficacy of this compound-based derivatives. Further research focusing on the direct synthesis and comparative biological evaluation of a broader range of these specific derivatives is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

Cost-Benefit Analysis of 4-Bromo-2,3-dichloroaniline in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of chemical synthesis, particularly in the development of novel pharmaceuticals, agrochemicals, and high-performance dyes, the selection of starting materials is a critical decision that balances cost, efficiency, and the desired properties of the final product. 4-Bromo-2,3-dichloroaniline is a versatile intermediate, but a thorough cost-benefit analysis is essential to justify its use over other readily available alternatives. This guide provides a comprehensive comparison of this compound with its structural isomers and related compounds, supported by experimental data and detailed protocols.

Performance and Cost Comparison

The economic viability and synthetic utility of this compound can be evaluated by comparing its price and performance in similar applications against common alternatives such as 4-bromo-2-chloroaniline and 3,4-dichloroaniline. These compounds are frequently employed as precursors in the synthesis of azo dyes and various heterocyclic compounds with biological activity.

CompoundMolecular Weight ( g/mol )Purity (%)Price (USD/kg) (approx.)Key ApplicationsRepresentative Reaction Yield (%)
This compound 240.92>985000 - 7000Dyes, Pigments, Agrochemicals, PharmaceuticalsNot explicitly found
4-Bromo-2-chloroaniline206.47>98800 - 1200[1]Dyes, Pharmaceuticals78-85 (in synthesis from o-chloroaniline)[2]
3,4-Dichloroaniline162.02>9850 - 100Dyes, Pigments, HerbicidesNot explicitly found
4-Bromoaniline172.03>9830 - 60Dyes, Pharmaceuticals, Agrochemicals50-74 (in disazo dye synthesis)[1]

Note: Prices are estimates and can vary based on supplier, quantity, and purity.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for evaluating the practical aspects of using these intermediates. Below are representative protocols for the synthesis of a key alternative and for the synthesis of a class of compounds where these anilines are commonly used.

Synthesis of 4-Bromo-2-chloroaniline from o-Chloroaniline

This two-step protocol involves the bromination of o-chloroaniline.

Materials:

  • o-Chloroaniline

  • Potassium bromide (KBr)

  • Acetic acid (AcOH)

  • Water

  • ZnAl-BrO3-LDHs (Layered Double Hydroxides)

  • Dichloromethane (CH2Cl2)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure: [2]

  • In a 50 mL three-neck flask, dissolve 254 mg (2 mmol) of o-chloroaniline and 143 mg (1.2 mmol) of potassium bromide in 10 mL of a 9:1 (v/v) mixture of acetic acid and water.

  • Maintain the reaction temperature at 30°C using a water bath with magnetic stirring.

  • Slowly add 1.8 g (1.8 mmol) of ZnAl-BrO3-LDHs in batches over the first 15 minutes of the reaction.

  • Continue stirring the reaction mixture at 30°C for 1 hour.

  • After the reaction is complete, extract the organic phase with dichloromethane.

  • Combine the organic phases and purify by column chromatography on silica gel using a 10:1 (v/v) mixture of petroleum ether and ethyl acetate as the eluent.

  • Remove the solvent by vacuum distillation to obtain the final product.

Expected Yield: 78%[2]

General Protocol for Azo Dye Synthesis

This protocol outlines the general two-step process for preparing azo dyes from an aromatic amine.

Part 1: Diazotization of the Aromatic Amine

  • Dissolve the chosen aniline derivative (e.g., 4-bromoaniline) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite while maintaining the low temperature and stirring continuously. This forms the diazonium salt.

Part 2: Azo Coupling

  • Prepare a solution of the coupling component (e.g., a phenol or another aromatic amine) in an alkaline or acidic solution, and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

  • Maintain the temperature and pH of the reaction mixture to facilitate the coupling reaction.

  • The azo dye will precipitate out of the solution.

  • Collect the dye by filtration, wash it with cold water, and dry.

Applications in Drug Development and Signaling Pathways

Halogenated anilines are crucial building blocks for a variety of biologically active molecules. For instance, derivatives of bromoanilines are used in the synthesis of quinoxalines, a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects.

One important target for antibacterial drugs is DNA gyrase , an essential enzyme in bacteria that controls the topological state of DNA during replication. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death. Fluoroquinolone antibiotics, for example, exert their antibacterial effect by targeting this enzyme.

While a direct pharmaceutical derivative of this compound with a well-defined signaling pathway was not prominently found in the available literature, a closely related compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, has been synthesized and shown to exhibit antibacterial activity against Salmonella Typhi, with DNA gyrase being a key target for such antibacterial agents.[3]

Below is a conceptual representation of the synthesis of a bioactive quinoxaline and its potential inhibitory action on a signaling pathway.

experimental_workflow cluster_synthesis Synthesis of Bioactive Quinoxaline cluster_bioactivity Inhibition of Bacterial Growth A This compound C Cyclocondensation A->C B 1,2-Dicarbonyl Compound B->C D 6-Bromo-2,3-disubstituted-quinoxaline C->D E Bacterial DNA Gyrase D->E Inhibition F DNA Replication E->F Facilitates G Bacterial Cell Death F->G Leads to

Caption: Synthetic workflow for a bioactive quinoxaline and its inhibitory action.

Logical Framework for Cost-Benefit Analysis

The decision to use this compound over a less expensive alternative involves a multi-faceted analysis. The following diagram illustrates the key considerations in this decision-making process.

cost_benefit_analysis cluster_cost Cost Factors cluster_benefit Benefit Factors Cost_Raw Raw Material Cost Decision Choice of Aniline Intermediate Cost_Raw->Decision Cost_Process Processing & Purification Costs Cost_Process->Decision Cost_Waste Waste Disposal Costs Cost_Waste->Decision Benefit_Yield Reaction Yield Benefit_Yield->Decision Benefit_Purity Product Purity Benefit_Purity->Decision Benefit_Properties Desired Final Product Properties Benefit_Properties->Decision

Caption: Decision framework for selecting a chemical intermediate.

Conclusion

The choice of this compound as a starting material in chemical synthesis is a trade-off between its higher cost and potentially unique contributions to the final product's properties. For applications where high purity, specific substitution patterns, and enhanced performance (e.g., colorfastness in dyes or biological activity in pharmaceuticals) are paramount, the higher initial investment in this compound may be justified. However, for applications where cost is the primary driver and slight variations in performance are acceptable, less expensive alternatives like 3,4-dichloroaniline or 4-bromoaniline present more economically viable options. Researchers and drug development professionals must carefully weigh these factors in the context of their specific project goals and budgetary constraints. The provided data and protocols offer a foundational guide for making an informed decision.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2,3-dichloroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Bromo-2,3-dichloroaniline, a compound recognized as harmful if swallowed, in contact with skin, or inhaled, and a cause of serious skin and eye irritation. [1][2][3] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal-related activities, it is imperative to be outfitted with the appropriate personal protective equipment. This compound should be handled with particular care.

Required PPE:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[4]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

II. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.

  • Containment: For larger spills, contain the material to prevent it from spreading. Do not allow the product to enter drains.

  • Cleanup:

    • Small Spills: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[5]

    • Large Spills: Use a shovel to transfer the material into a designated waste disposal container.[6]

  • Decontamination: After the material has been collected, clean the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.[6]

  • Personal Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling.[2] Contaminated clothing should be removed and washed before reuse.[2]

III. Waste Disposal Procedures

The disposal of this compound and its containers must be managed as hazardous waste.

Step-by-Step Disposal Guide:

  • Container Management:

    • Keep the chemical in its original container.

    • Do not mix with other waste.

    • Ensure the container is tightly closed and properly labeled.[2]

  • Waste Classification: This material is classified as hazardous waste.[2]

  • Disposal Route: The contents and the container must be disposed of at an approved waste disposal plant.[2][3][5]

  • Regulatory Compliance: All disposal activities must be in accordance with local, national, and European directives on waste and hazardous waste.[2]

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.